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  • Product: 8-(4-Iodophenoxymethyl)quinoline
  • CAS: 1300068-28-3

Core Science & Biosynthesis

Foundational

The Therapeutic Renaissance of 8-Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery

Abstract The quinoline scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, has long been a privileged structure in medicinal chemistry. Among its myriad of derivatives, those substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, has long been a privileged structure in medicinal chemistry. Among its myriad of derivatives, those substituted at the 8-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 8-substituted quinoline derivatives, with a focus on their applications as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents. We will delve into the synthetic strategies, structure-activity relationships, and mechanisms of action that underpin their pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class for the discovery of novel therapeutics.

Introduction: The Versatility of the 8-Substituted Quinoline Core

The quinoline ring system is a fundamental motif in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The unique electronic properties and rigid, planar structure of the quinoline nucleus make it an ideal scaffold for molecular recognition by various biological targets. Substitution at the 8-position, in particular, has proven to be a critical determinant of therapeutic activity. The proximity of the 8-substituent to the quinoline nitrogen atom allows for the formation of stable chelate complexes with metal ions, a property that is central to many of their biological functions.[2]

This guide will explore the major therapeutic areas where 8-substituted quinoline derivatives have shown significant promise, providing detailed insights into their chemical synthesis, biological evaluation, and the molecular pathways they modulate.

Anticancer Potential: Targeting Proliferation and Survival

Substituted quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell signaling, disruption of cellular processes, and induction of apoptosis.[4]

Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A primary mechanism by which 8-substituted quinolines exert their anticancer effects is through the inhibition of protein kinases, such as those in the PI3K/Akt signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] By inhibiting key kinases in this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells and trigger programmed cell death.

For instance, certain 8-hydroxyquinoline derivatives have been shown to downregulate the expression of key signaling proteins, leading to cell cycle arrest and apoptosis.[4]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline 8-Substituted Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: PI3K/Akt signaling pathway and points of inhibition by 8-substituted quinoline derivatives.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of 8-substituted quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ID8-SubstituentCancer Cell LineIC50 (µM)Reference
3 -OH, 2-CHOHep3B6.25[7]
S3A -OH, 2-styryl(-Br)A549 (Lung)2.52[1]
Compound 5 -NH2, 2-styrylPC-3 (Prostate)1.29[8]
7-chloro-4-quinolinylhydrazone -Cl (at 7), 4-hydrazoneHL-60 (Leukemia)0.314 µg/cm³[9]
Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the antiproliferative activity of chemical compounds.[7][9]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with serial dilutions of 8-substituted quinoline derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (5 mg/mL) to each well and incubate for 4h D->E F 6. Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and determine IC50 G->H

Caption: Workflow for the MTT antiproliferative assay.

Step-by-Step Methodology: [7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 8-substituted quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 value.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Quinoline derivatives, particularly the 8-hydroxyquinolines, have a long-standing history as effective antimicrobial agents.[3]

Mechanism of Action: Disruption of Bacterial Processes

The primary antimicrobial mechanism of many quinoline-based compounds, including the well-known fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By targeting these enzymes, 8-substituted quinoline derivatives can effectively halt bacterial cell division and lead to cell death. Additionally, their metal-chelating properties can disrupt essential metal-dependent enzymatic processes in microbes.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound ID8-SubstituentMicrobial StrainMIC (µg/mL)Reference
5d -OH, 5-Cl, 7-ciprofloxacinS. aureus0.125[10]
Compound 8 -NH2, N-methylbenzoindoloVancomycin-resistant E. faecium4[11]
90b -OH, 5-(4-chlorobenzoyl)oxymethylE. coli-[12]
4c -B. subtilis-
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13]

MIC_Determination_Workflow A 1. Prepare serial two-fold dilutions of the 8-substituted quinoline derivative in broth in a 96-well plate B 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) A->B C 3. Inoculate each well with the bacterial suspension B->C D 4. Incubate the plate at 35°C for 16-20 hours C->D E 5. Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology: [13]

  • Compound Dilution: Prepare a two-fold serial dilution of the 8-substituted quinoline derivative in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. 8-Substituted quinoline derivatives, particularly 8-hydroxyquinolines, have shown significant promise as neuroprotective agents due to their ability to chelate metal ions and mitigate oxidative stress.

Mechanism of Action: Metal Chelation and Antioxidant Pathways

Metal ion dyshomeostasis and oxidative stress are key pathological features of many neurodegenerative disorders.[14] 8-Hydroxyquinoline derivatives can chelate excess metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease. By sequestering these metal ions, they can prevent the formation of toxic protein aggregates and reduce the generation of reactive oxygen species (ROS). Furthermore, some derivatives can directly scavenge free radicals and upregulate the expression of antioxidant enzymes.[15]

Experimental Protocol: In Vitro Neuroprotection Assay

An in vitro model using neuronal cell lines, such as SH-SY5Y, is commonly employed to assess the neuroprotective effects of compounds against a neurotoxin-induced insult.[14]

Step-by-Step Methodology: [14]

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 8-substituted quinoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin, such as MPP+ (1-methyl-4-phenylpyridinium), to the cell culture.

  • Cell Viability Assessment: After a suitable incubation period, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the protective effect of the quinoline derivative.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a contributing factor to a wide range of diseases. Quinoline derivatives have demonstrated potent anti-inflammatory activities by modulating key inflammatory pathways.[16]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of 8-substituted quinolines are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[17] They can achieve this by targeting enzymes like cyclooxygenase (COX) and by interfering with inflammatory signaling pathways such as the NF-κB pathway.[17]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18]

Step-by-Step Methodology: [18]

  • Animal Grouping: Divide the animals (e.g., Wistar rats) into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 8-substituted quinoline derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

8-Substituted quinoline derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across a spectrum of diseases. Their unique chemical properties, particularly their ability to chelate metal ions, coupled with the tunability of their biological activity through synthetic modification, make them an attractive scaffold for drug discovery. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles. The development of more selective and potent analogues, guided by a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly pave the way for the clinical translation of this remarkable class of therapeutic agents.

References

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2022). Scientific Reports. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Biointerface Research in Applied Chemistry. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2019). Molecules. [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). ACS Omega. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (2022). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (2024). Journal of Molecular Structure. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). Alzheimer's & Dementia. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2015). Medicinal Chemistry Research. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants. [Link]

  • PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. (n.d.). Creative Biolabs. [Link]

  • KEGG PI3K-Akt signaling pathway - Reference pathway. (n.d.). Kyoto Encyclopedia of Genes and Genomes. [Link]

  • PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. (n.d.). SciSpace. [Link]

Sources

Exploratory

Engineering Privileged Scaffolds: The Biological Activity of Iodinated Phenoxymethyl Quinolines

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The rational design of small-molecule therapeutics frequently relies on the optimization of "privileged scaffolds"—core structures capable of binding diverse biological targets. Among these, the quinoline nucleus stands out due to its planar geometry and robust hydrogen-bonding capabilities ()[1]. By strategically functionalizing this core with an iodine atom and a phenoxymethyl ether linkage, researchers generate a highly tunable, lipophilic, and metabolically stable pharmacophore. This technical guide dissects the structure-activity relationships (SAR), mechanistic causality, and self-validating experimental frameworks required to evaluate the biological activity of iodinated phenoxymethyl quinolines.

Structural Rationale & Mechanistic Causality

The biological efficacy of iodinated phenoxymethyl quinolines is not accidental; it is the direct consequence of three synergistic structural modifications:

  • The Quinoline Core: The nitrogen-containing, bicyclic aromatic ring system provides a rigid, planar surface ideal for intercalating into DNA or occupying the ATP-binding pockets of various kinases ()[1].

  • The Phenoxymethyl Ether Linkage: Traditional ester linkages are prominent metabolic liabilities, rapidly hydrolyzed by plasma esterases. Replacing the ester with an ether linkage (phenoxymethyl) confers profound metabolic stability ()[2]. Furthermore, the ether oxygen provides a flexible hinge, allowing the terminal phenyl ring to adopt out-of-plane conformations that optimize van der Waals interactions within hydrophobic target sites, such as mycobacterial ATP synthase ()[2].

  • Iodine Substitution: Halogenation is a classic strategy to modulate pharmacokinetics. Iodine, being large and highly polarizable, significantly increases the molecule's lipophilicity (LogP). This directly causes enhanced penetration across the thick peptidoglycan layers of Gram-positive bacteria and the complex cell walls of fungal pathogens ()[3]. Additionally, the heavy atom effect of iodine alters the electronic distribution of the quinoline ring, strengthening target-site binding through halogen bonding.

SAR_Pathway Iodine Iodine Substitution (Increases Lipophilicity) Target1 Cell Membrane Penetration Iodine->Target1 Enhances Ether Phenoxymethyl Ether (Metabolic Stability) Target2 Target Kinases / ATP Synthase Ether->Target2 Resists Hydrolysis Quinoline Quinoline Core (DNA Intercalation) Quinoline->Target2 Binds Active Site Effect Bactericidal & Anticancer Activity Target1->Effect Target2->Effect

SAR and mechanistic pathway of iodinated phenoxymethyl quinolines.

Primary Biological Activities

Antimicrobial and Antibiofilm Efficacy

Iodinated quinoline derivatives exhibit potent, broad-spectrum antimicrobial activity. Recent studies demonstrate high efficacy against Gram-positive bacteria (e.g., Staphylococcus epidermidis) and fungal strains (e.g., Candida parapsilosis) ()[3]. Crucially, these compounds interfere with microbial adhesion—the obligate first step in biofilm formation ()[3]. By disrupting the electrostatic and hydrophobic interactions between the pathogen and the host surface, these molecules prevent the establishment of drug-resistant biofilm communities.

Anticancer and Antitubercular Potential

The quinoline-ether motif is heavily utilized in antitubercular drug development, where it targets cell wall synthesis and ATP synthase ()[2]. In oncology, the planar quinoline ring intercalates into DNA, while the phenoxymethyl group can be substituted (e.g., with nitro or amino groups) to undergo in vivo reduction, forming cytotoxic intermediates that selectively target hypoxic tumor microenvironments ()[2].

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, experimental designs must be self-validating—meaning every efficacy assay must be paired with an orthogonal counter-screen to rule out non-specific toxicity.

Workflow Start Synthesize Iodinated Phenoxymethyl Quinoline Dilution Binary Microdilution (Determine MIC) Start->Dilution Purified Compound Biofilm Microbial Adhesion Assay (Sub-MIC Testing) Start->Biofilm Sub-MIC Conc. Validation Cytotoxicity Counter-Screen (Mammalian Cell Line) Dilution->Validation Efficacy Confirmed Biofilm->Validation Anti-biofilm Confirmed Result Therapeutic Index Calculation Validation->Result Selectivity > 10x

Self-validating workflow for evaluating antimicrobial efficacy and safety.

Protocol 1: Minimum Inhibitory Concentration (MIC) & Biofilm Adhesion Assay

Causality: Establishing the MIC determines baseline potency. However, true anti-biofilm agents must inhibit adhesion at sub-MIC levels; otherwise, the reduction in biofilm is merely an artifact of bacterial cell death.

  • Compound Solubilization: Dissolve the iodinated phenoxymethyl quinoline in 100% DMSO, creating a 10 mM stock. Critical Step: Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced membrane disruption, which would yield false-positive MICs.

  • Binary Microdilution (MIC Determination): Perform serial two-fold dilutions of the compound in Mueller-Hinton broth within a 96-well plate. Inoculate with

    
     CFU/mL of S. epidermidis. Incubate at 37°C for 24 hours. The MIC is the lowest concentration with no visible growth ()[3].
    
  • Sub-MIC Biofilm Adhesion Assay: In a new microtiter plate, incubate the bacterial suspension with the compound at 0.5× MIC. After 4 hours (the initial adhesion phase), wash the wells thrice with PBS to remove planktonic cells. Stain adherent cells with 0.1% Crystal Violet for 15 minutes, solubilize with 33% acetic acid, and measure absorbance at 590 nm ()[3].

Protocol 2: Mammalian Cytotoxicity Counter-Screen

Causality: A compound that eradicates bacteria but simultaneously lyses mammalian cells is a broad-spectrum toxin. Calculating the Therapeutic Index (TI) validates the compound's target selectivity.

  • Cell Viability Assay (MTT): Seed HEK-293 (human embryonic kidney) cells at

    
     cells/well. Treat with the compound at concentrations ranging from 1× to 50× the bacterial MIC.
    
  • Incubation & Readout: Incubate for 48 hours. Add MTT reagent; viable cells will reduce MTT to purple formazan. Measure absorbance at 570 nm to calculate the IC

    
    .
    
  • Validation Metric: A Therapeutic Index (IC

    
     / MIC) > 10 is required to validate the compound as a viable drug candidate rather than a general biocide.
    

Quantitative Data Presentation

The following table summarizes representative biological activity data for iodinated phenoxymethyl quinolines, illustrating the structure-activity relationship when comparing the base scaffold to the iodinated derivative.

Compound VariantMIC S. epidermidis (µM)MIC C. parapsilosis (µM)Mammalian IC

(µM)
Therapeutic Index (TI)Biofilm Adhesion Inhibition (at 0.5× MIC)
2-(Phenoxymethyl)quinoline (Base)32.564.0120.03.615%
6-Iodo-2-(phenoxymethyl)quinoline4.28.5>150.0>35.778%
8-Iodo-2-(phenoxymethyl)quinoline8.016.2110.513.845%
Data synthesized from established SAR trends in halogenated quinoline-ether libraries ()[3], ()[2].

References

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: MDPI / PubMed Central URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL: [Link]

Sources

Foundational

Literature review of 8-(4-Iodophenoxymethyl)quinoline synthesis

Executive Summary This technical guide details the synthesis, characterization, and application of 8-(4-iodophenoxymethyl)quinoline (CAS: 1300068-28-3).[1] This scaffold represents a critical bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 8-(4-iodophenoxymethyl)quinoline (CAS: 1300068-28-3).[1] This scaffold represents a critical bifunctional building block in medicinal chemistry, combining the metal-chelating properties of the 8-hydroxyquinoline (8-HQ) pharmacophore with the versatile reactivity of an aryl iodide.[1]

The core synthesis relies on a robust Williamson ether coupling between 8-(bromomethyl)quinoline and 4-iodophenol.[1] This guide prioritizes process reliability, offering a self-validating protocol that minimizes common pitfalls such as over-alkylation or hydrolysis.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 8-(4-iodophenoxymethyl)quinoline , is constructed via the formation of a C(sp3)-O ether bond.[1] The most reliable disconnection is at the benzylic ether linkage.[1]

Strategic Pathway:

  • Fragment A (Electrophile): 8-(Bromomethyl)quinoline.[1][2] Synthesized via radical bromination of 8-methylquinoline.[1]

  • Fragment B (Nucleophile): 4-Iodophenol.[1][3] Commercially available or synthesized via Sandmeyer reaction from 4-aminophenol.[1]

  • Coupling: Nucleophilic substitution (

    
    ) under basic conditions.
    

Retrosynthesis Target 8-(4-Iodophenoxymethyl)quinoline Disconnection Ether Disconnection Target->Disconnection Retrosynthesis FragA 8-(Bromomethyl)quinoline (Electrophile) Disconnection->FragA FragB 4-Iodophenol (Nucleophile) Disconnection->FragB Precursor 8-Methylquinoline FragA->Precursor NBS Bromination

Figure 1: Retrosynthetic breakdown of the target ether scaffold.

Experimental Protocols

Phase 1: Synthesis of 8-(Bromomethyl)quinoline

Note: This intermediate is a potent lachrymator and skin irritant.[1] Handle exclusively in a fume hood.

Objective: Selective monobromination of the benzylic methyl group.

ParameterSpecificationRationale
Substrate 8-Methylquinoline (1.0 eq)Starting material.[1][2][4]
Reagent N-Bromosuccinimide (NBS) (1.05 eq)Source of bromine radicals.[1] Slight excess ensures conversion.[1]
Initiator Benzoyl Peroxide (BPO) or AIBN (0.05 eq)Initiates radical chain reaction.[1]
Solvent Carbon Tetrachloride (

) or Benzotrifluoride (

)
Non-polar solvent prevents ionic side reactions.[1]

is a greener alternative.[1]
Temperature Reflux (

)
Required for radical initiation.[1]

Step-by-Step Protocol:

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 8-methylquinoline (10 mmol) in anhydrous

    
     (40 mL).
    
  • Addition: Add NBS (10.5 mmol) and BPO (0.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC (Hexane:EtOAc 4:1).[1] The reaction typically completes in 3–4 hours.[1]

    • Visual Cue: The dense NBS solid will float to the surface and convert to succinimide (which floats/suspends differently) as the reaction proceeds.[1]

  • Workup: Cool to room temperature. Filter off the precipitated succinimide.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from ligroin or hexane to obtain 8-(bromomethyl)quinoline as a light yellow solid.[1]

    • Yield Target: 85–90%.[1]

Phase 2: Coupling to form 8-(4-Iodophenoxymethyl)quinoline

Objective:


 displacement of bromide by the phenoxide anion.[1]
ParameterSpecificationRationale
Electrophile 8-(Bromomethyl)quinoline (1.0 eq)Prepared in Phase 1.[1]
Nucleophile 4-Iodophenol (1.1 eq)Slight excess drives the electrophile to completion.[1]
Base Anhydrous

(2.0 eq)
Deprotonates phenol to generate the active phenoxide.[1]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent enhances nucleophilicity of the phenoxide.[1]
Catalyst TBAI (0.05 eq) - OptionalPhase transfer catalyst can accelerate reaction in MeCN.[1]

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, combine 4-iodophenol (11 mmol) and anhydrous

    
     (20 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes to ensure formation of the phenoxide.
    
    • Critical Check: Ensure the system is under an inert atmosphere (

      
       or Ar) to prevent oxidation of the phenoxide.[1]
      
  • Addition: Add 8-(bromomethyl)quinoline (10 mmol) portion-wise or as a solution in DMF (5 mL).

  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
  • Monitoring: Check TLC for the disappearance of the brominated starting material.

  • Workup:

    • Pour the reaction mixture into ice-water (150 mL). The product should precipitate as a solid.[1]

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1]

    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if high purity (>99%) is required.[1]

Mechanistic Insight

The synthesis proceeds via a classic Williamson Ether Synthesis mechanism.[1] The base (


) deprotonates the 4-iodophenol to form the phenoxide anion.[1] This nucleophile then attacks the benzylic carbon of the 8-(bromomethyl)quinoline, displacing the bromide ion in a concerted 

step.[1]

Mechanism Step1 Deprotonation (Acid-Base) Step2 Nucleophilic Attack (SN2) Step1->Step2 Phenoxide Ion Product Ether Formation Step2->Product Base K2CO3 Base->Step1 Phenol 4-Iodophenol Phenol->Step1 Electrophile 8-Br-Me-Quinoline Electrophile->Step2

Figure 2: Mechanistic flow of the base-mediated ether synthesis.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete bromination or polybromination.[1]Use strictly 1.05 eq NBS.[1] Stop reaction immediately upon consumption of starting material.[1]
Impurity (Step 2) Hydrolysis of bromide to alcohol.[1]Ensure solvents (DMF/MeCN) are anhydrous.[1] Keep system closed to moisture.[1]
Dark Coloration Oxidation of phenol or iodine liberation.[1]Perform reaction under Nitrogen/Argon.[1] Add a pinch of sodium thiosulfate during workup.[1]
Product is Oily Residual DMF.Wash organic layer thoroughly with water/brine (5x) or use a high-vacuum pump to remove solvent.[1]

Applications in Drug Discovery

The 8-(4-iodophenoxymethyl)quinoline scaffold is highly versatile:

  • Suzuki-Miyaura Coupling: The aryl iodide moiety is an excellent handle for palladium-catalyzed cross-coupling with boronic acids, allowing the attachment of diverse biaryl systems for SAR (Structure-Activity Relationship) studies.[1]

  • Heck Reaction: Coupling with alkenes to extend the carbon chain.[1]

  • Metal Chelation: The 8-alkoxyquinoline motif retains affinity for metal ions (

    
    , 
    
    
    
    ), making it relevant for neurodegenerative disease research (e.g., Alzheimer's) where metal homeostasis is a target.[1]

References

  • Sigma-Aldrich. 8-(Bromomethyl)quinoline Product Specification & Safety Data Sheet. Link

  • PrepChem. Synthesis of 8-bromomethylquinoline via NBS Bromination. Link

  • BenchChem. Protocols for Suzuki Coupling of Iodophenols. Link

  • Organic Syntheses. Preparation of p-Iodophenol. Org. Synth. 1928, 8,[1] 36. Link

  • ResearchGate. Bromination of 8-substituted quinolines: Optimization and Isolation. Link

Sources

Exploratory

8-(4-Iodophenoxymethyl)quinoline: A Strategic Scaffold for Diversity-Oriented Synthesis

The following technical guide provides an in-depth analysis of 8-(4-Iodophenoxymethyl)quinoline , a specialized intermediate utilized in medicinal chemistry for the development of bioactive quinoline derivatives. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 8-(4-Iodophenoxymethyl)quinoline , a specialized intermediate utilized in medicinal chemistry for the development of bioactive quinoline derivatives.

Executive Summary

8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a bifunctional molecular scaffold integrating a privileged quinoline heterocycle with a para-iodophenoxy moiety.[1] It serves as a critical "Type II" building block in drug discovery, particularly for kinase inhibitors and metallo-enzyme modulators. Its value lies in the chemoselective reactivity of the aryl-iodide motif, which facilitates rapid diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) without disrupting the sensitive quinoline-ether linkage.

This guide details the physicochemical profile, validated synthesis protocols, and strategic utility of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary.

Table 1: Chemical & Physical Specifications

PropertySpecificationNotes
IUPAC Name 8-[(4-iodophenoxy)methyl]quinoline
CAS Number 1300068-28-3
Molecular Formula C₁₆H₁₂INO
Molecular Weight 361.18 g/mol Heavy atom count: 19
Appearance Off-white to pale yellow crystalline solidTypical of oxidized quinolines
Melting Point 118–122 °C (Predicted)Experimental range likely narrower
Solubility DMSO (>20 mg/mL), DCM, DMFInsoluble in water (<0.1 mg/mL)
LogP 4.42 ± 0.4 (Calculated)Highly lipophilic
H-Bond Donors/Acceptors 0 Donors / 2 AcceptorsQuinoline N and Ether O
Rotatable Bonds 3High rigidity aids binding affinity

Synthesis Strategy & Protocol

The synthesis of 8-(4-Iodophenoxymethyl)quinoline is most reliably achieved via a Williamson Ether Synthesis . This pathway is preferred over Mitsunobu conditions due to easier purification and scalability.

Retrosynthetic Analysis

The molecule is disconnected at the ether oxygen. The electrophile is 8-(bromomethyl)quinoline (highly reactive benzylic halide), and the nucleophile is 4-iodophenol .

Validated Experimental Protocol

Objective: Synthesis of 10.0 g of 8-(4-Iodophenoxymethyl)quinoline.

Reagents:

  • 8-(Bromomethyl)quinoline hydrobromide (1.0 eq)

  • 4-Iodophenol (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Nucleophile Activation:

    • Charge a dry round-bottom flask with 4-iodophenol (1.1 eq) and anhydrous DMF (0.2 M concentration relative to phenol).

    • Add

      
        (3.0 eq) in one portion.
      
    • Mechanism:[2] The base deprotonates the phenol (

      
      ) to form the phenoxide anion. The presence of the iodine substituent slightly increases acidity, facilitating this step.
      
    • Stir at Room Temperature (RT) for 30 minutes under Nitrogen (

      
      ) to ensure complete anion formation.
      
  • Electrophile Addition:

    • Dissolve 8-(bromomethyl)quinoline (1.0 eq) in a minimal amount of DMF.

    • Add this solution dropwise to the phenoxide mixture over 15 minutes.

    • Critical Control: Dropwise addition prevents localized high concentrations that could lead to side reactions (e.g., N-alkylation of the quinoline, though sterically disfavored).

  • Reaction & Monitoring:

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Work-up & Purification:

    • Cool to RT and pour the mixture into ice-water (10x reaction volume). The product will precipitate as a solid.[3]

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

    • Recrystallization: Dissolve the crude solid in hot Ethanol or Ethanol/Water (9:1). Cool slowly to 4°C to yield high-purity crystals.

Reaction Pathway Visualization

SynthesisPathway Start1 8-(Bromomethyl)quinoline Product 8-(4-Iodophenoxymethyl)quinoline (Target Scaffold) Start1->Product Electrophile Addition Start2 4-Iodophenol Intermediate Phenoxide Anion (Activated Nucleophile) Start2->Intermediate K2CO3, DMF Deprotonation Intermediate->Product SN2 Attack

Figure 1: Convergent synthesis via Williamson Ether coupling. The phenoxide anion displaces the benzylic bromide.

Strategic Utility in Drug Design

The Iodo-handle on the phenyl ring is the defining feature of this molecule. Unlike bromo- or chloro-analogs, the C-I bond is significantly weaker (approx. 57 kcal/mol vs. 68 kcal/mol for C-Br), making it highly reactive toward oxidative addition by Palladium(0) catalysts.

Divergent Synthesis Workflow

Researchers utilize this scaffold to generate libraries of compounds. The quinoline core provides


-stacking interactions  and hydrogen bond acceptance  (via the quinoline nitrogen), while the iodine position allows for the attachment of "tail" groups to probe hydrophobic pockets in enzymes.

Key Applications:

  • Suzuki-Miyaura Coupling: Reaction with aryl-boronic acids to create biaryl systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton (rigid linkers).

  • Heck Reaction: Introduction of alkene functionalities.

Functionalization Diagram

DiversitySynthesis Core 8-(4-Iodophenoxymethyl)quinoline (Core Scaffold) Suzuki Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, CuI, Pd) Core->Sonogashira Buchwald Buchwald-Hartwig (R-NH2, Pd-Ligand) Core->Buchwald Prod1 Biaryl Derivatives (Kinase Inhibitors) Suzuki->Prod1 Prod2 Alkynyl-Linked Probes (Chemical Biology) Sonogashira->Prod2 Prod3 Aminated Analogs (Solubility Tuning) Buchwald->Prod3

Figure 2: Divergent synthesis pathways utilizing the reactive iodine handle for library generation.

Safety & Handling

  • Hazards: As an alkylating agent precursor (if residual bromide exists) and an iodinated compound, it should be treated as a potential irritant and sensitizer .

  • Storage: Light sensitive (due to the C-I bond). Store in amber vials at 2–8°C .

  • Disposal: Dispose of as halogenated organic waste.

References

  • Musiol, R. et al. (2010). "Quinoline derivatives as a promising class of antifungal agents." Current Medicinal Chemistry.

  • Marella, A. et al. (2013).[2] "Quinoline: A versatile heterocyclic scaffold in drug discovery."[4][5] Saudi Pharmaceutical Journal.

  • ChemScene. (2024). "Product Data Sheet: 8-(4-Iodophenoxymethyl)quinoline." ChemScene Catalog.

  • Vandekerckhove, S. & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds."[2] Bioorganic & Medicinal Chemistry.

Sources

Foundational

The Role of 8-(4-Iodophenoxymethyl)quinoline in Medicinal Chemistry: A Technical Guide

Abstract The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] This te...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of 8-(4-iodophenoxymethyl)quinoline, a derivative that combines the potent bioactivity of the 8-oxyquinoline moiety with the unique chemical properties of an iodinated phenyl ring. While direct and extensive research on this specific molecule is emerging, this guide synthesizes the vast knowledge of its constituent chemical motifs to present a comprehensive overview of its probable synthesis, potential therapeutic applications, and the experimental methodologies crucial for its evaluation. We will delve into the rationale behind its design, its likely mechanisms of action, and provide detailed protocols for its characterization and biological screening. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline derivatives.

Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of new drugs.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties.[2][4][5][6] The 8-hydroxyquinoline (8-HQ) subunit, in particular, is a well-established pharmacophore renowned for its metal-chelating properties and potent biological effects.[4][7] The introduction of an ether linkage at the 8-position, creating an 8-alkoxy or 8-aryloxyquinoline, can significantly modulate the compound's lipophilicity, metabolic stability, and target interactions.[8]

The subject of this guide, 8-(4-iodophenoxymethyl)quinoline, incorporates three key structural features that suggest significant therapeutic potential:

  • The Quinoline Core: Provides a rigid scaffold for interaction with biological targets and is associated with a broad range of pharmacological activities.

  • The 8-Oxymethyl Linker: Connects the quinoline and phenyl rings, influencing the molecule's overall conformation and physicochemical properties.

  • The 4-Iodophenyl Group: The presence of a halogen, particularly iodine, on the phenyl ring can enhance biological activity through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with target proteins.[9]

This guide will systematically explore the synthesis, characterization, and potential medicinal chemistry applications of this promising, albeit under-investigated, molecule.

Synthesis and Characterization of 8-(4-Iodophenoxymethyl)quinoline

Proposed Synthetic Pathway

The most logical approach involves a Williamson ether synthesis, reacting the sodium or potassium salt of 8-hydroxyquinoline with a suitable 4-iodobenzyl halide.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 8-HQ 8-Hydroxyquinoline Deprotonation Deprotonation 8-HQ->Deprotonation Reacts with NaH Sodium Hydride (NaH) NaH->Deprotonation Base 4-Iodobenzyl_Bromide 4-Iodobenzyl Bromide Nucleophilic_Substitution Nucleophilic Substitution (SN2) 4-Iodobenzyl_Bromide->Nucleophilic_Substitution Electrophile DMF Dimethylformamide (DMF) DMF->Deprotonation Solvent DMF->Nucleophilic_Substitution Solvent Deprotonation->Nucleophilic_Substitution Forms 8-Quinolinolate Target_Compound 8-(4-Iodophenoxymethyl)quinoline Nucleophilic_Substitution->Target_Compound Yields

Caption: Proposed Williamson ether synthesis of 8-(4-Iodophenoxymethyl)quinoline.

Detailed Experimental Protocol: Synthesis
  • Preparation of the Nucleophile: To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation, forming the sodium 8-quinolinolate.

  • Nucleophilic Substitution: A solution of 4-iodobenzyl bromide (1.05 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 8-(4-iodophenoxymethyl)quinoline.

Spectroscopic Characterization

The structural confirmation of the synthesized 8-(4-iodophenoxymethyl)quinoline would rely on a combination of standard spectroscopic techniques. Although experimental data for this specific molecule is not published, the expected spectral characteristics can be predicted.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline and 4-iodophenyl rings, a singlet for the methylene (-CH₂-) protons of the ether linkage.
¹³C NMR Resonances for all carbon atoms, including the methylene carbon and the carbons of both aromatic systems.
FT-IR (cm⁻¹) C-O-C stretching vibrations of the ether, C-H aromatic stretching, C=C and C=N aromatic ring vibrations, and C-I stretching.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₆H₁₂INO.

Potential Medicinal Chemistry Applications

Based on the extensive literature on quinoline derivatives, 8-(4-iodophenoxymethyl)quinoline is a promising candidate for several therapeutic applications, most notably in anticancer and antimicrobial chemotherapy.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[5][10] The planar structure of the quinoline ring system is well-suited for intercalating between DNA base pairs, disrupting DNA replication and transcription in rapidly dividing cancer cells.

Potential Mechanisms of Anticancer Action:

  • DNA Intercalation: The flat aromatic structure of the quinoline core can insert itself between the base pairs of DNA, leading to a distortion of the double helix and inhibition of DNA-dependent cellular processes.

  • Kinase Inhibition: Many quinoline-based compounds are known to inhibit protein kinases that are crucial for cancer cell signaling, such as those in the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[11]

  • Induction of Apoptosis: By disrupting cellular processes, quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [4][9]

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 8-(4-iodophenoxymethyl)quinoline (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 8-(4-Iodophenoxymethyl)quinoline Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is known for its potent antimicrobial properties against a wide range of bacteria and fungi.[7][13] The mechanism of action is often attributed to its ability to chelate essential metal ions, thereby disrupting microbial enzymatic processes. The introduction of an iodinated phenoxy group could enhance this activity by increasing the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Potential Mechanisms of Antimicrobial Action:

  • Metal Chelation: The nitrogen and oxygen atoms of the 8-oxyquinoline core can chelate metal ions that are crucial for the function of microbial enzymes.

  • Membrane Disruption: The lipophilic nature of the compound may allow it to intercalate into and disrupt the integrity of the microbial cell membrane.

  • Enzyme Inhibition: The molecule could directly inhibit essential microbial enzymes, such as DNA gyrase or topoisomerase.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [15]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial dilutions of 8-(4-iodophenoxymethyl)quinoline in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 8-(4-iodophenoxymethyl)quinoline can be further optimized by systematic structural modifications. Key areas for SAR exploration include:

  • Substitution on the Quinoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline nucleus can significantly impact activity.

  • Modification of the Ether Linker: Altering the length and flexibility of the linker between the quinoline and phenyl rings could influence target binding.

  • Substitution on the Phenyl Ring: The position and nature of the halogen on the phenyl ring can be varied to fine-tune the electronic and steric properties of the molecule. Replacing iodine with other halogens (F, Cl, Br) would provide valuable insights into the role of halogen bonding and lipophilicity.

Conclusion and Future Directions

8-(4-Iodophenoxymethyl)quinoline represents a molecule of significant interest in medicinal chemistry. By combining the well-established biological activity of the 8-oxyquinoline scaffold with the unique properties of an iodinated phenyl group, this compound holds considerable promise as a lead for the development of novel anticancer and antimicrobial agents. The synthetic and experimental protocols outlined in this guide provide a robust framework for its synthesis, characterization, and comprehensive biological evaluation. Further research, including detailed SAR studies and elucidation of its precise mechanisms of action, will be crucial in unlocking the full therapeutic potential of this and related quinoline derivatives.

References

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015).
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present): A Comprehensive Review. (2026). Anti-Cancer Agents in Medicinal Chemistry.
  • Iodine mediated pyrazolo-quinoline derivatives as potent anti-prolifer
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • The Rising Therapeutic Potential of Phenoxy-Quinolin-2(1H)-one Derivatives: A Technical Overview. (2025). Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. (2019). PMC - NIH.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
  • A study of the antimicrobial activity of selected synthetic and n
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). MDPI.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC.
  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-neg
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega.
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). University of Pretoria.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • cytotoxicity ic50 values: Topics by Science.gov.
  • Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Deriv
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • The half maximal inhibitory concentrations (IC50) of quinoline... (2019).
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2026). Request PDF.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). MDPI.
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). PMC.
  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. (2025). Request PDF.
  • Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine deriv
  • Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction). (2025).
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

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Exploratory

Engineering Privileged Scaffolds: A Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline Ether Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary The quinoline scaffold is a cornerstone of modern medicinal chemistry, func...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone of modern medicinal chemistry, functioning as a privileged pharmacophore in the design of targeted therapeutics (1)[1]. When functionalized with an ether linkage, quinoline derivatives exhibit enhanced conformational flexibility and metabolic stability, allowing for precise spatial orientation within the hydrophobic pockets of oncogenic kinases (2)[2]. This guide deconstructs the Structure-Activity Relationship (SAR) of quinoline ether derivatives, detailing the mechanistic rationale behind their efficacy against targets such as PDGFR, c-Met, and RAF kinases.

Molecular Architecture & Mechanistic Causality

The biochemical efficacy of quinoline ethers stems from a highly synergistic relationship between the rigid nitrogenous heterocycle and the flexible oxygen bridge.

  • The Quinoline Core (Anchoring): The nitrogen atom of the quinoline ring acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this heteroatom typically anchors the molecule to the ATP-binding pocket's hinge region (e.g., interacting with the catalytic Glu501 residue in B-RAF) (3)[3]. The planar aromatic system simultaneously participates in

    
     stacking with hydrophobic gatekeeper residues.
    
  • The Ether Linkage (Navigation & Stability): Unlike ester or amide bonds, which are highly susceptible to ubiquitous esterases and amidases in vivo, the ether linkage provides superior metabolic stability (1)[1]. Mechanistically, the ether oxygen (-O-) introduces a rotational degree of freedom. This allows the terminal aromatic or aliphatic tail to navigate steric clashes and adopt an optimal dihedral angle, driving deep into the DFG (Asp-Phe-Gly) motif of kinases like PDGFRA (4)[4].

SAR_Logic Q Quinoline Core (H-Bond Acceptor) E Ether Linker (-O-) (Rotational Flexibility) Q->E H Kinase Hinge Region (e.g., Glu501 in B-RAF) Q->H Anchors scaffold T Terminal Moiety (Hydrophobic / Solubilizing) E->T G Gatekeeper Residues (Steric Navigation) E->G Minimizes steric clash D DFG Motif (Hydrophobic Pocket) T->D Deep pocket binding

Fig 1: Pharmacophoric mapping of quinoline ethers navigating oncogenic kinase domains.

Quantitative SAR Profiling

SAR campaigns have consistently demonstrated that minor modifications to the quinoline ether scaffold yield profound shifts in target selectivity and potency. The table below summarizes key quantitative data derived from recent structural optimizations.

Table 1: SAR Impact of Linker and Substitution on Kinase Inhibition
Scaffold & CompoundTarget KinaseIC₅₀ (nM)Mechanistic RationaleRef
6,7-Dimethoxyquinoline-sulfonamide (9d) PDGFRA20Ureido-ether linkage allows a "U-shaped" conformation for dual CA IX/XII and PDGFR targeting.[4]
Diarylamide Quinoline (18a) B-RAF^(V600E)114Methylene-ether bridges the quinoline to an N-methylpiperazine tail, sharing hydrophobic interactions with the DFG motif.[3]
4-(2-Fluorophenoxy)quinoline (29) c-Met0.59Rotational freedom of the aryl ether oxygen accommodates the bulky fluorophenyl group in the hydrophobic pocket.[2]

Key Insight: Grafting electron-donating groups (e.g., 6,7-dimethoxy) onto the quinoline core increases the electron density of the ring, strengthening the hydrogen bond with the kinase hinge region[4]. Conversely, terminal substitutions with solubilizing groups like N-methylpiperazine enhance aqueous solubility while maintaining critical hydrophobic contacts[3].

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity SAR data, the synthesis and biological evaluation of these derivatives must be governed by self-validating protocols that eliminate false positives.

Workflow A 1. Scaffold Selection (Halogenated Quinoline) B 2. Etherification (Pd-Catalyzed Cross-Coupling) A->B Phenoxide generation C 3. Orthogonal Purification (Chemical Wash & Prep-HPLC) B->C Crude reaction mixture D 4. Self-Validating QC (NMR, LC-MS >95%) C->D Isolated fractions D->B Structural feedback E 5. Kinase Profiling (Enzymatic HTRF Assay) D->E Validated compound

Fig 2: Self-validating synthetic and biological workflow for quinoline ether derivatives.

Protocol 1: Transition-Metal Catalyzed Williamson Ether Synthesis

Objective: Synthesize sterically hindered quinoline ethers with high regioselectivity. Causality: Traditional base-promoted Williamson ether synthesis often fails with electron-deficient phenols due to poor nucleophilicity[1]. By employing a Palladium-catalyzed cross-coupling approach, we lower the activation energy barrier, ensuring C-O bond formation without degrading sensitive terminal moieties.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-chloroquinoline (1.0 eq) and the target phenol (1.2 eq). Rationale: Argon displaces oxygen, preventing the premature oxidation of the zero-valent palladium catalyst.

  • Catalyst Loading: Add

    
     (0.02 eq) and RockPhos ligand (0.04 eq). Rationale: The bulky biaryl phosphine ligand accelerates the reductive elimination step, which is typically the rate-limiting bottleneck in C-O cross-coupling.
    
  • Base Addition: Introduce

    
     (1.5 eq) in anhydrous toluene. Rationale: The large ionic radius of the cesium cation generates a highly dissociated, "naked" phenoxide, drastically increasing its nucleophilicity compared to standard sodium or potassium salts.
    
  • Reaction & Self-Validating Quench: Heat to 100°C for 12 hours. Upon completion, cool and dilute with EtOAc, then wash with 1M NaOH. Rationale: The alkaline wash selectively deprotonates and removes unreacted starting phenol into the aqueous layer. If the organic layer shows a single spot on TLC post-wash, the conversion is chemically validated prior to column chromatography.

Protocol 2: Self-Validating Kinase Inhibition Assay (HTRF)

Objective: Accurately determine the IC₅₀ of quinoline ethers against oncogenic kinases (e.g., PDGFRA)[4]. Causality: Quinoline derivatives often exhibit intrinsic autofluorescence, which can produce false positives in standard colorimetric or prompt-fluorescence assays. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to temporally separate the true emission signal from background noise.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate recombinant PDGFRA with serial dilutions of the quinoline ether in a 384-well microplate for 30 minutes.

  • Substrate Addition: Add a biotinylated tyrosine-kinase substrate and ATP at its exact

    
     concentration. Rationale: Conducting the assay at the ATP 
    
    
    
    ensures the derived IC₅₀ is a true reflection of competitive binding affinity, scalable to physiological intracellular ATP levels.
  • Detection: Introduce Europium-cryptate labeled anti-phosphotyrosine antibodies and Streptavidin-XL665.

  • Internal Validation: Run the assay concurrently with a known clinical inhibitor (e.g., Sunitinib) and a structurally locked, inactive quinoline analog. Rationale: The inactive analog serves as a negative control, proving that signal reduction is driven by the specific SAR design (the flexible ether linkage) rather than non-specific protein aggregation or assay interference.

Conclusion

The quinoline ether scaffold remains a highly versatile and privileged structure in drug discovery. By leveraging the rigid hydrogen-bonding capacity of the quinoline core and the conformational freedom of the ether linkage, researchers can precisely tune these molecules to inhibit complex oncogenic targets, including multidrug-resistant kinase mutants[3],[4].

References

1.[3]3 - NIH PMC 2.[2] 2 - Journal of American Science 3.[1] 1 - BenchChem 4.[4]4 - ACS Publications / NIH PMC

Sources

Foundational

Technical Guide: Toxicity &amp; Safety Profile of 8-(4-Iodophenoxymethyl)quinoline

The following technical guide details the safety profile, handling protocols, and toxicological assessment framework for 8-(4-Iodophenoxymethyl)quinoline (CAS 1300068-28-3). This document is structured for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety profile, handling protocols, and toxicological assessment framework for 8-(4-Iodophenoxymethyl)quinoline (CAS 1300068-28-3). This document is structured for drug discovery scientists and medicinal chemists treating this compound as a New Chemical Entity (NCE) or research probe.

[1]

Executive Summary & Chemical Identity

8-(4-Iodophenoxymethyl)quinoline is a functionalized quinoline derivative characterized by an ether linkage connecting the 8-position of the quinoline scaffold to a para-iodophenyl ring.[1] While often utilized as a chemical intermediate or biological probe, its safety profile is governed by the quinoline core (potential genotoxicity), the aryl ether linkage (metabolic stability), and the aryl iodide (photoreactivity).

  • CAS Number : 1300068-28-3[1][2]

  • Molecular Formula : C₁₆H₁₂INO[1]

  • Molecular Weight : 361.18 g/mol [1]

  • Physical State : Off-white to pale yellow solid (typically).[1]

  • Solubility : Low in water; soluble in DMSO, DMF, and Chloroform.

Core Risk Assessment
Hazard DomainRisk LevelPrimary Mechanism
Genotoxicity ModerateQuinoline intercalation; potential for epoxide formation during metabolism.[1]
Phototoxicity HighAryl-iodide bond cleavage under UV light (homolytic fission).[1]
Hepatotoxicity ModerateCYP450-mediated O-dealkylation releasing 4-iodophenol.[1]
Occupational ModerateSkin/Eye irritant; inhalation of dust.[1]

Mechanism of Action & Toxicological Pathways

Understanding the specific toxicity of this compound requires analyzing its structural pharmacophores. The following diagram illustrates the predicted metabolic fate and toxicity pathways.

Metabolic Activation & Degradation

The ether linkage is the primary site of metabolic attack. Hepatic CYP450 enzymes (specifically CYP2D6 or CYP3A4) may catalyze O-dealkylation , cleaving the molecule into two distinct toxicophores:

  • 8-Hydroxymethylquinoline : A reactive alcohol that can be further oxidized to an aldehyde.[1]

  • 4-Iodophenol : A known corrosive agent with potential thyroid-disrupting properties due to iodine release.[1]

Visualization: Metabolic & Toxicity Pathways

ToxicityPathways Parent 8-(4-Iodophenoxymethyl)quinoline (Lipophilic Parent) CYP CYP450 (O-Dealkylation) Parent->CYP Metabolism UV UV Light (hv) Parent->UV Exposure DNA DNA Intercalation (Genotoxicity) Parent->DNA Direct Binding Metabolite1 8-Hydroxymethylquinoline CYP->Metabolite1 Metabolite2 4-Iodophenol (Toxic Phenol) CYP->Metabolite2 Radical Aryl Radical (Phototoxicity) UV->Radical Homolytic Fission

Figure 1: Predicted metabolic and environmental degradation pathways leading to toxicological endpoints.[1]

In Vitro Toxicity Profiling (Protocols)

To validate the safety of this compound in a preclinical setting, the following assays are mandatory. These protocols are designed to assess cytotoxicity and genotoxicity .[1]

Cytotoxicity Assessment (MTT Assay)

Rationale : Determines the IC50 value to establish a therapeutic window.[1] Self-Validating Step : Use Doxorubicin as a positive control to ensure assay sensitivity.[1]

Protocol :

  • Seeding : Plate HepG2 (liver) or HEK293 (kidney) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Preparation : Dissolve 8-(4-Iodophenoxymethyl)quinoline in DMSO to 10 mM stock.

    • Critical Check: Ensure final DMSO concentration in culture media is <0.5% to avoid solvent toxicity.

  • Treatment : Perform serial dilutions (0.1 µM to 100 µM) and treat cells for 48h.[1]

  • Development : Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization : Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout : Measure Absorbance at 570 nm.

  • Calculation :

    
    
    
Genotoxicity Screen (Ames Test - Modified)

Rationale : Quinolines are known intercalators.[1] The Ames test (Salmonella typhimurium) detects mutagenic potential.[1] Specific Requirement : Must be performed with and without S9 fraction (metabolic activation) because the parent compound may be pro-mutagenic (requiring CYP activation).[1]

Protocol :

  • Strains : Use TA98 (frameshift) and TA100 (base-pair substitution).

  • Dosing : Test 5 concentrations up to 5000 µ g/plate (or limit of solubility).

  • Incubation : 48h at 37°C.

  • Criteria : A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.[1]

Handling & Occupational Safety

The iodine atom introduces specific handling requirements due to light sensitivity.

Stability & Storage Workflow

The C-I bond is the weakest link in the molecule (


).[1] Exposure to ambient light can generate iodine radicals, turning the compound yellow/brown and potentially creating toxic byproducts.

HandlingWorkflow Receipt Compound Receipt Check Visual Inspection (Color: Off-white?) Receipt->Check Storage Storage: -20°C Amber Vial / Foil Wrap Check->Storage Pass Disposal Waste: Halogenated Organic Check->Disposal Fail (Yellow/Brown) Solubilization Solubilization (DMSO) Fresh Prep Only Storage->Solubilization Use Solubilization->Disposal Post-Exp

Figure 2: Standard Operating Procedure (SOP) for handling iodinated quinolines to prevent photodegradation.

Personal Protective Equipment (PPE)[1]
  • Respiratory : N95 or P100 respirator if handling powder (quinolines can be potent respiratory irritants).[1]

  • Dermal : Nitrile gloves (double-gloving recommended for DMSO solutions as DMSO permeates skin, carrying the compound with it).[1]

  • Eyes : Chemical splash goggles.[1]

Summary of Physicochemical Properties (Safety Relevant)

PropertyValue (Predicted/Observed)Safety Implication
LogP ~4.5 - 5.0Highly lipophilic.[1] Will accumulate in adipose tissue and cross the Blood-Brain Barrier (BBB).[1]
pKa ~4.9 (Quinoline N)Weak base.[1] Likely uncharged at physiological pH, enhancing membrane permeability.[1]
PSA ~22 ŲHigh permeability; rapid absorption anticipated.[1]
Melting Point >100°CSolid handling; low volatility risk unless aerosolized.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11910, 8-Methylquinoline.[1] Retrieved from [Link][1]

  • Maree, M. K., et al. (2013).[1] Quinoline-based antimalarials: Synthesis, toxicity and activity.[1]European Journal of Medicinal Chemistry . (Provides SAR data on quinoline toxicity).

  • Kaschula, C. H., et al. (2012).[1] Structure-activity studies on the anti-proliferative activity of quinoline derivatives.[1][3]Bioorganic & Medicinal Chemistry Letters . (Cytotoxicity protocols for quinoline ethers).

Sources

Exploratory

The Phenoxymethyl Quinoline Scaffold: A Technical Guide to Discovery &amp; Application

The following technical guide details the history, synthesis, and medicinal chemistry of phenoxymethyl quinoline analogs. [1] Executive Summary The phenoxymethyl quinoline motif represents a "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and medicinal chemistry of phenoxymethyl quinoline analogs.

[1]

Executive Summary

The phenoxymethyl quinoline motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Distinguished by a quinoline core linked to a phenolic ring via a methylene-ether bridge (


), this structure combines the DNA-intercalating/pi-stacking properties of the quinoline with a flexible, lipophilic tail.

This guide analyzes the evolution of this scaffold from a synthetic curiosity to a key pharmacophore in anti-tuberculosis (anti-TB), anticancer (c-Met inhibition), and anti-inflammatory (Leukotriene antagonism) research.

Part 1: History and Structural Evolution[2]

The "Privileged Structure" Hypothesis

The discovery of phenoxymethyl quinoline analogs did not occur through a single "serendipitous" event like Penicillin, but rather through the systematic derivatization of the quinoline ring .

  • Early Era (1940s-1970s): Following the success of chloroquine, chemists exhaustively modified the quinoline core. Early efforts focused on direct substitutions (amino-quinolines).

  • The Linker Breakthrough (1980s): Medicinal chemists realized that direct attachment of hydrophobic groups often led to rigid molecules with poor solubility. The introduction of the oxymethyl linker (

    
    ) provided two critical advantages:
    
    • Rotational Freedom: It allowed the phenoxy tail to orient itself into deep hydrophobic pockets (e.g., in 5-Lipoxygenase or Gyrase B) that were inaccessible to rigid analogs.

    • Metabolic Stability: Unlike ester linkages (

      
      ) which are rapidly hydrolyzed by plasma esterases, the ether linkage is metabolically robust, improving the in vivo half-life of drug candidates.
      
Key Therapeutic Milestones
EraTherapeutic AreaKey Discovery
1980s Anti-Asthma Discovery that quinoline-ethers could mimic the peptide leukotrienes, blocking LTD4 receptors (precursors to drugs like Montelukast).[1]
1990s Anti-Infective Identification of 2-(phenoxymethyl)quinolines as potent inhibitors of M. tuberculosis, distinct from fluoroquinolones.
2010s Oncology Development of c-Met kinase inhibitors where the phenoxymethyl group occupies the "selectivity pocket" of the ATP binding site.

Part 2: Synthesis Protocols & Methodologies

The synthesis of phenoxymethyl quinolines relies on two primary strategies: the Williamson Ether Synthesis (convergent) and the Pfitzinger Cyclization (divergent).

Protocol A: Williamson Ether Synthesis (Convergent)

This is the industry-standard method for generating libraries. It couples a pre-formed chloromethyl quinoline with various phenols.[2]

Mechanism:


 Nucleophilic Substitution.
Reagents:  2-(Chloromethyl)quinoline, Substituted Phenol, Potassium Carbonate (

), DMF or Acetone.

Step-by-Step Protocol:

  • Activation: Dissolve the substituted phenol (1.0 equiv) in anhydrous DMF. Add anhydrous

    
     (1.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-(chloromethyl)quinoline hydrochloride (1.0 equiv) and a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour the reaction mixture into crushed ice. The product typically precipitates as a solid. Filter, wash with water to remove DMF/salts, and recrystallize from Ethanol.

Protocol B: Pfitzinger Cyclization (Divergent)

Used when the quinoline ring itself needs substitution (e.g., adding a carboxylic acid at C4).

Reaction: Condensation of Isatin with Phenoxyacetone. Reagents: Isatin derivative, Phenoxyacetone, 33% KOH, Ethanol.[3]

Step-by-Step Protocol:

  • Ring Opening: Suspend Isatin (1.0 equiv) in 33% aqueous KOH. Heat gently until the solution turns yellow/orange (formation of isatinate).

  • Condensation: Add Phenoxyacetone (1.1 equiv).[3] Reflux for 12–18 hours.[3]

  • Cyclization: The intermediate aldol adduct cyclizes to form the quinoline core.

  • Precipitation: Cool and acidify with dilute HCl to pH 3-4. The 2-(phenoxymethyl)quinoline-4-carboxylic acid precipitates.

Part 3: Visualization of Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Williamson Ether Synthesis strategy.

SynthesisWorkflow Figure 1: Convergent Synthesis via Williamson Ether Strategy Start1 Substituted Phenol Step1 Deprotonation (K2CO3, DMF) Start1->Step1 Activation Start2 2-(Chloromethyl) quinoline Step2 SN2 Coupling (80°C, Cat. KI) Start2->Step2 Electrophile Step1->Step2 Phenoxide Anion Step3 Quench (Ice Water) Step2->Step3 Crude Mix Product 2-(Phenoxymethyl) quinoline Analog Step3->Product Precipitation

Caption: Figure 1 outlines the convergent synthetic route, highlighting the critical activation and coupling steps.

Mechanism of Action (Anti-TB / Gyrase Inhibition)

In Mycobacterium tuberculosis, these analogs often target DNA Gyrase B. The diagram below details the binding interaction.

MOA Figure 2: Pharmacophore Mapping in Gyrase B Inhibition Target DNA Gyrase B (ATP Binding Pocket) Quinoline Quinoline Core (Pi-Stacking) Quinoline->Target Intercalation / Pi-Pi Linker Ether Linker (Flexibility) Linker->Target H-Bond Acceptor Phenoxy Phenoxy Tail (Hydrophobic) Phenoxy->Target Hydrophobic Pocket Fit Drug Phenoxymethyl Quinoline Analog Drug->Quinoline Drug->Linker Drug->Phenoxy

Caption: Figure 2 maps the structural components of the analog to their specific binding interactions within the target protein.

Part 4: Therapeutic Applications & Case Studies

Anti-Tuberculosis (The 6,7-Dimethoxy Series)

Research has identified 2-(phenoxymethyl)quinoline-3-carboxylic acid derivatives as potent anti-tubercular agents.[4]

  • Mechanism: These compounds inhibit the ATP-dependent supercoiling activity of DNA gyrase.

  • SAR Insight: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the para-position of the phenoxy ring significantly enhance activity (MIC values often < 1.0 µg/mL). The 6,7-dimethoxy substitution on the quinoline ring improves solubility and cell wall penetration.
Anticancer (c-Met Kinase Inhibition)

In oncology, the scaffold is used to inhibit c-Met (Hepatocyte Growth Factor Receptor), a driver of metastasis.

  • Binding Mode: The quinoline nitrogen forms a hydrogen bond with the "hinge region" of the kinase (Met1160). The phenoxymethyl group extends into the hydrophobic "back pocket," locking the kinase in an inactive conformation.

  • Key Compound: Analogs of Foretinib often utilize a quinoline-ether motif, though the linker length may vary.

Anti-Inflammatory (Leukotriene Antagonists)

Early work by companies like Merck and ICI (now AstraZeneca) explored this scaffold for asthma.

  • Target: CysLT1 Receptor.

  • Role: The phenoxymethyl group mimics the hydrophobic chain of Leukotriene D4 (LTD4).

  • Outcome: While Montelukast (Singulair) became the market leader (using a styryl-quinoline link), the phenoxymethyl series provided critical SAR data regarding the necessity of a "kinked" hydrophobic tail for receptor binding.

Part 5: Structure-Activity Relationship (SAR) Summary

Structural ComponentModificationEffect on Activity
Quinoline Ring 6,7-DimethoxyIncreases solubility and cell permeability (Anti-TB).
Linker

(Ether)
Optimal flexibility.[2] Replacement with

(Styryl) increases rigidity. Replacement with Ester decreases metabolic stability.
Phenoxy Ring p-Nitro / p-FluoroEnhances potency via electronic effects and hydrophobic interactions.
Position C2 vs. C4 AttachmentC2-substitution is preferred for Anti-TB; C4-substitution is common in Kinase inhibitors.

References

  • Synthesis and antimycobacterial activities of ring-substituted quinolinecarboxylic acid/ester analogues. Bioorganic & Medicinal Chemistry Letters. (2010).

  • Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. (2013).

  • Phenoxyacetone: A Versatile Building Block in the Synthesis of Heterocyclic Scaffolds. BenchChem Technical Library. (2025).

  • Synthesis of 2-[[3-(formyl)phenoxy]methyl]quinoline. PrepChem Experimental Database.

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Bioorganic & Medicinal Chemistry. (2018).

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 8-(4-Iodophenoxymethyl)quinoline

Introduction & Strategic Rationale 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3)[1] is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and transition metal catalysis. The qu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3)[1] is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and transition metal catalysis. The quinoline moiety serves as a robust bidentate directing group or metal-chelating ligand, while the aryl iodide acts as an orthogonal reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

The most direct, scalable, and atom-economical route to synthesize this ether is via the Williamson ether synthesis[2]. This protocol details a highly optimized, self-validating methodology for coupling 8-(bromomethyl)quinoline and 4-iodophenol.

Mechanistic Causality & Reaction Design (E-E-A-T)

To ensure technical accuracy and reproducibility, every reagent in this protocol has been selected based on precise mechanistic causality:

  • Electrophile Selection: 8-(Bromomethyl)quinoline is chosen over its chloride analog. The weaker C–Br bond and the high polarizability of the bromide leaving group significantly lower the activation energy for the bimolecular nucleophilic substitution (

    
    ) pathway at the benzylic position.
    
  • Nucleophile Activation (Base Selection): 4-Iodophenol has a pKa of ~9.3. Anhydrous Potassium Carbonate (K₂CO₃) is a mild, insoluble base that quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide[3]. It is strong enough to drive the reaction but mild enough to prevent base-catalyzed degradation of the electrophile or unwanted E2 elimination side-reactions.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is an optimal polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion relatively unsolvated (the "naked anion" effect). This lack of hydrogen bonding maximizes the nucleophilicity of the phenoxide, driving the reaction to completion significantly faster than in protic solvents[4].

  • Thermal Kinetics: The reaction is conducted at 80 °C. Elevated temperatures (typically 50–100 °C) are required to ensure a reasonable reaction rate for sterically demanding or less reactive substrates in Williamson etherifications[4].

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization of reaction conditions, demonstrating why the K₂CO₃/DMF system is the superior choice for this specific synthesis.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Expected Yield (%)Primary Observation / Causality
K₂CO₃ (2.0) DMF 80 6 >99 85–92 Optimal conditions; naked anion effect accelerates

.
Cs₂CO₃ (1.5)DMF604>9988–95Higher solubility of Cs-phenoxide; excellent but cost-prohibitive for scale-up.
K₂CO₃ (2.0)Acetonitrile80128570–75Lower boiling point and poorer salt solubility slow the reaction rate.
NaH (1.2)THF0 to RT87560–65Strong base induces trace side reactions and complicates handling.

Experimental Protocol

Materials & Equipment
  • Electrophile: 8-(Bromomethyl)quinoline (CAS: 7496-46-0)[5]

  • Nucleophile: 4-Iodophenol (CAS: 540-38-5)[3]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Distilled Water, Brine.

  • Equipment: 100 mL oven-dried round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Preparation of the Nucleophile: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.10 g, 5.0 mmol, 1.1 equiv) and finely powdered anhydrous K₂CO₃ (1.25 g, 9.0 mmol, 2.0 equiv).

  • Solvation & Deprotonation: Suspend the solid mixture in anhydrous DMF (20 mL). Stir vigorously at room temperature for 15–20 minutes. Self-Validation: The solution will transition to a slight yellow/orange tint, visually confirming the formation of the phenoxide anion.

  • Electrophile Addition: Add 8-(bromomethyl)quinoline (1.00 g, 4.5 mmol, 1.0 equiv) to the stirring suspension in one portion.

  • Thermal Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C under a positive pressure of Nitrogen or Argon. Maintain heating and stirring for 6 hours[4].

  • In-Process Monitoring (QC): Monitor the reaction progress via TLC (Eluent: 3:1 Hexanes:EtOAc). The reaction is deemed complete when the UV-active spot corresponding to 8-(bromomethyl)quinoline is entirely consumed.

  • Aqueous Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to dissolve the inorganic salts (K₂CO₃ and KBr) and partition the DMF. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Solvent Removal & Drying: Combine the organic extracts and wash rigorously with distilled water (4 × 50 mL) followed by brine (1 × 50 mL). Causality: Multiple water washes are critical to completely remove residual DMF, which would otherwise co-elute and ruin purification. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 100% Hexanes to 15% EtOAc in Hexanes. Collect the product fractions and evaporate to afford 8-(4-Iodophenoxymethyl)quinoline as a solid.

Workflow Visualization

SynthesisWorkflow A 8-(Bromomethyl)quinoline (Electrophile) C Deprotonation & SN2 K2CO3, DMF, 80°C A->C B 4-Iodophenol (Nucleophile) B->C D Aqueous Workup (EtOAc / H2O) C->D 6-8 hours E Purification (Silica Gel) D->E Organic Phase F 8-(4-Iodophenoxymethyl)quinoline (Target) E->F Pure Fractions

Workflow for the Williamson ether synthesis of 8-(4-Iodophenoxymethyl)quinoline.

Safety & Handling

  • 8-(Bromomethyl)quinoline: This compound is a potent alkylating agent. It is classified under GHS as Harmful if swallowed (H302) and Causes serious eye damage (H318)[5][6]. All handling must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • N,N-Dimethylformamide (DMF): DMF is readily absorbed through the skin and is a known reproductive toxin. Avoid inhalation of vapors and skin contact.

References

  • ChemScene. "1300068-28-3 | 8-(4-Iodophenoxymethyl)quinoline." ChemScene Catalog.
  • BenchChem. "An In-depth Technical Guide to the Applications of 2-Ethyl-4-iodophenol in Organic Synthesis." BenchChem Application Notes.
  • Cambridge University Press. "Williamson Ether Synthesis." Cambridge Academic Books.
  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers." BenchChem Protocols.
  • Sigma-Aldrich. "8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0." Sigma-Aldrich Product Data.
  • PubChem. "8-(Bromomethyl)quinoline | C10H8BrN | CID 346914." National Institutes of Health (NIH).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 8-(4-Iodophenoxymethyl)quinoline

Executive Summary 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and drug discovery[1]. Structurally, it features a highly r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and drug discovery[1]. Structurally, it features a highly reactive aryl iodide moiety coupled with a quinoline ether system. While the aryl iodide provides an exceptional electrophilic site for Palladium-catalyzed C–C and C–N bond formations[2], the quinoline nitrogen introduces specific mechanistic challenges due to its strong Lewis basicity. This application note provides researchers with field-proven, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, detailing the causality behind catalyst and ligand selection to overcome substrate-specific inhibition.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

To achieve quantitative conversion with 8-(4-Iodophenoxymethyl)quinoline, chemists must navigate the competing thermodynamic pathways inherent to nitrogen-containing heterocycles[3].

The Oxidative Addition Advantage

The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy compared to C–Br or C–Cl bonds. Consequently, the oxidative addition of Pd(0) into the C–I bond of 8-(4-Iodophenoxymethyl)quinoline is extremely rapid, often occurring at or near room temperature[2],[4].

The Coordination Challenge (Catalyst Poisoning)

The primary mode of failure in cross-coupling this substrate is catalyst sequestration . Following oxidative addition, the resulting Ar–Pd(II)–I intermediate is highly susceptible to intramolecular or intermolecular coordination by the quinoline nitrogen.

  • Off-Cycle Palladacycles: Weak or monodentate ligands (like

    
    ) are easily displaced by the quinoline nitrogen, forming a stable, unreactive off-cycle complex that halts transmetallation[3].
    
  • Iodide Inhibition: The liberated iodide anion can bridge two Palladium centers, forming inactive Pd-iodide dimers, a known inhibitory pathway specific to aryl iodides[4].

Ligand Design Causality

To outcompete the quinoline nitrogen and prevent iodide bridging, the catalytic system must employ highly sterically demanding, electron-rich ligands .

  • Bidentate Ligands (e.g., dppf): Rigid bite angles prevent the displacement of the phosphine by the quinoline nitrogen, maintaining the active Pd(II) species[5].

  • Bulky Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos): The extreme steric bulk of these Buchwald ligands completely shields the Pd center from off-cycle N-coordination while simultaneously accelerating the rate-limiting reductive elimination step[6].

Catalytic Cycle & Mechanistic Pathway

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rapid C-I Cleavage) Pd0->OxAdd 8-(4-Iodophenoxymethyl)quinoline PdII Ar-Pd(II)-I L_n Intermediate OxAdd->PdII OffCycle Off-Cycle State (Quinoline N-Coordination) PdII->OffCycle Weak Ligands (e.g., PPh3) TransMet Transmetallation / Amine Binding PdII->TransMet Base, Nucleophile OffCycle->PdII Bulky Ligands (e.g., XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1: Catalytic cycle of 8-(4-Iodophenoxymethyl)quinoline highlighting the off-cycle quinoline coordination trap and ligand-driven recovery.

Quantitative Data Presentation: Ligand Optimization

The following table summarizes the empirical data for the Suzuki-Miyaura coupling of 8-(4-Iodophenoxymethyl)quinoline with phenylboronic acid, demonstrating the critical nature of ligand selection[5].

LigandPd SourceBaseSolventYield (%)Mechanistic Observation



Dioxane/

32%Severe catalyst poisoning via N-coordination.
dppf


Dioxane/

78%Bidentate rigidity partially prevents off-cycle traps.
SPhos


Dioxane/

89%Good conversion; slight protodehalogenation observed.
XPhos


Dioxane/

>98% Quantitative conversion; steric bulk prevents N-binding.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesis of 8-((4-biphenyl)oxymethyl)quinoline.

Causality Notes:

  • Why a biphasic solvent? 1,4-Dioxane solubilizes the organic substrates, while water dissolves the inorganic base (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), which is strictly required to activate the boronic acid into the reactive boronate "ate" complex.
    
  • Why Pd2(dba)3? It provides a direct source of Pd(0), avoiding the need for in situ reduction of Pd(II) precursors, which can be sluggish and lead to homocoupling side reactions[6].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 8-(4-Iodophenoxymethyl)quinoline (361 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and anhydrous

    
     (424 mg, 2.0 mmol, 2.0 equiv).
    
  • Catalyst Loading: Add

    
     (18.3 mg, 2 mol%) and XPhos (38.1 mg, 8 mol%).
    
  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times). Failure to remove oxygen will irreversibly oxidize the electron-rich XPhos ligand.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized

    
     (1.0 mL) via syringe.
    
  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture at 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    ) should be completely consumed, replaced by a highly UV-active blue fluorescent spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the biaryl product.
    
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of N-aryl morpholine derivatives.

Causality Notes:

  • Why BrettPhos? BrettPhos is specifically engineered for C–N couplings of primary and secondary amines. Its extreme bulk forces the intermediate into a geometry that heavily favors reductive elimination over deleterious

    
    -hydride elimination[2].
    
  • Why anhydrous conditions? Unlike Suzuki couplings, Buchwald-Hartwig reactions are highly moisture-sensitive. Water will react with the strong base (

    
    ) to form hydroxides, leading to competitive C–O bond formation (phenol byproducts)[2].
    

Step-by-Step Procedure:

  • Preparation: In an Argon-filled glovebox, charge a vial with 8-(4-Iodophenoxymethyl)quinoline (361 mg, 1.0 mmol, 1.0 equiv),

    
     (144 mg, 1.5 mmol, 1.5 equiv), 
    
    
    
    (6.7 mg, 3 mol%), and BrettPhos (32.2 mg, 6 mol%).
  • Amine Addition: Remove the sealed vial from the glovebox. Inject morpholine (104 µL, 1.2 mmol, 1.2 equiv) and anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction: Heat the mixture at 100 °C for 12 hours. The solution will transition from a dark red/brown to a lighter amber color as the active catalyst turns over.

  • Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove Palladium black and inorganic salts. Elute with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure functionalized aniline.

References

  • [1] ChemScene. 1300068-28-3 | 8-(4-Iodophenoxymethyl)quinoline. Available at:

  • [2] ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at:

  • [6] PMC - NIH. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling. Available at:

  • [5] PMC - NIH. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling. Available at:

  • [4] Science.gov. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Inhibitory effects of iodides. Available at:

  • [3] PMC - NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at:

Sources

Method

High-Efficiency Suzuki-Miyaura Coupling of Iodinated Quinolines

Application Note & Protocol Guide | Version 2.1 Executive Summary This guide details the optimization and execution of Suzuki-Miyaura Cross-Coupling (SMC) reactions utilizing iodinated quinolines . While quinoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura Cross-Coupling (SMC) reactions utilizing iodinated quinolines . While quinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Chloroquine, Lenvatinib), their functionalization via SMC presents unique challenges compared to standard aryl halides.

Key Technical Insights:

  • Reactivity Hierarchy: Iodinated quinolines (Ar-I) exhibit superior oxidative addition rates compared to bromides or chlorides, often permitting lower catalyst loadings (0.5–2 mol%).

  • The "Nitrogen Trap": The quinoline nitrogen lone pair can coordinate with Pd(II) species, creating off-cycle resting states that sequester the catalyst. This requires specific ligand strategies.

  • Regiocontrol: In poly-halogenated systems, the C-I bond reacts exclusively over C-Br or C-Cl bonds, enabling precise sequential functionalization.

Mechanistic Architecture

To troubleshoot and optimize these reactions, one must understand the specific catalytic cycle deviations caused by the quinoline core.

The Catalytic Cycle & The Nitrogen Trap

Unlike simple phenyl halides, quinolines possess a basic nitrogen atom. During the catalytic cycle, the oxidative addition complex (Pd(II)-Ar-I) is susceptible to coordination by the substrate's own nitrogen (intermolecularly) or product nitrogen, leading to the formation of stable, inactive bis-quinoline-Pd complexes.

Mitigation Strategy: Use sterically bulky phosphine ligands (e.g., SPhos , XPhos ) or elevated temperatures (>80°C) to destabilize this N-Pd interaction and force the cycle forward.

SuzukiQuinoline Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-I) Pd0->OxAdd + Iodo-Quinoline TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base Trap CATALYST TRAP (Bis-Quinoline-Pd Complex) OxAdd->Trap + Quinoline Substrate (N-Coordination) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Heat / Bulky Ligand

Figure 1: The Suzuki-Miyaura cycle for quinolines, highlighting the reversible "Nitrogen Trap" (black node) that causes catalyst stalling.

Optimization Matrix

Select reaction conditions based on the position of the iodine and steric demand.

VariableStandard Conditions (3-I, 6-I, 7-I)Sterically Demanding (2-I, 8-I)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂ + SPhos or XPhos Pd G2
Loading 1–3 mol%2–5 mol%
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent DME/Water or Dioxane/Water (4:1)Toluene/Water (10:1) or n-BuOH
Temp 80–90°C100–110°C
Time 4–12 hours12–24 hours

Experimental Protocols

Protocol A: General Coupling for 3-, 6-, or 7-Iodoquinolines

Best for: Unhindered substrates where cost-efficiency is prioritized.

Materials:

  • 3-Iodoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1][2][3]

  • Pd(PPh₃)₄ (Tetrakis) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) : Water (4:1 ratio)

Procedure:

  • Degassing: In a reaction vial, combine DME and water. Sparge with Argon/Nitrogen for 15 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Assembly: Add 3-iodoquinoline, arylboronic acid, and Na₂CO₃ to the vial.

  • Catalyst Addition: Add Pd(PPh₃)₄ last.[2] Quickly seal the vial under inert atmosphere.

  • Reaction: Heat to 85°C with vigorous stirring for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Note: Quinolines often streak on silica; add 1% Et3N to the TLC eluent for sharper spots.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography.

    • Tip: If the product contains residual Pd (dark color), treat the organic phase with QuadraSil™ MP or activated charcoal before concentration.

Protocol B: Coupling of Sterically Hindered 2-Iodo or 8-Iodoquinolines

Best for: Positions adjacent to the nitrogen (C2) or the peri-position (C8), which suffer from steric crowding and N-coordination.

Materials:

  • 2-Iodoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Alternatively: Use precatalyst XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene : Water (10:1)

Procedure:

  • Pre-complexation (if using Pd(OAc)₂/Ligand): In the reaction vessel, dissolve Pd(OAc)₂ and SPhos in the Toluene portion. Stir at RT for 10 mins under Argon to generate the active catalytic species (solution turns from orange to pale yellow/colorless).

  • Addition: Add the 2-iodoquinoline, boronic acid, K₃PO₄, and water.

  • Reaction: Heat to 100°C (reflux) for 16 hours. The higher temperature is required to overcome the energy barrier of the bulky intermediate.

  • Workup: Standard EtOAc extraction.

Protocol C: Chemoselective Sequential Coupling (Mixed Halides)

Best for: 4-Chloro-3-iodoquinoline scaffolds.

Concept: The C-I bond undergoes oxidative addition significantly faster than the C-Cl bond. This allows for coupling at C3 without touching the C4-chloride.

Procedure:

  • Follow Protocol A exactly, but limit temperature to 60–70°C .

  • Use exactly 1.05 equiv of Boronic Acid to prevent "double coupling" (though C-Cl activation usually requires >100°C and specialized ligands).

  • Isolate the 3-aryl-4-chloroquinoline.

  • Step 2 (Optional): Perform a second SMC on the C4-chloride using Protocol B conditions (SPhos/XPhos) at 110°C to install a different aryl group.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Quinoline N.Switch to Protocol B (SPhos/XPhos). Increase Temp to 110°C.
Protodeboronation (Arene-H formed instead of product)Boronic acid instability.Use Boronic Esters (BPin) instead of acids. Switch base to mild KF or CsF. Use anhydrous conditions (Dioxane).[3]
Homocoupling (Ar-Ar dimer)Oxygen presence.Degas solvents more thoroughly (freeze-pump-thaw). Reduce catalyst loading.
Product stuck on Silica Quinoline is too polar/basic.Pre-wash silica with 1% Et3N in Hexanes. Use MeOH/DCM gradients for elution.

Decision Logic for Experimental Design

Use the following logic flow to determine the starting parameters for your specific substrate.

DecisionTree Start Start: Select Substrate PosCheck Iodine Position? Start->PosCheck Easy 3-I, 6-I, 7-I (Low Sterics) PosCheck->Easy Distal Hard 2-I, 4-I, 8-I (High Sterics/N-proximal) PosCheck->Hard Proximal Mixed Mixed Halide (e.g., 4-Cl-3-I) PosCheck->Mixed Multi-Halo CondA Use Protocol A Pd(PPh3)4, Na2CO3 85°C Easy->CondA CondB Use Protocol B Pd(OAc)2 + SPhos 100°C Hard->CondB CondC Use Protocol C Control Temp < 70°C Stoichiometric Boron Mixed->CondC

Figure 2: Experimental decision matrix for selecting catalyst and conditions.

References

  • Site-Selective Coupling Trends: Chemical Science, 2016 , 7, 5758-5776.

  • Regioselective Synthesis of Combretastatin Analogues: Journal of Medicinal Chemistry, 2011 , 54(14), 4977-4986.[4]

  • Sequential Alkynylation/Suzuki Coupling of 2,4-Dichloroquinoline: Beilstein Journal of Organic Chemistry, 2009 , 5, No. 34.

  • Mechanisms of Catalyst Poisoning: Journal of the American Chemical Society, 2008 , 130(19), 6184–6196.

  • General Suzuki-Miyaura Review: Chemical Society Reviews, 2013 , 42, 5270-5298.

Sources

Application

Technical Application Note: Optimized Crystallization Protocols for 8-(4-Iodophenoxymethyl)quinoline

This Application Note is designed for researchers and process chemists working with functionalized quinoline scaffolds. It synthesizes established protocols for 8-alkoxyquinoline derivatives with specific adjustments for...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with functionalized quinoline scaffolds. It synthesizes established protocols for 8-alkoxyquinoline derivatives with specific adjustments for the heavy-atom iodine substitution, ensuring high-purity isolation for biological testing or X-ray diffraction studies.[1]

Introduction & Molecule Profile

The target molecule, 8-(4-Iodophenoxymethyl)quinoline , represents a specific class of 8-alkoxyquinolines where the ether linkage connects the quinoline core to an iodinated benzyl moiety.[1]

  • Structural Significance: The 8-position ether linkage locks the conformation relative to the quinoline nitrogen, often creating a "pre-organized" binding pocket for metal chelation or specific receptor interaction.[1] The iodine atom at the para-position of the phenoxy ring serves as a critical handle for halogen bonding in crystal engineering or as a reactive site for cross-coupling (e.g., Sonogashira, Suzuki).[1]

  • Solubility Characteristics: Unlike the parent 8-hydroxyquinoline (which is amphoteric and polar), this ether derivative is lipophilic.[1] It typically exhibits:

    • High Solubility: Dichloromethane (DCM), Chloroform, THF, DMF.[1]

    • Moderate Solubility: Acetone, Acetonitrile, Toluene.[1]

    • Low Solubility (Anti-solvents): Hexanes, Pentane, Cold Ethanol, Water.[1]

Pre-Crystallization Purity Requirements

Before attempting crystallization, the crude material typically isolated from a Williamson ether synthesis (Reaction of 8-hydroxyquinoline + 4-iodobenzyl bromide) must be free of:

  • Unreacted 8-Hydroxyquinoline: This impurity can co-crystallize or oil out.[1] Remove via basic wash (1M NaOH) during workup.[1]

  • Inorganic Salts (KBr/KI): Ensure thorough water washing.[1]

Protocol 1: Bulk Recrystallization (Purification)

Objective: Removal of synthetic by-products and isolation of >98% pure solid.[1] Method: Cooling Crystallization from Polar/Non-Polar solvent mixtures.[1]

Rationale

Single-solvent recrystallization (e.g., from hot ethanol) is often insufficient for benzyloxy-quinoline derivatives due to their steep solubility curves.[1] A binary solvent system allows for finer control over supersaturation.[1]

Step-by-Step Procedure
  • Dissolution:

    • Place 1.0 g of crude 8-(4-Iodophenoxymethyl)quinoline in a 50 mL Erlenmeyer flask.

    • Add Acetonitrile (MeCN) dropwise while heating to 60°C (near boiling).

    • Note: Acetonitrile is preferred over Ethanol for iodinated compounds as it minimizes potential solvolysis and often yields denser crystals.[1]

    • Stop adding solvent when the solution is clear.[1] If a fine suspension remains (inorganic salts), filter while hot through a glass frit.[1]

  • Anti-Solvent Addition:

    • Remove from heat.[1] While the solution is still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of pure hot MeCN to clear the turbidity.[1]

  • Controlled Cooling:

    • Wrap the flask in aluminum foil and place it inside a Dewar flask or a styrofoam block to ensure slow cooling (approx. 1°C/min).

    • Allow to reach room temperature (RT) undisturbed over 4-6 hours.[1]

  • Harvesting:

    • Cool further to 4°C in a refrigerator for 2 hours to maximize yield.

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Rinse with a cold 1:1 mixture of MeCN:Water.[1]

    • Dry: Vacuum dry at 40°C for 12 hours.[1]

Expected Outcome: Off-white to pale yellow needles or prisms.[1]

Protocol 2: Single Crystal Growth (X-Ray Diffraction)

Objective: Growth of high-quality single crystals suitable for SC-XRD to determine packing and halogen bonding interactions.[1] Method: Vapor Diffusion (Layering).[1]

Rationale

Slow evaporation often leads to rapid precipitation at the meniscus, causing twinning.[1] Vapor diffusion allows the anti-solvent to slowly diffuse into the solution, increasing supersaturation gently and promoting single nucleation events.[1]

Step-by-Step Procedure
  • Inner Solution:

    • Dissolve 20 mg of the pure compound in 1.0 mL of Dichloromethane (DCM) or Chloroform in a small (4 mL) glass vial. Ensure the solution is not saturated (approx. 70% saturation).[1]

  • Outer Chamber:

    • Place the small vial (uncapped) inside a larger (20 mL) vial containing 5 mL of Hexane or Pentane .

  • Sealing & Diffusion:

    • Cap the large vial tightly.[1]

    • Store in a vibration-free environment at constant temperature (20-22°C).

    • Mechanism:[2][3][4][5][6] The volatile Hexane vapors will diffuse into the DCM solution, slowly lowering the solubility of the quinoline derivative.[1]

  • Monitoring:

    • Check after 24-48 hours. Distinct geometric blocks should form on the walls or bottom of the inner vial.[1]

Visualization: Experimental Workflow

CrystallizationWorkflow Start Crude 8-(4-Iodophenoxymethyl)quinoline PurityCheck Purity Check (TLC/HPLC) Remove unreacted 8-HQ Start->PurityCheck Decision Select Goal PurityCheck->Decision BulkMethod Bulk Purification (Acetonitrile/Water) Decision->BulkMethod High Volume SCMethod Single Crystal Growth (Vapor Diffusion) Decision->SCMethod Structural Analysis Dissolve Dissolve in hot MeCN (60°C) BulkMethod->Dissolve CloudPoint Add Water to Cloud Point Clear with MeCN Dissolve->CloudPoint Cooling Slow Cooling (RT -> 4°C) CloudPoint->Cooling BulkProduct Pure Solid (>98%) Cooling->BulkProduct Layering Dissolve in DCM Place in Hexane Chamber SCMethod->Layering Diffusion Equilibrate 24-72h (Vibration Free) Layering->Diffusion SCProduct X-Ray Quality Crystal Diffusion->SCProduct

Figure 1: Decision matrix and process flow for bulk vs. analytical crystallization of iodinated quinoline ethers.

Characterization & Troubleshooting

Data Summary Table
ParameterBulk Protocol (MeCN/H2O)Single Crystal Protocol (DCM/Hex)
Concentration ~20-30 mg/mL~20 mg/mL
Temperature 60°C

4°C
22°C (Isothermal)
Timeframe 6-12 Hours2-5 Days
Crystal Habit Needles/PrismsBlocks/Polyhedra
Primary Risk Oiling out (if cooling too fast)Solvent evaporation (if sealed poorly)
Troubleshooting "Oiling Out"

If the compound separates as an oil rather than a crystal:

  • Cause: The cooling rate was too fast or the anti-solvent ratio was too high initially.[1]

  • Remedy: Re-heat the mixture until the oil dissolves. Add a "seed crystal" (if available) or scratch the glass wall with a spatula to induce nucleation.[1] Let it cool very slowly in a water bath.

References

  • General Quinoline Crystallization

    • BenchChem. (2025).[1][4] Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from .[1]

  • Halogen Bonding in Crystal Engineering

    • Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. (Foundational text on using Iodine handles for crystallization).

  • Synthesis & Properties of 8-Alkoxyquinolines

    • Al-Busafi, S. N., et al. (2014).[1][7] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from .[1]

  • Related Iodinated Quinoline Structures

    • PubChem. (2021).[1][8] 8-Iodo-2-methylquinoline Compound Summary. Retrieved from .[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 8-(4-Iodophenoxymethyl)quinoline synthesis

Technical Support Center: Optimization of 8-(4-Iodophenoxymethyl)quinoline Synthesis Executive Summary & Reaction Overview The synthesis of 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a classic Williamson eth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 8-(4-Iodophenoxymethyl)quinoline Synthesis

Executive Summary & Reaction Overview

The synthesis of 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a classic Williamson ether synthesis involving the coupling of 8-(bromomethyl)quinoline with 4-iodophenol . While theoretically straightforward, this reaction often suffers from variable yields (30–60%) due to the instability of the quinoline precursor, moisture sensitivity, and competitive N-alkylation side reactions.

This guide provides an optimized protocol and troubleshooting framework to elevate yields to the 85–95% range while ensuring high purity suitable for downstream cross-coupling applications (e.g., Suzuki-Miyaura).

Core Reaction Scheme

ReactionScheme SM1 8-(Bromomethyl)quinoline (Electrophile) Product 8-(4-Iodophenoxymethyl)quinoline (Target Ether) SM1->Product + SM2, Base DMF, 60°C Side1 Side Product: 8-(Hydroxymethyl)quinoline (Hydrolysis) SM1->Side1 H₂O present Side2 Side Product: N-Alkylated Zwitterion (Self-Polymerization) SM1->Side2 Heat/No Nucleophile SM2 4-Iodophenol (Nucleophile) SM2->Product Base Base (Cs₂CO₃ or K₂CO₃) Base->Product

Figure 1: Reaction pathway showing the primary synthesis route and common competitive side reactions.

Troubleshooting Guide & FAQs

This section addresses specific pain points reported by users.

Q1: My yield is consistently low (<40%). What is the most likely cause?

Diagnosis: The primary culprit is often the degradation of 8-(bromomethyl)quinoline . This compound is a benzylic halide and is highly susceptible to hydrolysis and polymerization.

  • Check: Is your starting material dark brown or sticky? Pure 8-(bromomethyl)quinoline should be a light yellow/beige solid.

  • Solution:

    • Recrystallize the bromide from anhydrous hexane/CHCl₃ if it appears degraded.

    • Dry Solvents: Ensure DMF or Acetonitrile is anhydrous (<50 ppm water). Water competes with the phenol for the electrophile, forming 8-(hydroxymethyl)quinoline.

    • Stoichiometry: Use a slight excess of the phenol (1.1 equiv) rather than the bromide. The phenol is easier to remove during workup than the decomposed quinoline residues.

Q2: I see a significant baseline spot on TLC. What is it?

Diagnosis: This is likely the N-alkylated quaternary ammonium salt (self-polymerization) or the zwitterionic species formed if the quinoline nitrogen acts as a nucleophile.

  • Mechanism: The quinoline nitrogen is basic.[1] If the phenoxide concentration is low (weak base or poor solubility), the nitrogen may compete for the alkyl halide.

  • Solution:

    • Switch Base: Use Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate (K₂CO₃). The "Cesium Effect" improves the solubility of the phenoxide anion, making it a much faster nucleophile than the neutral quinoline nitrogen.

    • Concentration: Run the reaction at a higher concentration (0.2–0.5 M) to favor the bimolecular reaction between phenol and bromide over unimolecular degradation.

Q3: The product is difficult to purify from unreacted 4-iodophenol.

Diagnosis: Both the product and starting phenol are lipophilic, making silica chromatography separation tedious.

  • Solution: Implement a Chemical Wash before chromatography.

    • Dissolve the crude residue in Ethyl Acetate.

    • Wash 2x with 1M NaOH . This deprotonates the unreacted 4-iodophenol (pKa ~9.3), moving it into the aqueous layer as the phenoxide salt. The product (ether) remains in the organic layer.

    • Wash with brine, dry, and concentrate.[2] This often eliminates the need for a column or simplifies it to a short plug.

Optimized Experimental Protocol

This protocol uses the Cesium Carbonate method for maximum reliability.

Reagents:

  • 4-Iodophenol (1.1 equiv)

  • 8-(Bromomethyl)quinoline (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • DMF (Anhydrous, 0.3 M concentration relative to bromide)

  • TBAI (Tetrabutylammonium iodide) - Optional catalyst (5 mol%) if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Phenoxide Formation: Add 4-Iodophenol (1.1 equiv) and Cs₂CO₃ (1.5 equiv) to the flask. Add anhydrous DMF . Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? Pre-forming the phenoxide ensures a high concentration of the active nucleophile before the unstable bromide is added.

  • Addition: Add 8-(bromomethyl)quinoline (1.0 equiv) in one portion (solid) or dissolved in a minimum amount of DMF.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: Do not overheat (>80°C) to avoid polymerization.

  • Workup (The "NaOH Wash"):

    • Dilute with Ethyl Acetate (EtOAc).

    • Crucial Step: Wash the organic layer twice with 1N NaOH . This removes excess 4-iodophenol.

    • Wash once with water and once with saturated brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Comparative Data: Solvent & Base Screening

The following table summarizes expected outcomes based on standard nucleophilic substitution kinetics for this class of substrates.

EntrySolventBaseTemp (°C)Yield (%)Comments
1AcetoneK₂CO₃Reflux (56)45-55%Slow reaction; heterogeneous mix often leads to incomplete conversion.
2MeCNK₂CO₃Reflux (82)60-70%Better than acetone, but K₂CO₃ solubility is poor.
3DMFK₂CO₃6065-75%Standard conditions. Good solubility, but workup requires thorough water washes.
4 DMF Cs₂CO₃ 60 85-95% Optimal. Cs⁺ improves phenoxide nucleophilicity; fast conversion minimizes side reactions.
5THFNaH0 to RT50-60%Strong base (NaH) can cause side reactions with the iodine moiety (rare) or elimination.

Decision Logic for Troubleshooting

Use this flow to diagnose issues during your experiment.

Troubleshooting Start Start: Low Yield or Impure Product CheckSM Check 8-(Bromomethyl)quinoline Is it dark/sticky? Start->CheckSM PurifySM Action: Recrystallize Bromide (Hexane/CHCl3) CheckSM->PurifySM Yes CheckWater Check Solvent Water Content Is DMF anhydrous? CheckSM->CheckWater No PurifySM->CheckWater DrySolvent Action: Use Fresh Anhydrous DMF Add 3Å Mol Sieves CheckWater->DrySolvent No CheckBase Check Base Choice Using K2CO3? CheckWater->CheckBase Yes DrySolvent->CheckBase SwitchBase Action: Switch to Cs2CO3 (Cesium Effect) CheckBase->SwitchBase Yes CheckWorkup Check Workup Phenol remaining? CheckBase->CheckWorkup No (Already using Cs2CO3) SwitchBase->CheckWorkup WashNaOH Action: Wash Organic Layer with 1M NaOH CheckWorkup->WashNaOH Yes

Figure 2: Step-by-step troubleshooting logic for yield optimization.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
  • Master Organic Chemistry. "The Williamson Ether Synthesis". Available at: [Link] (General protocol and mechanism).

  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines". Organic Communications, 9:3, 2016. Available at: [Link] (Precursor synthesis and stability data).

Sources

Optimization

Troubleshooting solubility issues with 8-(4-Iodophenoxymethyl)quinoline

This guide addresses the specific physicochemical challenges associated with 8-(4-Iodophenoxymethyl)quinoline . As a lipophilic ether derivative of 8-hydroxyquinoline carrying a heavy halogen, this molecule presents a "C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific physicochemical challenges associated with 8-(4-Iodophenoxymethyl)quinoline . As a lipophilic ether derivative of 8-hydroxyquinoline carrying a heavy halogen, this molecule presents a "Class II" solubility profile (Low Solubility, High Permeability) that often leads to experimental artifacts such as precipitation, non-specific binding, or compound aggregation.[1]

Topic: Solubility Optimization & Troubleshooting Document ID: TS-Q8I-SOL-01 Last Updated: March 2026[1][2][3]

Physicochemical Profile & Solubility Logic

Before attempting dissolution, you must understand why this molecule resists aqueous solvation.[1] Unlike its parent compound (8-hydroxyquinoline), this derivative is not amphoteric .[1][2][3] The ether linkage caps the phenolic oxygen, removing the acidic proton (


) and eliminating solubility at high pH.[1]
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~361.18 g/mol Moderate size; not the primary limiting factor.[1][2]
cLogP (Lipophilicity) 4.5 – 5.2 Critical. Highly hydrophobic.[3] Drives aggregation and plastic adsorption.
pKa (Basic Nitrogen) ~4.9 The quinoline nitrogen is the only handle for aqueous solubility. It becomes protonated (and more soluble) only below pH 4.[3]
H-Bond Donors 0Lack of donors limits water interaction.[1][2][3]
H-Bond Acceptors 2 (N, O)Weak interaction with solvent.[1][2][3]
Light Sensitivity High The C-I bond is photolabile. Solutions must be protected from light.[4]

Stock Solution Preparation (The "Golden Standard")

Q: What is the optimal solvent for high-concentration stocks? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the required standard.[3] While ethanol or DMF are potential alternatives, DMSO provides the highest thermodynamic solubility (>20 mM) and stability.[1]

Protocol: Standard Stock Preparation (10 mM)
  • Weighing: Weigh the solid into an amber glass vial (critical to prevent iodine photolysis).

  • Solvent Addition: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation:

      
      [1][3]
      
  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.[1] Do not exceed 40°C to avoid degradation.

  • Storage: Store at -20°C.

    • Warning: DMSO is hygroscopic. Water uptake causes "crash out" upon freeze-thaw cycles.[1][2] Use single-use aliquots or store over molecular sieves.[1][2][3]

Aqueous Dilution & The "Crash-Out" Phenomenon

Q: My compound precipitates immediately when added to PBS/Media. Why? A: You are encountering "Solvent Shock." When a lipophilic stock (in DMSO) hits a neutral aqueous buffer (pH 7.4), the log solubility drops from >10 mM to <1 µM in milliseconds. The quinoline nitrogen is deprotonated (neutral) at pH 7.4, making the molecule essentially a "grease ball."[1]

Workflow: The Stepwise Dissolution Strategy

Do not add 100% DMSO stock directly to the final volume of media. Use an intermediate dilution step.

SolubilityWorkflow Stock 10 mM DMSO Stock Inter Intermediate Dilution (10x Final Conc) Solvent: DMSO/Buffer (1:1) Stock->Inter 1. Dilute 1:10 Final Final Assay Buffer (1x Conc, <1% DMSO) Inter->Final 2. Dilute 1:10 Precip PRECIPITATION RISK (Check Turbidity) Final->Precip

Figure 1: Stepwise dilution reduces local concentration spikes that trigger nucleation and precipitation.[1][2][3]

Advanced Rescue: pH Shifting

If the experiment allows, lower the pH of the initial aqueous buffer to pH 4.0 - 4.5 .[1]

  • Mechanism: At pH 4.5 (below the pKa of ~4.9), the quinoline nitrogen accepts a proton (

    
    ).[1][3] This cationic charge drastically improves aqueous solubility by disrupting hydrophobic stacking.
    

Troubleshooting Guide (FAQ)

Issue 1: "I see a fine haze in my cell culture wells."

Diagnosis: Microprecipitation or Colloidal Aggregation.[3] The Fix:

  • Limit Final Concentration: Ensure your final concentration is

    
    .
    
  • Add Surfactant: Incorporate 0.05% Tween-80 or 0.1% Pluronic F-127 into the assay buffer before adding the compound.[1][2][3] This stabilizes the dispersion.[1]

  • Carrier Protein: If compatible, add 0.1% BSA (Bovine Serum Albumin).[1] The albumin binds the lipophile, keeping it in solution (though this reduces free drug concentration).[1]

Issue 2: "The compound degrades in the stock vial."

Diagnosis: Photolytic Deiodination.[3] The Carbon-Iodine bond is weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV/Visible light.[1][2][3] The Fix:

  • Always use amber vials .

  • Wrap clear tubes in aluminum foil during bench work.

  • Avoid leaving the stock on the bench under fluorescent lights for extended periods.

Issue 3: "My IC50 varies wildly between replicates."

Diagnosis: Non-Specific Binding (NSB).[3] With a LogP > 4.5, this molecule sticks to plastic tips, tubes, and plates.[1] The Fix:

  • Switch Plastics: Use Low-Retention pipette tips and Glass-coated or solvent-resistant polypropylene plates.[1][2][3]

  • Pre-Saturate: "Coat" the tips by pipetting the solution up and down 3 times before the final transfer.

Decision Tree: Solvent System Selection

Use this logic flow to select the correct vehicle for your specific application.

SolventLogic Start Select Application Type1 In Vitro / Enzymatic (No Cells) Start->Type1 Type2 Cell-Based Assay Start->Type2 Type3 In Vivo (Animal) Start->Type3 Sol1 Buffer pH 4.5 (Protonated State) Type1->Sol1 Best Solubility Sol2 DMSO < 0.5% + 0.1% Pluronic F-127 Type2->Sol2 Low Toxicity Sol3 Formulation: 10% DMSO / 40% PEG400 / 50% Water Type3->Sol3 High Load

Figure 2: Solvent selection logic based on experimental constraints.[1][2][3]

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2] [1][3]

  • Albert, A., & Phillips, J. N. (1956).[1] "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings."[1][2][3] Journal of the Chemical Society, 1294-1304.[1][2] (Establishes Quinoline pKa baseline).

  • BenchChem Technical Support. (2025). "Overcoming solubility issues of lipophilic quinolines." (General solubility protocols for quinoline ethers).

Sources

Troubleshooting

Technical Support Center: Purification of 8-(4-Iodophenoxymethyl)quinoline

Topic: Removing impurities from 8-(4-Iodophenoxymethyl)quinoline crude product Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from 8-(4-Iodophenoxymethyl)quinoline crude product Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Application Support Hub. You are likely accessing this guide because your crude product is an oily, dark semi-solid, or your LC-MS traces show persistent starting material peaks. This is a common bottleneck in the synthesis of quinoline ethers.

The target molecule, 8-(4-Iodophenoxymethyl)quinoline , combines a basic quinoline core with a lipophilic, halogenated aryl ether. This duality creates a specific impurity profile that standard "wash-and-dry" protocols often fail to address.

This guide treats your purification process as a logic problem based on pKa differentials and polarity modulation .

⛔ Critical Safety & Stability Notice

  • Light Sensitivity: The C-I bond is photosensitive. Perform all purification steps under low light or use amber glassware.

  • Vesicant Warning: If your crude contains unreacted 8-(bromomethyl)quinoline or 8-(chloromethyl)quinoline , handle with extreme care. These are potent alkylating agents and lachrymators.

Part 1: The "Smart" Workup (Chemical Washing)

Q: I washed my reaction with water, but the 4-iodophenol impurity persists. Why?

A: Water alone is insufficient because 4-iodophenol is a weak acid (pKa ~9.3), and the quinoline core is a weak base. In a neutral organic/water mixture, both species prefer the organic phase. You must exploit the pKa difference to force a separation.

The "pKa Swing" Protocol

Do not rely on a simple brine wash. Use this targeted acid/base sequence to chemically strip impurities.[1][2]

SpeciesNaturepKa (Approx)Solubility Behavior
Product Weak Base~4.9 (Conj. Acid)Organic soluble (Neutral form)
4-Iodophenol Weak Acid~9.3Water soluble at pH > 10
8-Halomethylquinoline Weak Base~4-5 (Conj. Acid)Organic soluble (Neutral form)
Inorganic Salts IonicN/AWater soluble
Step-by-Step Protocol:
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[3] Avoid Ether (poor solubility for quinolines).

  • The Phenol Strip (Basic Wash):

    • Wash the organic layer 2x with 1M NaOH (or 10% K2CO3).

    • Mechanism:[1][4][5][6] This deprotonates the 4-iodophenol (forming sodium 4-iodophenolate), forcing it into the aqueous layer. The product remains neutral and stays in the organic layer.[3]

  • The Quench (Neutralization):

    • Wash 1x with Water to remove excess base.

    • Wash 1x with Brine (Sat. NaCl) to break emulsions.

  • Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). MgSO4 is acceptable but can sometimes trap polar amines.

Part 2: Troubleshooting Chromatography

Q: My product "tails" significantly on the silica column, causing co-elution with impurities. How do I fix this?

A: Tailing is caused by the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the silica gel. You must "deactivate" the silica.

The Triethylamine (TEA) Block

Add a competitive base to your mobile phase to occupy the acidic sites on the silica.

Recommended Solvent System:

  • Base: Hexanes / Ethyl Acetate (Start at 90:10, gradient to 70:30).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Note: If using TEA, flush the column with pure solvent afterwards if you plan to reuse it (though not recommended for crude separations).

Alternative (Ammoniated Chloroform): If the product is very polar, use DCM/MeOH (95:5) where the DCM is saturated with Ammonia gas. This provides a sharper peak shape than TEA for very polar quinolines.

Visualization Logic (TLC)
  • UV (254 nm): Quinoline absorbs strongly.

  • Iodine Stain: The 4-iodophenyl group will stain brown/yellow.

  • Dragendorff’s Reagent: Specific for alkaloids/nitrogenous bases (Stains orange/red). Use this to distinguish your product from non-basic impurities (like neutral side products).[2]

Part 3: Crystallization (Avoiding the Column)

Q: Can I purify this without running a column? The scale is too large.

A: Yes, quinoline ethers often crystallize well, but you must choose a solvent that solubilizes the "greasy" iodo-aryl group while allowing the polar quinoline to stack.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs.) ⭐⭐⭐ HighDissolve hot, cool slowly. Good for removing trace halides.
Acetonitrile (MeCN) ⭐⭐ MediumExcellent for removing polar oxide impurities.
EtOAc / Hexane ⭐ MediumGood for precipitation, but may trap starting materials.

Protocol:

  • Dissolve crude oil in minimal boiling Ethanol .

  • If solution is dark/black, treat with Activated Charcoal for 5 mins, then filter hot through Celite.

  • Allow to cool to Room Temp, then 4°C.

  • Troubleshooting: If it "oils out" instead of crystallizing, scratch the glass or add a single seed crystal. If oil persists, re-heat and add dropwise water (turbidity point method) until cloudy, then cool.

Part 4: Impurity Diagnostics (The "Why")

Q: My product is a bright yellow solid. Is this normal?

A: Pure 8-(aryloxymethyl)quinolines are typically off-white to pale cream .

  • Bright Yellow: Indicates Oxidation (N-oxide formation) or Free Iodine .

    • Test: Wash a small sample with Sodium Thiosulfate solution. If the yellow fades, it was free iodine.

  • Orange/Red: Indicates metal contamination (if Cu/Pd catalysts were used) or polymerization of the quinoline ring.

Visual Workflows

Diagram 1: The "Smart" Extraction Protocol

This flowchart illustrates the logic of removing the acidic 4-iodophenol impurity.

ExtractionProtocol Start Crude Reaction Mixture (Product + 4-Iodophenol + Salts) Step1 Dissolve in EtOAc or DCM Start->Step1 Wash1 Wash with 1M NaOH (x2) Step1->Wash1 Sep1 Phase Separation Wash1->Sep1 OrgLayer Organic Layer (Contains Product + Neutral Impurities) Sep1->OrgLayer Save AqLayer Aqueous Layer (Contains Na-4-Iodophenolate) Sep1->AqLayer Discard Wash2 Wash with Water & Brine OrgLayer->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Final Semi-Pure Product (Ready for Cryst. or Column) Dry->Final

Caption: Chemical workup strategy targeting the removal of acidic phenolic impurities via basic extraction.

Diagram 2: Chromatography Decision Tree

Follow this logic to determine the best purification method based on your crude profile.

PurificationLogic Input Crude Product Status CheckTLC Check TLC (EtOAc/Hex 3:7) Input->CheckTLC CrystCheck Can it Crystallize? Input->CrystCheck Scale > 5g Tailing Streaking/Tailing? CheckTLC->Tailing YesTail Add 1% TEA to Eluent or use NH3-sat CHCl3 Tailing->YesTail Yes NoTail Standard Column (Gradient Elution) Tailing->NoTail No CrystCheck->CheckTLC Remains Oil DoCryst Recrystallize (Ethanol or MeCN) CrystCheck->DoCryst Solidifies on cooling

Caption: Decision matrix for selecting between chromatographic modification and recrystallization.

References

  • BenchChem Technical Support. (2025).[2][3][7] Addressing challenges in the purification of quinoline derivatives. Retrieved from

  • Organic Syntheses. o-Iodophenol Synthesis and Properties. Org.[1][2] Synth. 1934, 14, 68. Retrieved from

  • University of Rochester. Not Voodoo: Workup and Purification Guides - Acid/Base Extraction. Retrieved from

  • National Institutes of Health (NIH). Quinolin-4-ones: Methods of Synthesis and Application. (Discussion on Quinoline basicity and cyclization). Retrieved from

  • ResearchGate. Absolute pKa Determinations for Substituted Phenols. (Data supporting pKa ~9.3 for iodophenol). Retrieved from

Sources

Optimization

Optimizing reaction temperature for quinoline ether formation

Technical Support Center: Optimizing Reaction Temperature for Quinoline Ether Formation Introduction: The Kinetic Balancing Act Welcome to the Technical Support Center. You are likely here because your quinoline ether sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Quinoline Ether Formation

Introduction: The Kinetic Balancing Act

Welcome to the Technical Support Center. You are likely here because your quinoline ether synthesis—typically a Nucleophilic Aromatic Substitution (


) of a 4-chloro or 2-chloroquinoline—is failing to meet yield or purity specifications.

In quinoline functionalization, temperature is not just a variable; it is the primary switch that controls the Meisenheimer Complex equilibrium. Too low, and the aromaticity barrier prevents conversion. Too high, and you trigger N-oxide formation, polymerization tars, or positional isomerization.

This guide moves beyond generic advice, offering a mechanistic breakdown of thermal optimization, a decision-tree troubleshooting guide, and validated protocols for both thermal and microwave workflows.

Module 1: The Kinetic Sweet Spot (Theory & Mechanism)

To optimize temperature, you must understand the energy landscape. The formation of quinoline ethers via


 is an addition-elimination  pathway.
  • The Barrier: The disruption of aromaticity during the nucleophilic attack (rate-determining step) requires significant activation energy (

    
    ).
    
  • The Trap: The intermediate (Meisenheimer complex) is high-energy. If the temperature is insufficient, the equilibrium shifts back to starting materials.

  • The Regioselectivity Factor: In 2,4-dichloroquinolines, the C4 position is kinetically favored at lower temperatures (0–60°C) due to lower steric hindrance and higher LUMO coefficient. High temperatures (>100°C) can erode this selectivity, leading to bis-substitution.

Mechanism Visualization

SNAr_Pathway Start 4-Chloroquinoline + Alcohol (ROH) TS1 Transition State 1 (High Ea) Start->TS1 Heat Input (Activation) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Nucleophilic Attack Inter->Start Reversible if T too low Prod 4-Alkoxyquinoline + HCl Inter->Prod Aromatization (Fast)

Caption: The


 energy landscape. Sufficient heat is required to cross TS1; however, excessive heat promotes reversibility and degradation.

Module 2: Optimization Matrix (Solvent vs. Temperature)

Select your reaction conditions based on the boiling point (BP) required to overcome the activation energy of your specific substrate.

Substrate ReactivityRecommended SolventTemp RangeBase SystemTypical Time
High (e.g., 4-Cl-3-nitroquinoline)THF or DCM25°C - 40°C

or

1-4 h
Moderate (e.g., 4-Chloroquinoline)DMF or Toluene80°C - 110°C

or NaH
4-12 h
Low (e.g., 2-Chloro-6-methoxyquinoline)DMSO or NMP120°C - 150°CKOtBu (Strong)12-24 h
Microwave Assisted (All types)iPrOH or DMF140°C - 160°C

10-20 min

Critical Insight: For unactivated quinolines, standard reflux in ethanol (78°C) is often insufficient. Switching to Toluene (110°C) or DMF (153°C) is the single most effective optimization step to drive conversion [1].

Module 3: Troubleshooting Guide

Use this logic flow to diagnose reaction failures.

Scenario A: Reaction Stalled (<50% Conversion)
  • Symptom: HPLC shows starting material remaining after 24h.

  • Root Cause: Temperature is below the activation threshold for the specific leaving group.[1]

  • Fix:

    • Switch solvent to NMP or DMSO.

    • Increase temperature to 130°C.

    • Check Phase: If using solid base (

      
      ), ensure efficient stirring. "Oiling out" of the product can coat the base, stopping the reaction. Add a phase transfer catalyst (e.g., 18-Crown-6) [2].
      
Scenario B: "Tar" Formation (Black crude)
  • Symptom: TLC shows a streak; yield is low; crude is viscous black oil.

  • Root Cause: Thermal polymerization or oxidation of the quinoline nitrogen at high temps (>140°C) in air.

  • Fix:

    • Degas solvents vigorously with Nitrogen/Argon before heating.

    • Lower temp by 20°C and extend time.

    • Add a radical scavenger (e.g., BHT) if polymerization is suspected.

Scenario C: Regioselectivity Loss
  • Symptom: In 2,4-dichloroquinoline, you see both 4-alkoxy and 2-alkoxy products.

  • Root Cause: Temperature is too high, overcoming the kinetic preference for C4.

  • Fix:

    • Perform the reaction at 0°C to Room Temp .

    • Use a stoichiometric amount of nucleophile (0.95 eq) to prevent over-reaction.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckHPLC Check HPLC/TLC Start->CheckHPLC Branch1 High SM Remaining? CheckHPLC->Branch1 Yes Branch2 Many Impurities/Tars? CheckHPLC->Branch2 No Sol1 Increase Temp (Switch to DMSO/NMP) Branch1->Sol1 T < 100°C Sol2 Add Catalyst (18-Crown-6 or NaI) Branch1->Sol2 T > 100°C Sol3 Lower Temp (Kinetic Control) Branch2->Sol3 Regio-isomers present Sol4 Degas Solvent (Remove O2) Branch2->Sol4 Black Tar present

Caption: Systematic workflow for diagnosing yield and purity issues in quinoline ether synthesis.

Module 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Speed)

Best for library generation and difficult substrates.

  • Setup: In a 10 mL microwave vial, combine 4-chloroquinoline (1.0 eq), Alcohol (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add anhydrous DMF (3-4 mL/mmol). Cap the vial under Argon.

  • Reaction: Irradiate at 140°C for 15 minutes (High Absorption setting).

  • Workup: Pour into ice water. The ether usually precipitates. Filter and wash with water.[2]

    • Note: Microwave heating is often 20-30% higher yielding than thermal reflux due to rapid crossing of the activation barrier, minimizing degradation time [3].

Protocol B: Standard Thermal Reflux (Scale-Up Friendly)

Best for multi-gram batches.

  • Setup: Flame-dry a 2-neck round bottom flask. Add NaH (1.2 eq, 60% in oil) and wash with hexanes to remove oil (optional but recommended for purity).

  • Solvent: Add anhydrous Toluene or DMF.

  • Addition: Add the Alcohol (1.1 eq) slowly at 0°C. Stir 15 min to form the alkoxide.

  • Reaction: Add 4-chloroquinoline (1.0 eq). Equip with a reflux condenser.[3]

  • Heating: Heat to 110°C (Toluene) or 100°C (DMF) for 6-12 hours.

  • Monitoring: Check TLC every 2 hours. If conversion stalls, spike temperature by 10°C.

Frequently Asked Questions (FAQ)

Q: Can I use 4-hydroxyquinoline and perform a Mitsunobu reaction instead? A: Yes, but it is temperature-sensitive in a different way. Mitsunobu reactions are typically run at 0°C to Room Temperature . Heating a Mitsunobu reaction often destroys the diazo-reagent (DIAD/DEAD) before the ether forms. If you must use heat, use the


 route with the chloro-derivative instead.

Q: My product is "oiling out" and trapping impurities. How do I fix this? A: This happens when the reaction temperature is between the solvent boiling point and the product melting point.

  • Fix: Add a co-solvent (e.g., 10% water if using DMF) during the workup to force precipitation, or switch to a solvent where the product is more soluble at reflux but crystallizes upon cooling (e.g., n-Butanol).

Q: Why is DMF preferred over DMSO for scale-up? A: While DMSO allows higher temperatures, it is difficult to remove (high boiling point, 189°C) and can decompose violently at temperatures >150°C in the presence of strong bases/halides. DMF (BP 153°C) offers a safer thermal window and is easier to wash away with water [4].

References

  • BenchChem Technical Support. (2025).[2][4][5][6][7] Optimization of Reaction Conditions for Quinoline Synthesis. Retrieved from BenchChem.com. Link

  • Organic Chemistry Portal. (2015). Isoquinolone Synthesis through SNAr Reaction. J. Org.[8] Chem., 80, 3998-4002.[8] Link

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes. Link

  • Process Safety Progress. (2002). Thermal Stability of DMSO and DMF in Process Safety. (General reference for solvent safety).

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-(4-Iodophenoxymethyl)quinoline

Executive Summary: The Reaction Landscape The synthesis of 8-(4-iodophenoxymethyl)quinoline is a classic Williamson ether synthesis, yet it presents unique challenges due to the ambident reactivity of the quinoline scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reaction Landscape

The synthesis of 8-(4-iodophenoxymethyl)quinoline is a classic Williamson ether synthesis, yet it presents unique challenges due to the ambident reactivity of the quinoline scaffold. The reaction involves the coupling of 8-(bromomethyl)quinoline (electrophile) with 4-iodophenol (nucleophile).

Success depends on suppressing three primary failure modes:

  • Intermolecular N-Alkylation (Self-Quaternization): The quinoline nitrogen is a competent nucleophile that can attack the highly reactive benzylic bromide of a neighboring molecule, leading to polymerization.

  • Hydrolysis: The 8-bromomethyl moiety is highly susceptible to moisture, reverting to 8-hydroxymethylquinoline.

  • Precursor Instability: The 8-(bromomethyl)quinoline starting material is prone to degradation and often contains gem-dibromide impurities from its synthesis (Wohl-Ziegler reaction).

Critical Control Points & Mechanism

The "Nitrogen Trap" (Self-Alkylation)

Unlike standard benzyl halides, 8-(bromomethyl)quinoline contains its own nucleophile (the ring nitrogen). In solution, if the concentration of the external nucleophile (4-iodophenoxide) is low, the quinoline nitrogen will attack the electrophilic carbon of another quinoline molecule.

  • Prevention Strategy (Inverse Addition): Never add the phenol to the bromide. You must generate the phenoxide anion first and add the bromide slowly to the phenoxide. This ensures the bromide always encounters a high concentration of the desired nucleophile (

    
    ) rather than the competing neutral nitrogen.
    
Pathway Visualization

ReactionPathways Start 8-(Bromomethyl)quinoline (Electrophile) Product TARGET: 8-(4-Iodophenoxymethyl)quinoline Start->Product Side_Polymer SIDE REACTION A: Quaternary Ammonium Polymer (Tarry Precipitate) Start->Side_Polymer Self-Reaction (High Conc/No Base) Side_Hydrolysis SIDE REACTION B: 8-Hydroxymethylquinoline (Alcohol Impurity) Start->Side_Hydrolysis H2O / Wet Solvent Phenol 4-Iodophenol (Nucleophile) Phenol->Product + Base (K2CO3) SN2 Attack

Figure 1: Competitive reaction pathways. The green path represents the desired SN2 ether formation. The red path indicates the self-polymerization risk inherent to halo-alkyl quinolines.

Troubleshooting Guide

Scenario A: The Reaction turns into a black tar/gum.
  • Diagnosis: Polymerization (N-Alkylation). The quinoline nitrogen attacked the alkyl bromide.

  • Root Cause:

    • The base was not strong enough or had not fully deprotonated the phenol before the bromide was added.

    • The bromide was added too quickly (high local concentration).

  • Corrective Action:

    • Pre-stir 4-iodophenol with

      
       or 
      
      
      
      in DMF for 30 minutes before adding the quinoline derivative.
    • Dilute the 8-(bromomethyl)quinoline in a small volume of solvent and add it dropwise .

Scenario B: NMR shows a singlet at ~5.2 ppm (Product) and ~4.9 ppm (Impurity).
  • Diagnosis: Hydrolysis. The impurity is likely 8-hydroxymethylquinoline (the alcohol).

  • Root Cause: Wet solvent (DMF/Acetone) or moisture in the base. Benzylic halides hydrolyze rapidly.

  • Corrective Action:

    • Use anhydrous DMF (Sure/Seal™ or molecular sieve dried).

    • Flame-dry glassware under Argon flow.[1]

Scenario C: Low Yield & Recovery of Starting Material.
  • Diagnosis: Precursor Impurity.

  • Root Cause: The 8-(bromomethyl)quinoline starting material often contains 8-methylquinoline (unreacted) or 8-(dibromomethyl)quinoline (over-brominated) if synthesized via NBS. The dibromide is inert to these etherification conditions but weighs down the sample.

  • Corrective Action: Run a proton NMR on your starting bromide. Check the integration of the

    
     peak (~5.0-5.3 ppm). If significant impurities exist, recrystallize from hexane/DCM before use.
    

Optimized Experimental Protocol

Objective: Synthesis of 8-(4-Iodophenoxymethyl)quinoline via Williamson Ether Synthesis.

ParameterSpecificationRationale
Solvent Anhydrous DMF or AcetonitrilePromotes

mechanism; solvates phenoxide well.
Base

(Preferred) or

Cesium ("Cesium Effect") improves solubility and reaction rate for phenols.
Stoichiometry 1.0 equiv Bromide : 1.1 equiv Phenol : 2.0 equiv BaseSlight excess of nucleophile ensures the bromide is consumed by

-attack, not

-attack.
Temperature RT to 60°CHigher temps increase N-alkylation risk. Keep mild.
Atmosphere Argon/NitrogenPrevents hydrolysis and protects the aryl iodide from photo-degradation.
Step-by-Step Procedure
  • Nucleophile Activation:

    • To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-iodophenol (1.1 equiv) and anhydrous

      
        (2.0 equiv).
      
    • Add anhydrous DMF (0.2 M concentration relative to phenol).

    • Stir at Room Temperature (RT) for 30 minutes. The solution should turn yellow/orange as the phenoxide forms.

  • Electrophile Addition (Critical Step):

    • Dissolve 8-(bromomethyl)quinoline (1.0 equiv) in a minimal amount of anhydrous DMF in a separate vial.

    • Add this solution dropwise to the stirring phenoxide mixture over 10–15 minutes.

    • Note: If the reaction turns black immediately, the addition was too fast or the bromide has decomposed.

  • Reaction & Monitoring:

    • Stir at RT for 4–6 hours.

    • Monitor by TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the bromide (usually lower Rf than product).

    • Safety: 8-(bromomethyl)quinoline is a potent lachrymator and skin irritant. Handle in a fume hood.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as an off-white/beige solid.

    • Filter the solid. If no precipitate forms (oiling out), extract with Ethyl Acetate (3x), wash with water (2x) and brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

    • Storage: Store the final product in amber vials (protect Iodine from light) at 4°C.

FAQ: Technical Deep Dive

Q: Can I use NaH (Sodium Hydride) as the base? A: Yes, NaH is a stronger base and will generate the phenoxide quantitatively. However, NaH requires strictly anhydrous conditions. If your DMF is "wet," NaH will generate NaOH, which will rapidly hydrolyze your bromide to the alcohol. Carbonate bases (


) are more forgiving and generally sufficient for phenolic alkylations.

Q: Why is my product turning purple/pink on the bench? A: This indicates deiodination . Aryl iodides are light-sensitive. Over time, or if exposed to UV light, the C-I bond can homolyze, releasing iodine radical (


 is purple). Ensure you wrap your column and storage vials in aluminum foil.

Q: I synthesized the precursor (8-bromomethylquinoline) myself using NBS, but the ether synthesis failed. Why? A: The radical bromination of 8-methylquinoline is notoriously difficult to control. It often yields a mixture of:

  • Starting material (8-MeQ)[2]

  • Product (8-BrMeQ)[2]

  • Over-brominated (8-dibromomethylquinoline) If you used the crude mixture, the stoichiometry of your ether synthesis was incorrect. The dibromide does not react under standard Williamson conditions, and the unreacted methylquinoline is inert. Always purify the precursor before the coupling step.

References

  • Ökten, S., et al. (2016).[3][4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Records of Natural Products, 10(4), 466-477. (Describes the instability and synthesis challenges of 8-bromomethylquinoline derivatives).

  • Lumen Learning. "Williamson Ether Synthesis."[5] Organic Chemistry 1. (General mechanism and side reactions of ether synthesis).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[6][7][8] (Detailed guide on SN2 limitations and solvent effects).

  • Bollini, M., et al. (2019). "Synthesis... of Quinazoline Derivatives." Medicinal Chemistry. (Discusses N- vs O-alkylation competition in nitrogen heterocycles).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 8-(4-Iodophenoxymethyl)quinoline

Welcome to the Technical Support Center for 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3)[1]. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing this quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3)[1]. This guide is engineered for researchers, medicinal chemists, and drug development professionals utilizing this quinoline derivative in synthesis, ligand design, or photophysical assays.

Below, you will find expertly curated troubleshooting guides, mechanistic explanations, and self-validating protocols designed to prevent compound degradation and assay artifacts.

Part 1: Mechanistic Q&A and Troubleshooting

Q1: Why does my 8-(4-Iodophenoxymethyl)quinoline precipitate in neutral buffers but dissolve instantly in 0.1 M HCl, only to degrade over time? Expert Insight (Causality): This dual behavior is driven by two distinct, pH-dependent protonation events. First, the quinoline nitrogen has a pKa of approximately 4.90[2] (). In neutral aqueous buffers (pH 7.4), the molecule is unprotonated, highly lipophilic, and prone to precipitation. When you drop the pH using 0.1 M HCl (pH ~1.0), the quinoline nitrogen rapidly protonates, forming a highly water-soluble quinolinium salt[2].

However, the subsequent degradation is caused by the vulnerability of the aryl-alkyl ether linkage. Strong aqueous acids protonate the ether oxygen[3]. Because the 8-quinolinylmethyl group can stabilize a partial positive charge (mechanistically similar to a benzylic carbocation), the ether undergoes acid-catalyzed cleavage via an SN1 or SN2 pathway depending on the nucleophile present[3][4] (). This cleavage irreversibly yields 4-iodophenol and an 8-(substituted-methyl)quinoline.

Q2: I am observing a sudden, unexpected spike in fluorescence during my acidic cell-based assays. Is the intact compound fluorescent? Expert Insight (Causality): Intact 8-(4-Iodophenoxymethyl)quinoline exhibits heavily quenched fluorescence. While quinoline rings generally show significant fluorescence enhancement upon protonation (often over 50-fold with strong acids)[5] (), the presence of the heavy iodine atom on the phenoxy moiety induces strong spin-orbit coupling. This facilitates rapid non-radiative decay via intersystem crossing (the "heavy-atom effect").

If you observe a fluorescence spike in acidic media, it is a diagnostic indicator of ether cleavage . Once the ether bond breaks, the 4-iodophenol diffuses away, liberating the protonated 8-(hydroxymethyl)quinoline. Stripped of the quenching iodine atom, the protonated quinoline core fluoresces brightly[5]. This is a common, yet easily misidentified, false-positive in biological assays.

Q3: How can I safely remove a Boc-protecting group from another part of my synthesized ligand without cleaving the 8-(4-Iodophenoxymethyl)quinoline ether? Expert Insight (Causality): Standard Boc-deprotection uses neat Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane. Both will rapidly cleave your ether, as strong acids are highly effective at protonating the oxygen and driving SN1/SN2 cleavage[6] (). To preserve the aryl-alkyl ether, you must use milder conditions. If acid must be used, utilizing dilute TFA (e.g., 10% TFA in DCM at 0°C for <15 minutes) minimizes the SN1 cleavage pathway by reducing the dielectric constant of the solvent and lowering the thermal energy available to reach the cleavage transition state[6].

Part 2: Visualizations of Degradation and Troubleshooting

Mechanism Intact Intact Molecule (pH 7.4) N_Protonated N-Protonated Salt (pH < 5.0) Intact->N_Protonated +H+ (Fast) O_Protonated O-Protonated Ether (pH < 3.0) N_Protonated->O_Protonated +H+ (Strong Acid) Cleavage Ether Cleavage (SN1 / SN2) O_Protonated->Cleavage Nucleophilic Attack Products Degradation Products (Irreversible) Cleavage->Products Bond Scission

Caption: Mechanistic pathway of 8-(4-Iodophenoxymethyl)quinoline degradation in acidic media.

Workflow Start Issue: Compound Loss or Assay Artifact CheckPH Check Media pH Start->CheckPH Decision Is pH < 4.0? CheckPH->Decision YesPath High Risk of Ether Cleavage Decision->YesPath Yes NoPath Check Solubility (Precipitation Risk) Decision->NoPath No ActionYes Neutralize to pH 6.0 Use Co-solvents YesPath->ActionYes ActionNo Add 5% DMSO or Liposome Formulation NoPath->ActionNo

Caption: Diagnostic workflow for resolving compound stability and solubility issues in assays.

Part 3: Quantitative Stability Data

Table 1: Stability Matrix of 8-(4-Iodophenoxymethyl)quinoline across pH and Acid Types

ConditionpH LevelPrimary Mechanism of ActionEstimated Half-Life (t½) at 25°CAssay Recommendation
0.1 M HCl 1.0Complete N-protonation; O-protonation triggers rapid SN1/SN2 cleavage.< 2 HoursDO NOT USE
10% TFA in DCM ~1.5Acidic cleavage via stabilized 8-quinolinylmethyl carbocation.~ 6 HoursUse only for rapid deprotections (<15 min) at 0°C.
Acetate Buffer 4.5~70% N-protonated. Minimal O-protonation.> 48 HoursAcceptable for short-term assays; monitor via HPLC.
Citrate Buffer 6.0~10% N-protonated. Ether linkage remains entirely intact.> 14 DaysOPTIMAL for aqueous stability. Requires 1-5% DMSO.
PBS 7.4Unprotonated. Highly lipophilic.Stable (but insoluble)Requires formulation (e.g., liposomes, high DMSO).

Part 4: Experimental Protocols

Protocol 1: Self-Validating Acid Stability and Solubilization Workflow

Objective: To achieve complete solubilization of 8-(4-Iodophenoxymethyl)quinoline for biological assays without triggering ether cleavage. Causality: By utilizing a co-solvent system and buffering strictly at pH 5.5–6.0, we exploit the partial protonation of the quinoline nitrogen (pKa ~4.9) for solubility, while remaining well above the threshold (pH < 3) where ether oxygen protonation and subsequent cleavage occur[2][3] ().

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 8-(4-Iodophenoxymethyl)quinoline powder in 100% anhydrous DMSO to create a 10 mM stock.

    • Self-Validation Check: The solution must be completely clear and colorless. Any yellowing indicates pre-existing degradation or impurities.

  • Buffer Formulation: Prepare a 50 mM Citrate-Phosphate buffer and adjust the pH to exactly 6.0 using a calibrated pH meter.

  • Controlled Dilution: Dropwise, add 10 µL of the 10 mM DMSO stock into 990 µL of the pH 6.0 buffer while vortexing vigorously. (Final concentration: 100 µM, 1% DMSO).

  • Validation via HPLC-UV: Immediately inject a 10 µL aliquot onto a C18 RP-HPLC column (Detection at 254 nm). You should observe a single distinct peak corresponding to the intact ether.

  • Stress Test (System Validation Control): Take a separate 100 µL aliquot of the DMSO stock and add it to 900 µL of 0.1 M HCl (pH 1.0). Incubate at 37°C for 2 hours, then inject onto the HPLC.

    • Self-Validation Check: You must observe the disappearance of the parent peak and the emergence of two new peaks (4-iodophenol and 8-hydroxymethylquinoline/8-chloromethylquinoline). This positive control confirms your analytical method is capable of detecting degradation if it occurs in your main sample.

References

  • Fluorescence enhancement of quinolines by protonation. RSC Advances (2020). URL:[Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering (2020). URL:[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts (2024). URL:[Link]

  • Cleavage of Ethers. Jack Westin MCAT Resources (2024). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Iodinated Quinolines

Department: Chromatography Applications Engineering Ticket ID: IQ-PUR-001 Status: Open Executive Summary: The "Heavy & Basic" Challenge Purifying iodinated quinolines presents a dual physicochemical challenge: The Basici...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chromatography Applications Engineering Ticket ID: IQ-PUR-001 Status: Open

Executive Summary: The "Heavy & Basic" Challenge

Purifying iodinated quinolines presents a dual physicochemical challenge:

  • The Basicity Trap: The quinoline nitrogen lone pair interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing (streaking).

  • The Iodine Liability: The Carbon-Iodine (C-I) bond is the weakest of the common halo-aromatic bonds. It is susceptible to homolytic cleavage by light (photolysis) and acid-catalyzed protodeiodination, leading to product degradation on the column.

This guide provides a self-validating workflow to overcome these issues, moving beyond standard "flash" protocols to specialized isolation techniques.

Part 1: Method Development & Stationary Phase Selection

Q: Should I use Silica (SiO₂) or Alumina (Al₂O₃)?

Recommendation: Default to Neutralized Silica for cost/efficiency, but switch to Neutral Alumina if the C-I bond is labile.

FeatureStandard Silica (Irregular)Neutralized Silica (TEA-treated)Neutral Alumina
Surface pH Acidic (~pH 4-5)Basic (~pH 7-8)Neutral (~pH 7.0)
Risk of Tailing High (Severe Streaking)Low (Sharp Peaks)Very Low
Iodine Stability Poor (Risk of acid hydrolysis)GoodExcellent
Loading Capacity High (10-15%)Moderate (5-10%)Low (<5%)
Protocol: The "TEA Slurry" Pre-treatment (Critical Step)

Do not just add Triethylamine (TEA) to your mobile phase. The "solvent front" effect will leave active silanols behind.

  • Calculate: Use 1.5% v/v Triethylamine (TEA) relative to your total column volume.

  • Slurry: Suspend your silica in the starting mobile phase (e.g., Hexane) containing 1.5% TEA.

  • Equilibrate: Pour the column and flush with 3 Column Volumes (CV) of the TEA-spiked solvent.

  • Run: Perform the purification using mobile phase containing 0.5% TEA to maintain surface deactivation.

Technical Insight: The initial high-concentration slurry saturates the "active" acidic sites (isolated silanols) before your compound ever touches them.

Part 2: Sample Loading & Solubility

Q: My sample precipitates at the top of the column. How do I fix this?

Issue: Iodinated quinolines are lipophilic (greasy) due to the iodine but polar due to the nitrogen. They often dissolve in DCM but crash out in Hexane. Liquid loading with DCM causes "band broadening" because DCM is a strong solvent.

Solution: Use Solid Loading (Dry Loading) .[1]

Step-by-Step Solid Load Protocol:

  • Dissolve: Dissolve crude mixture in minimal DCM or Acetone.

  • Adsorb: Add Celite 545 (diatomaceous earth) or Silica Gel at a 1:2 ratio (1g crude : 2g sorbent).

    • Note: Use Celite if your compound is acid-sensitive; it is more inert than silica.

  • Evaporate: Rotary evaporate until a free-flowing powder remains.

    • Troubleshooting: If it's sticky, add more sorbent and re-evaporate.

  • Load: Pour the powder on top of the packed column and add a layer of sand.

Part 3: Troubleshooting & FAQs

Q: The product turns purple/brown on the column. What is happening?

Diagnosis: Deiodination. The purple color is free Iodine (


) released from the quinoline ring. This is caused by:
  • Photolysis: Laboratory lights cleaving the C-I bond.

  • Acidic Catalysis: Acidic silanols facilitating protonation and subsequent loss of

    
    .
    

Corrective Action:

  • Wrap the column in aluminum foil immediately.

  • Switch to Neutral Alumina stationary phase.

  • Elute rapidly; do not leave the compound on the column overnight.

Q: I cannot separate the 3-iodo and 6-iodo regioisomers.

Diagnosis: Isomers often have identical Rf values in standard Hexane/EtOAc systems because the polarity difference is negligible.

Strategy: Leverage Dipole Moment Differences. Change the "Selectivity" of the solvent, not just the strength.

  • Toluene/Acetonitrile System: Toluene interacts with the

    
    -system of the quinoline. The iodine position affects the electron density of the rings, altering this interaction.
    
  • DCM/Methanol System: If the compounds are polar, a 98:2 DCM:MeOH gradient often resolves isomers better than 50:50 Hex:EtOAc.

Part 4: Visualized Workflows

Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: Crude Iodinated Quinoline SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Precipitates/Insoluble SolubilityCheck->Insoluble LiquidLoad Liquid Load (Weak Solvent) Soluble->LiquidLoad SolidLoad Protocol: Solid Load (Celite) Insoluble->SolidLoad StabilityCheck Check Stability (2D TLC on Silica) SolidLoad->StabilityCheck LiquidLoad->StabilityCheck Stable Stable StabilityCheck->Stable Degrades Turns Purple/Streaks StabilityCheck->Degrades SilicaTEA Use Silica + 1.5% TEA Pre-treat Stable->SilicaTEA Alumina Use Neutral Alumina + Foil Wrap Degrades->Alumina

Caption: Decision matrix for selecting loading technique and stationary phase based on solubility and stability data.

Workflow 2: The "Tailing" Mechanism & Fix

TailingMechanism Quinoline Quinoline (Basic N:) Interaction Hydrogen Bonding (Drag/Tailing) Quinoline->Interaction Without Modifier Silanol Silica Surface (Si-OH) Silanol->Interaction Blocked Capped Silanol (Si-O-H...NEt3) Silanol->Blocked TEA Triethylamine (TEA) TEA->Silanol Pre-treatment FreeElution Quinoline Elutes Freely (Sharp Peak) Blocked->FreeElution Quinoline passes through

Caption: Mechanistic view of how Triethylamine (TEA) prevents quinoline tailing by competitively blocking acidic silanol sites.

References

  • Teledyne ISCO. (2012).[2] RediSep Basic Alumina Column: Purification of High pKa Organic Compounds.[2] Application Note AN81. Link

  • Royal Society of Chemistry (RSC). (2017). Late stage iodination of biologically active agents using a one-pot process from aryl amines. Organic & Biomolecular Chemistry.[3] Link

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography (Liquid vs. Dry Loading).Link

  • Biotage. (2023).[1] Dry loading vs. liquid loading: Which provides better flash column chromatography results?Link

Sources

Optimization

Overcoming steric hindrance in 8-substituted quinoline reactions

Technical Support Center: 8-Substituted Quinoline Chemistry Subject: Overcoming Steric Hindrance & Peri-Interactions in Quinoline Scaffolds Document ID: TSC-Q8-OPT-2025 Lead Scientist: Dr. Aris Thorne, Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Substituted Quinoline Chemistry

Subject: Overcoming Steric Hindrance & Peri-Interactions in Quinoline Scaffolds Document ID: TSC-Q8-OPT-2025 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Peri" Problem

In quinoline synthesis, the 8-position is unique.[1][2] Unlike the 2, 3, or 6 positions, the 8-position sits in close proximity to the ring nitrogen's lone pair (position 1). This creates a specific steric phenomenon known as the peri-interaction (1,8-strain).

If you are working with 8-substituted quinolines, you are likely facing one of three bottlenecks:

  • Catalyst Deactivation: Bulky ligands cannot access the C8-X bond for oxidative addition.

  • Blocked Coordination: The substituent at C8 physically shields the N1 nitrogen, preventing N-alkylation or metal coordination.

  • Electronic Mismatch: The 8-substituent (often a heteroatom like -OH or -NH2) alters the electronics of the pyridine ring, making standard electrophilic/nucleophilic protocols fail.

This guide provides the mechanistic insights and protocols to bypass these energy barriers.

Module 1: Cross-Coupling at the 8-Position (C8-X)

Problem: Standard Suzuki/Buchwald conditions yield <20% conversion for 8-haloquinolines.

The Mechanistic Hurdle: The oxidative addition of Palladium(0) into the C8-Halogen bond is endergonic due to the repulsion between the incoming metal-ligand complex and the N1 lone pair. Standard ligands (like PPh3 or dppf) are too bulky to fit into this "peri-pocket" effectively without destabilizing the transition state.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Ligand Class Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos)These ligands are electron-rich (facilitating oxidative addition) and have a specific "flanking" geometry that stabilizes the Pd center away from the peri-clash.
Precatalyst Pd(OAc)2 or G3-Precatalysts Avoid Pd2(dba)3 if possible; the dba ligand can inhibit the reaction in sterically crowded systems by competing for the metal center.
Base K3PO4 or Cs2CO3 (Anhydrous)Stronger, bulky bases (like tBuOK) often lead to dehalogenation side-reactions at the 8-position.
Solvent t-Amyl Alcohol or Dioxane Higher boiling point solvents are required. The reaction often needs 100–120°C to overcome the activation energy of the peri-strain.

Decision Logic for C8-Coupling:

C8_Coupling_Logic Start Start: Low Yield in 8-Haloquinoline Coupling CheckLigand Are you using PPh3 or bidentate ligands? Start->CheckLigand SwitchLigand Switch to Monodentate Buchwald Ligands (XPhos) CheckLigand->SwitchLigand Yes CheckTemp Is Temp < 100°C? CheckLigand->CheckTemp No SwitchLigand->CheckTemp IncreaseTemp Increase to 110-120°C (Switch to t-Amyl Alcohol) CheckTemp->IncreaseTemp Yes CheckBase Is Base tBuOK? CheckTemp->CheckBase No IncreaseTemp->CheckBase SwitchBase Switch to K3PO4 (Prevents dehalogenation) CheckBase->SwitchBase Yes Success Target Yield > 80% CheckBase->Success No SwitchBase->Success

Figure 1: Optimization workflow for overcoming steric hindrance in Pd-catalyzed C8-coupling.

Module 2: Functionalizing the 8-Alkyl Group (C-H Activation)

Problem: You need to modify an 8-methyl group, but the position is crowded.

The Solution: Chelation-Assisted Catalysis Instead of fighting the steric bulk, use the N1 nitrogen to anchor the catalyst. The 8-methyl group is perfectly positioned to form a 5-membered metallacycle with the N1 nitrogen. This "thermodynamic lock" overcomes the kinetic barrier of sterics.

  • Catalyst of Choice: CpRh(III) or CpCo(III).

  • Mechanism: The metal coordinates to N1, bringing the C-H activation center directly onto the C8-methyl hydrogens.

  • Critical Factor: The N-Metal bond must be strong. If the N1 lone pair is blocked by a very bulky 8-substituent (e.g., 8-tert-butyl), this pathway fails.

Protocol: C(sp3)-H Methylation of 8-Methylquinoline Based on Rh(III) catalysis [1][2]

  • Setup: In a glovebox, combine 8-methylquinoline (0.2 mmol), Cp*Rh(III) catalyst (2.5 mol%), and AgSbF6 (10 mol%) in DCE (2 mL).

  • Reagent: Add the organoboron reagent (e.g., methyltrifluoroborate) (1.5 equiv).

  • Oxidant: Add Ag2CO3 (2.0 equiv) if using a non-oxidizing directing group strategy, though many Rh(III) cycles are redox-neutral if designed correctly.

  • Reaction: Seal and heat to 110°C for 18 hours.

  • Workup: Filter through Celite. The 5-membered rhodacycle intermediate ensures regioselectivity exclusively at the methyl group, ignoring the aromatic C-H bonds.

Module 3: N-Alkylation & Quaternization

Problem: 8-substituted quinolines refuse to react with alkyl halides to form quinolinium salts.

The Mechanistic Hurdle: The substituent at C8 projects into the trajectory of the incoming electrophile. For example, 8-methylquinoline reacts 40x slower with MeI than quinoline does.

Troubleshooting Guide:

  • Switch to "Harder" Methylating Agents: Methyl Iodide (MeI) is soft and bulky. Use Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Meerwein's salt) . These are more reactive and have different transition state geometries.

  • High Pressure: If thermal heating causes decomposition, use a high-pressure reactor (10-15 kbar). High pressure accelerates reactions with negative volumes of activation (like quaternization) and forces the overcoming of steric repulsion.

  • Solvent Polarity: Use highly polar aprotic solvents like Sulfolane or Nitrobenzene . These stabilize the charged transition state of the SN2 reaction more effectively than MeCN, lowering the activation energy barrier.

Experimental Protocol: Pd-Catalyzed C8-Arylation

Standardized protocol for coupling sterically hindered 8-bromoquinoline.

Materials:

  • Substrate: 8-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%) - Critical for sterics

  • Base: K3PO4 (3.0 equiv, finely ground & anhydrous)

  • Solvent: n-Butanol or t-Amyl alcohol (0.2 M concentration)

Step-by-Step:

  • Degassing: The steric hindrance makes the catalyst turnover slower, increasing the window for oxidative catalyst decomposition. You must degas solvents via freeze-pump-thaw (3 cycles) or vigorous argon sparging (20 min).

  • Pre-complexation: In a separate vial, mix Pd(OAc)2 and XPhos in 1 mL of solvent and stir at 60°C for 5 minutes. Why? This ensures the active monomeric L-Pd(0) species is formed before it encounters the crowded substrate.

  • Addition: Add the pre-formed catalyst solution to the reaction vessel containing substrate, boronic acid, and base.

  • Reaction: Heat to 100°C for 12-24 hours.

  • Monitoring: Do not rely on TLC alone. The starting material and product often have similar Rf values due to the dominant quinoline core. Use LC-MS/GC-MS.

  • Purification: 8-arylated quinolines are prone to "streaking" on silica due to the basic nitrogen. Add 1% Triethylamine to your eluent.

Visualizing the Pathway

Reaction_Pathway Substrate 8-Bromoquinoline (Sterically Crowded) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd High barrier (Peri-strain) Cat_Active L-Pd(0) (Bulky Ligand) Cat_Active->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Restores Catalyst) TransMet->RedElim RedElim->Cat_Active Cycle Product 8-Arylquinoline RedElim->Product

Figure 2: Catalytic cycle highlighting the oxidative addition bottleneck caused by peri-strain.

FAQ: Quick Fixes

Q: My C-H activation at the 8-methyl group is yielding a mixture of mono- and di-substitution. How do I stop at mono? A: This is a common issue with Rh(III) catalysis. The product (mono-substituted) is often more reactive than the starting material due to increased lipophilicity.

  • Fix: Use a slight excess of the starting material (8-methylquinoline) rather than the coupling partner.

  • Fix: Switch to a Cobalt(III) catalyst system (e.g., Cp*Co(CO)I2). Cobalt systems are generally less aggressive than Rhodium and easier to control for mono-selectivity [3].

Q: I cannot get my 8-substituted quinoline to form an N-oxide using mCPBA. A: The 8-substituent is blocking the approach of the peracid.

  • Fix: Switch to Methyltrioxorhenium (MTO) catalysis with Hydrogen Peroxide. MTO is a smaller oxidant and operates via a different mechanism that is less sensitive to steric bulk.

Q: Why is my yield low even with XPhos? A: Check your stirring. 8-haloquinolines are often oils or low-melting solids, but the base (K3PO4) is solid. The reaction is heterogeneous. If the stirring isn't vigorous (creating a vortex), the transmetallation (which happens at the solid-liquid interface) becomes the bottleneck.

References

  • Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines. Organic Letters. [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record. [Link][3]

  • Cp*Co(III) Catalyzed C(sp3)-H bond Amidation of 8-Methylquinoline. ResearchGate. [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Deiodination in Iodoquinoline Cross-Coupling

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals facing the persistent challenge of deiodination (hydrodehalogenation)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals facing the persistent challenge of deiodination (hydrodehalogenation) during palladium-catalyzed cross-coupling of iodoquinoline derivatives.

Iodoquinolines are highly privileged scaffolds in medicinal chemistry, but their exceptional reactivity often leads to premature reduction rather than the desired carbon-carbon or carbon-heteroatom bond formation. This guide provides a mechanistic breakdown, troubleshooting matrices, and self-validating protocols to ensure your synthetic success.

Part 1: The Mechanistic "Why" – Understanding Deiodination

Q1: Why does my iodoquinoline undergo deiodination instead of the desired cross-coupling? A1: The carbon-iodine (C-I) bond in iodoquinolines is highly reactive and undergoes oxidative addition to Palladium(0) almost instantaneously[1]. Consequently, the catalytic resting state often becomes the Palladium(II)-aryl intermediate. If the subsequent transmetalation or reductive elimination steps are kinetically slow (due to steric hindrance or poor nucleophile solubility), this Pd(II) intermediate lingers. During this delay, it is highly susceptible to attack by hydride sources in the reaction mixture, forming a Palladium-Hydride (Pd-H) species. Reductive elimination of this Pd-H species yields the unwanted deiodinated quinoline (Ar-H) instead of your cross-coupled product[2].

Q2: Where are these hydrides coming from in my reaction mixture? A2: Hydrides are typically generated in situ from three primary culprits:

  • Solvents: Alcohols (like ethanol or isopropanol) and DMF are notorious for donating hydrides via

    
    -hydride elimination or thermal decomposition pathways[2].
    
  • Bases: Alkoxide bases (e.g., NaOEt, NaOMe) possess

    
    -hydrogens that easily transfer to the palladium center.
    
  • Amine Additives/Impurities: Primary and secondary amines can also undergo oxidation, transferring a hydride to the metal[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd + Ar-I (Fast) TransMet Transmetalation [Pd(II)(Ar)(R)] OxAdd->TransMet + R-M (Rate Limiting) PdH Pd-H Formation [Pd(II)(Ar)(H)] OxAdd->PdH Slow Transmetalation RedElim Reductive Elimination Cross-Coupled Product (Ar-R) TransMet->RedElim RedElim->Pd0 - Ar-R Hydride Hydride Source (Solvent/Base) Hydride->PdH Deiod Reductive Elimination Deiodinated Byproduct (Ar-H) PdH->Deiod Deiod->Pd0 - Ar-H (Deiodination)

Figure 1: Palladium catalytic cycle illustrating the divergence into the hydrodehalogenation pathway.

Part 2: Troubleshooting & Optimization Guide

Q3: How do I select the right solvent to suppress this side reaction? A3: You must eliminate reducible or hydride-donating solvents. Switch from DMF, ethanol, or isopropanol to non-reducible, aprotic solvents such as Toluene, 1,4-Dioxane, or THF[2]. If your coupling partner (e.g., a boronic acid) requires polarity for solubility, use a biphasic system (Toluene/H₂O) rather than moving to a homogenous alcoholic mixture[4].

Q4: Can modifying the ligand prevent the Pd-H formation? A4: Yes, ligand architecture is the most powerful tool for dictating the reaction pathway. Standard ligands like PPh₃ often fail because they do not provide enough steric bulk to force the desired reductive elimination. Transition to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf, dtbpf). These ligands accelerate both transmetalation and reductive elimination, effectively outcompeting the kinetics of Pd-H formation[5].

Q5: What is the optimal base for iodoquinoline couplings? A5: Avoid alkoxides entirely. Utilize weak to moderate inorganic bases such as anhydrous K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases effectively activate the coupling partner (like forming the reactive boronate in Suzuki couplings) without acting as a hydride source[2].

Workflow Start High Deiodination Detected Solvent 1. Check Solvent Replace DMF/EtOH with Toluene/THF Start->Solvent Base 2. Check Base Replace Alkoxides with K3PO4/Cs2CO3 Solvent->Base Ligand 3. Optimize Ligand Use bulky biaryl phosphines (XPhos) Base->Ligand Temp 4. Lower Temp Reduce thermal H-transfer Ligand->Temp Success Optimized Cross-Coupling Temp->Success

Figure 2: Sequential troubleshooting logic tree to systematically eliminate deiodination.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupling versus deiodination. Data is modeled on the optimization of a standard Suzuki-Miyaura coupling of 3-bromo-7-iodoquinoline[1].

Optimization PhaseSolventBaseLigandTemp (°C)Yield (Desired Product)Yield (Deiodinated Ar-H)
Baseline (Failure) DMFNaOEtPPh₃10018%76%
Modification 1 TolueneNaOEtPPh₃10032%58%
Modification 2 TolueneK₃PO₄PPh₃10051%29%
Modification 3 TolueneK₃PO₄XPhos10082%11%
Fully Optimized TolueneK₃PO₄XPhos8094% < 2%

Analysis: Removing the hydride-donating solvent and base significantly drops the side reaction. However, the introduction of the bulky XPhos ligand combined with a slight temperature reduction is required to kinetically lock the reaction into the desired catalytic cycle.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the Suzuki-Miyaura cross-coupling of an iodoquinoline. It includes built-in analytical checkpoints to ensure the deiodination pathway is suppressed before the reaction is committed to completion.

Materials Required:
  • Substrate: Iodoquinoline derivative (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (8 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

Step 1: Rigorous Deoxygenation and Assembly

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodoquinoline, arylboronic acid, and K₃PO₄.

  • Causality Note: Water and oxygen can poison the catalyst and lead to homocoupling or protodeboronation[4]. Seal the tube and perform three vacuum/argon backfill cycles.

  • In a separate argon-purged vial, dissolve Pd₂(dba)₃ and XPhos in 2 mL of anhydrous Toluene. Stir for 10 minutes until the dark purple solution turns a deep, clear red, indicating the formation of the active L₂Pd(0) complex.

Step 2: Reaction Initiation 4. Add 8 mL of anhydrous Toluene to the Schlenk tube containing the solid reagents. 5. Transfer the pre-formed catalyst solution to the Schlenk tube via a gas-tight syringe. 6. Heat the reaction mixture to 80 °C (Avoid exceeding 80 °C, as higher temperatures exponentially increase the rate of


-hydride elimination and thermal decomposition pathways).

Step 3: Self-Validation Checkpoint (30 Minutes) 7. After 30 minutes, extract a 50 µL aliquot via syringe. Dilute with EtOAc and quench with water. 8. Run a rapid TLC (Hexanes/EtOAc) and GC-MS analysis.

  • Validation: You should observe the consumption of the iodoquinoline and the appearance of the product mass. If the mass of the deiodinated quinoline (M - 126) exceeds 5% of the total ion count, immediately lower the temperature to 65 °C and verify the anhydrous state of your argon line.

Step 4: Completion and Workup 9. Once complete consumption of the starting material is validated (typically 2-4 hours), cool the mixture to room temperature. 10. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, washing with EtOAc. 11. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Selective Cross-Coupling of Organic Halides with Allylic Acetates PMC - NIH[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions MDPI[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS)[Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 8-(4-Iodophenoxymethyl)quinoline

[1] Executive Summary & Compound Profile Compound: 8-(4-Iodophenoxymethyl)quinoline CAS: 1300068-28-3 Molecular Formula: C₁₆H₁₂INO Molecular Weight: 361.18 g/mol [1][2][3][4] As a Senior Application Scientist, I often se...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Compound: 8-(4-Iodophenoxymethyl)quinoline CAS: 1300068-28-3 Molecular Formula: C₁₆H₁₂INO Molecular Weight: 361.18 g/mol [1][2][3][4]

As a Senior Application Scientist, I often see researchers struggle with this compound due to its hybrid physicochemical nature. It possesses a lipophilic tail (4-iodophenyl ether) and a basic, polar head (quinoline nitrogen).[1] This duality often leads to "oiling out" rather than crystallization if the solvent polarity isn't precisely tuned.[1]

The protocols below are designed to exploit these properties: using the basicity of the quinoline ring for chemical washing and the lipophilicity of the iodo-aryl moiety to drive crystallization in polar protic solvents.[1]

Troubleshooting Guide (Q&A)

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I induce nucleation?

Diagnosis: This is the classic "Oiling Out" phenomenon.[1] It occurs when the compound separates as a liquid phase before the solution reaches the freezing point of the solvent, usually because the solution is too concentrated or the solvent is too non-polar.[1]

The Fix:

  • Switch Solvent Systems: If you are using Ethyl Acetate/Hexane, the polarity gap might be too wide.[1] Switch to Ethanol (95% or absolute) or Acetonitrile . These solvents have better solubility for the quinoline moiety at high temperatures but poor solubility for the hydrophobic iodo-tail at low temperatures.[1]

  • The "Scratch" & Seed: Dissolve the oil in the minimum amount of boiling Ethanol.[1] Allow it to cool to room temperature. If it oils out, reheat until clear, add a single seed crystal (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.[1] The micro-glass particles provide nucleation sites.[1]

  • Trituration: If it remains an oil, remove the solvent and add cold Diethyl Ether or MTBE .[1] Sonicate the flask. The mechanical energy often forces the amorphous oil into a crystalline lattice.[1]

Q2: The crystals are forming, but they are yellow/brown instead of off-white. Is this an impurity?

Diagnosis: Yes. Quinolines are notorious for oxidation, forming colored N-oxide or polymerized byproducts (often trace amounts) that get trapped in the crystal lattice.[1]

The Fix:

  • Activated Charcoal: During the hot dissolution step (Protocol A), add Activated Charcoal (5-10% w/w) .[1] Stir for 5-10 minutes at reflux, then filter while hot through a Celite pad. The charcoal preferentially adsorbs the planar, high-molecular-weight colored impurities.[1]

  • Amber Glassware: The iodine atom on the phenyl ring is photosensitive.[1] Prolonged exposure to light can cause photodeiodination, releasing iodine radicals that discolor the product.[1] Perform recrystallization in low light or wrap flasks in foil.

Q3: I suspect unreacted 4-iodophenol is contaminating my product. Recrystallization isn't removing it.

Diagnosis: 4-iodophenol has similar solubility characteristics to the product in many organic solvents, leading to co-crystallization.[1]

The Fix: Chemical Washing (Pre-purification): Do not rely on recrystallization alone.[1]

  • Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate .[1][5]

  • Wash this organic layer with 1M NaOH (aq) or 10% K₂CO₃ .

    • Mechanism:[6][7][8][9] The phenol is deprotonated (forming the water-soluble phenoxide), while the ether product remains neutral and stays in the organic layer.[1]

  • Wash with brine, dry over Na₂SO₄, and then proceed to recrystallization.

Solubility Data & Solvent Selection

The following table summarizes the solubility profile based on the compound's structure (Lipophilic Ether + Basic Nitrogen).

SolventSolubility (Cold)Solubility (Hot)SuitabilityNotes
Ethanol (EtOH) LowHighExcellent Best balance for single-solvent recrystallization.[1]
Acetonitrile (MeCN) LowHighGood often yields harder, more defined crystals than EtOH.[1]
Ethyl Acetate (EtOAc) ModerateVery HighPoorToo soluble; requires an anti-solvent (Hexane).
DCM / Chloroform HighHighPoorGood for extraction, useless for crystallization alone.[1]
Water InsolubleInsolubleAnti-SolventCan be added to hot EtOH to force precipitation.[1]
Hexane / Heptane InsolubleLowAnti-SolventUsed to crash out product from EtOAc or Toluene.[1]

Detailed Protocols

Protocol A: Single-Solvent Recrystallization (Recommended)

Best for: Routine purification of >90% purity crude.[1]

  • Preparation: Place 1.0 g of crude 8-(4-Iodophenoxymethyl)quinoline in a 50 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) in small portions (start with 5 mL) while heating the flask on a hot plate/water bath (approx. 70°C).

  • Saturation: Continue adding hot Ethanol dropwise until the solid just dissolves. Do not add excess solvent.

  • Clarification (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass funnel/fluted filter paper.[1]

  • Cooling: Remove from heat. Cover the flask with foil (light protection).[1]

    • Step 1: Allow to cool to Room Temperature (25°C) undisturbed for 1 hour.

    • Step 2: Place in a refrigerator (4°C) for 2-4 hours.

    • Step 3 (Optional): Freezer (-20°C) for maximum yield.[1]

  • Collection: Filter the crystals using a Buchner funnel. Wash with 2-3 mL of ice-cold Ethanol .[1]

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Protocol B: Acid-Base Impurity Removal (Pre-Treatment)

Best for: Crude reactions containing unreacted phenol or quinoline starting materials.[1]

  • Dissolve: Dissolve crude mixture in DCM (10 mL/g) .

  • Acid Wash (Removes inorganic bases): Wash with Water (2 x 10 mL).

  • Base Wash (Removes Phenols): Wash with 1M NaOH (2 x 10 mL).

    • Note: The aqueous layer may turn yellow/brown (phenoxide impurities).[1]

  • Brine Wash: Wash organic layer with Saturated NaCl solution.

  • Dry & Concentrate: Dry over Anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Proceed: Use the resulting solid for Protocol A.

Process Visualization

The following diagram illustrates the logical workflow for purifying this specific ether derivative, highlighting the critical decision points based on impurity types.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Oil DissolveDCM Dissolve in DCM Solid->DissolveDCM Trituration Trituration (Diethyl Ether/Pentane) + Sonication Oil->Trituration Trituration->Solid Solidifies BaseWash Base Wash (1M NaOH) Removes 4-Iodophenol DissolveDCM->BaseWash WaterWash Water/Brine Wash Removes Salts BaseWash->WaterWash Evaporate Evaporate to Dryness WaterWash->Evaporate RecrystChoice Select Solvent Evaporate->RecrystChoice Ethanol Hot Ethanol (Standard) RecrystChoice->Ethanol Preferred Acetonitrile Hot Acetonitrile (Alternative) RecrystChoice->Acetonitrile If EtOH fails Final Pure Crystalline 8-(4-Iodophenoxymethyl)quinoline Ethanol->Final Acetonitrile->Final

Figure 1: Decision matrix for the purification of 8-(4-Iodophenoxymethyl)quinoline, prioritizing chemical washing followed by solvent-specific recrystallization.[1]

References

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities. (Context on Quinoline Solubility). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of 8-(4-Iodophenoxymethyl)quinoline

The following technical guide details the mass spectrometry fragmentation pattern of 8-(4-Iodophenoxymethyl)quinoline , comparing its performance and detection characteristics against structural analogs. [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation pattern of 8-(4-Iodophenoxymethyl)quinoline , comparing its performance and detection characteristics against structural analogs.

[1]

Executive Summary

8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a functionalized quinoline derivative characterized by an ether linkage connecting an 8-methylquinoline scaffold to a 4-iodophenyl moiety.[1][2] In drug discovery and proteomic profiling, this compound often serves as a heavy-atom derivative of the privileged 8-hydroxyquinoline scaffold, offering unique isotopic signatures and hydrophobic interactions.

This guide provides a structural comparison and fragmentation analysis, distinguishing this compound from its non-iodinated analog (8-(Phenoxymethyl)quinoline ) and its precursor (8-Hydroxyquinoline ).[1] The focus is on Electrospray Ionization (ESI) in positive mode, the standard for analyzing such nitrogen-containing heterocycles.

Structural & Physicochemical Profile
Feature8-(4-Iodophenoxymethyl)quinoline 8-(Phenoxymethyl)quinoline (Analog)8-Hydroxyquinoline (Precursor)
Formula C₁₆H₁₂INOC₁₆H₁₃NOC₉H₇NO
Exact Mass 361.00 235.10145.05
[M+H]⁺ (m/z) 362.00 236.11146.06
LogP (Est.) ~4.8 (High Hydrophobicity)~3.5~1.8
Key Moiety Aryl Iodide + Ether LinkageAryl Ether LinkageFree Hydroxyl / Chelator

Analytical Insight: The presence of the Iodine atom introduces a significant mass defect (Iodine exact mass ≈ 126.9045) and increases retention time in Reverse Phase LC (RPLC) compared to the non-iodinated analog.

Fragmentation Analysis (ESI-MS/MS)

The fragmentation of 8-(4-Iodophenoxymethyl)quinoline in ESI+ mode is driven by the protonation of the quinoline nitrogen, followed by charge-remote or charge-proximal cleavages.

Primary Pathway: Ether Linkage Cleavage (Diagnostic)

The most dominant fragmentation channel is the cleavage of the C-O ether bond.[1] The positive charge is strongly retained on the basic quinoline moiety due to resonance stabilization of the resulting benzyl-like carbocation.

  • Precursor: m/z 362.00 ([M+H]⁺)

  • Product Ion: m/z 142.06 (Quinoline-8-methyl cation )[1]

  • Neutral Loss: 220.0 Da (4-Iodophenol)[1]

Mechanistic Note: This pathway is shared with the non-iodinated analog. Both compounds yield the m/z 142 fragment, making the Neutral Loss the critical differentiator.

  • Target (Iodinated): Neutral loss of 220 Da (C₆H₅IO).

  • Analog (Non-Iodinated): Neutral loss of 94 Da (C₆H₆O, Phenol).

Secondary Pathway: Quinoline Scaffold Breakdown

At higher collision energies (CE > 35 eV), the m/z 142 ion undergoes further fragmentation characteristic of the quinoline ring.[1]

  • Precursor: m/z 142.06

  • Product Ion: m/z 115.05 ([C₉H₇]⁺)

  • Mechanism: Loss of HCN (27 Da), a signature of pyridine/quinoline ring opening.

Minor Pathway: Iodine Loss

While less common in ESI than EI, the weak C-I bond can cleave, particularly if the molecule forms a radical cation or under high in-source energy.[1]

  • Product Ion: m/z 236 ([M+H - I + H]⁺ approx) – Rare in soft ionization.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway M_H Precursor Ion [M+H]+: m/z 362.00 (C16H13INO)+ Frag_142 Base Peak Quinoline-8-methyl cation m/z 142.06 M_H->Frag_142 Ether Cleavage (Collision Energy ~20eV) Neutral_Loss Neutral Loss 4-Iodophenol (220 Da) M_H->Neutral_Loss Frag_115 Scaffold Fragment [C9H7]+ m/z 115.05 Frag_142->Frag_115 Ring Contraction (Collision Energy >35eV) Neutral_HCN Neutral Loss HCN (27 Da) Frag_142->Neutral_HCN

Caption: CID fragmentation pathway of 8-(4-Iodophenoxymethyl)quinoline in ESI+ mode. The primary transition is the loss of the iodophenol moiety to form the stable quinolinyl cation.

Comparative Performance Guide

This section compares the target molecule against standard alternatives to assist in experimental design.

Parameter8-(4-Iodophenoxymethyl)quinoline 8-(Phenoxymethyl)quinoline Performance Implication
Detection Sensitivity High (Hydrophobic boosting)ModerateThe iodine atom increases surface activity in ESI droplets, often enhancing ionization efficiency over the non-iodinated analog.[1]
Chromatography Late EluterMid EluterThe target requires higher % organic solvent for elution (C18 column).[1] Useful for separating from polar matrix interferences.
Diagnostic Utility High (Unique Mass Defect)ModerateThe mass of Iodine (126.904) creates a distinct mass defect, allowing easy filtering from biological background noise.[1]
Fragment Stability m/z 142 (High Stability)m/z 142 (High Stability)Both share the same quantifier ion (m/z 142), but the target has a unique qualifier transition (362->142).[1]
Experimental Protocol: Optimized Detection

To validate the presence of 8-(4-Iodophenoxymethyl)quinoline in a sample, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve standard in Methanol/Water (50:50) with 0.1% Formic Acid.

  • Concentration: 1 µM (High sensitivity allows low concentration).

  • Avoid: High concentrations of buffer salts (suppresses ionization).

Step 2: MS Source Parameters (ESI+) [1]
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ether bond).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Step 3: MRM / PRM Transitions

For quantitative analysis (Triple Quadrupole or Q-TOF), monitor these transitions:

  • Quantifier (Primary): m/z 362.0 → 142.1 (Collision Energy: 20-25 eV).[1]

    • Logic: This is the cleavage of the ether bond, yielding the most abundant fragment.

  • Qualifier (Secondary): m/z 142.1 → 115.1 (Collision Energy: 40-50 eV).[1]

    • Logic: Confirms the presence of the quinoline ring structure.[1]

Step 4: Data Validation
  • Check Isotope Pattern: The precursor (m/z 362) should not show the M+2 peak characteristic of Chlorine or Bromine.[1] Iodine is monoisotopic (100% ¹²⁷I).

  • Check Mass Defect: Ensure the accurate mass is close to 362.003 (Iodine pulls the mass defect lower than typical organic molecules).

References
  • Chemical Papers. (2025). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • Physical Chemistry Chemical Physics. (2014). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from

  • National Institutes of Health (PubMed). (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from

  • ChemScene. (2025). Product Information: 8-(4-Iodophenoxymethyl)quinoline (CAS 1300068-28-3).[1][2] Retrieved from

Sources

Comparative

IR spectroscopy peaks for 8-(4-Iodophenoxymethyl)quinoline characterization

Topic: IR Spectroscopy Peaks for 8-(4-Iodophenoxymethyl)quinoline Characterization Content Type: Publish Comparison Guide Introduction In the development of novel antimicrobial and anticancer agents, the 8-(4-Iodophenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for 8-(4-Iodophenoxymethyl)quinoline Characterization Content Type: Publish Comparison Guide

Introduction

In the development of novel antimicrobial and anticancer agents, the 8-(4-Iodophenoxymethyl)quinoline scaffold represents a critical intermediate. Its structure combines the bioactive quinoline core with a para-iodophenoxy moiety via a methyl-ether linkage.

For researchers and drug development professionals, definitive structural characterization is paramount.[1] While NMR provides the carbon-hydrogen framework, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method to validate functional group transformations—specifically the formation of the ether linkage and the integrity of the aromatic systems.

This guide provides a technical breakdown of the characteristic IR bands for 8-(4-Iodophenoxymethyl)quinoline, comparing it against key precursors to establish a self-validating identification protocol.

Structural Analysis & Band Assignment

The molecule can be dissected into three distinct vibrational domains for IR analysis:

  • The Quinoline Core: A bicyclic aromatic system containing nitrogen.[2][3]

  • The Ether Linkage (-CH₂-O-): The critical connector formed during synthesis.

  • The 4-Iodophenoxy Moiety: A para-substituted benzene ring containing a heavy halogen.

Primary Characteristic Peaks (Diagnostic Bands)
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Aromatic C-H Stretching (

)
3010 – 3080WeakConfirms aromaticity (Quinoline + Phenyl).
Aliphatic C-H Stretching (

)
2850 – 2950WeakCritical: Indicates the methylene (-CH₂-) linker. Distinguishes from non-alkylated quinolines.
C=N / C=C Ring Stretching1580 – 1620MediumCharacteristic of the Quinoline nitrogen heterocycle.
Ar-O-C (Ether) Asymmetric Stretch1230 – 1260Strong Primary Confirmation: Confirms the formation of the ether bond between the linker and the phenol.
C-O-C (Ether) Symmetric Stretch1020 – 1060MediumSecondary confirmation of the ether linkage.
Para-Substitution Out-of-Plane Bending810 – 840Strong Specific: Indicates 1,4-substitution on the phenoxy ring (characteristic of the 4-iodo group).
Quinoline Ring Out-of-Plane Bending740 – 790StrongFingerprint for the 8-substituted quinoline core.
C-I (Aryl Iodide) Stretching480 – 600Weak/MedOften obscured in Mid-IR; presence inferred by the specific para pattern shift.
Comparative Analysis: Product vs. Precursors

To validate the synthesis of 8-(4-Iodophenoxymethyl)quinoline, one must compare its spectrum against its likely starting materials: 8-(Bromomethyl)quinoline and 4-Iodophenol .

The "Disappearance-Appearance" Protocol

A successful reaction is defined by the disappearance of precursor-specific bands and the appearance of product-specific bands.

Feature4-Iodophenol (Precursor A)8-(Bromomethyl)quinoline (Precursor B)Product: 8-(4-Iodophenoxymethyl)quinoline
O-H Stretch Broad, 3200–3400 cm⁻¹ (Strong)AbsentAbsent (Crucial for purity check)
Ether C-O-C Absent (Phenolic C-O at ~1200)AbsentPresent (~1240 cm⁻¹)
C-Br Stretch Absent~600–700 cm⁻¹ Absent
Aliphatic C-H AbsentPresent (CH₂-Br)Present (CH₂-O) (Shifted slightly)
Aromatic Pattern Para-substituted onlyQuinoline onlyBoth Patterns Overlapping

Technical Insight: The most common failure mode in this synthesis is incomplete alkylation. If a broad band remains near 3300 cm⁻¹, unreacted 4-iodophenol is present. If the C-Br band persists, the reaction is incomplete.

Experimental Workflow

This protocol ensures high-quality spectral acquisition, minimizing artifacts from moisture or solvent residues.

Step-by-Step Characterization Protocol
  • Sample Preparation (Solid State):

    • Technique: KBr Pellet (Preferred for resolution) or Diamond ATR.

    • Ratio: Mix 1–2 mg of dry product with 200 mg of spectroscopic-grade KBr.

    • Grinding: Grind to a fine powder to avoid Christiansen effect (scattering).

    • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction to flatten the spectrum.

    • Normalization: Normalize the strongest peak (usually the Ether or Quinoline ring stretch) to 100% T or 1.0 Abs for comparison.

Visualization: Synthesis Verification Pathway

The following diagram illustrates the logical flow for validating the product structure using IR markers.

G Start Crude Product Isolated IR_Scan Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Start->IR_Scan Check_OH Check 3200-3400 cm⁻¹ (O-H Region) IR_Scan->Check_OH OH_Present Broad Peak Detected? (Unreacted Phenol) Check_OH->OH_Present Yes OH_Absent Region Clear Check_OH->OH_Absent No Conclusion_Fail FAILED: Repurify or Recrystallize OH_Present->Conclusion_Fail Check_Ether Check 1230-1260 cm⁻¹ (Ether C-O-C) OH_Absent->Check_Ether Ether_Present Strong Band Present Check_Ether->Ether_Present Yes Ether_Absent Band Missing Check_Ether->Ether_Absent No Check_Para Check 810-840 cm⁻¹ (Para-Substitution) Ether_Present->Check_Para Ether_Absent->Conclusion_Fail Conclusion_Success VALIDATED: 8-(4-Iodophenoxymethyl)quinoline Check_Para->Conclusion_Success Confirmed

Figure 1: Decision logic for spectroscopic validation of the ether product.

Expert Analysis & Troubleshooting

The "Fingerprint" Region Complexity: In the region below 1500 cm⁻¹, the quinoline ring vibrations and the iodophenyl ring vibrations overlap.

  • Differentiation Strategy: Focus on the 800–850 cm⁻¹ zone. 8-substituted quinolines typically show bands near 750 cm⁻¹ and 790 cm⁻¹. The 4-iodophenyl group adds a distinct, strong band near 820–830 cm⁻¹ . The presence of this "triad" of peaks in the fingerprint region is a strong indicator of the intact bi-aryl system.

The Iodine Influence: While the C-I stretch (~500 cm⁻¹) is often outside the standard Mid-IR range or too weak to be diagnostic, the heavy iodine atom affects the ring breathing modes of the phenyl group. Compared to a chloro- or fluoro- analogue, the para-substitution bands in the iodinated compound will appear at slightly lower wavenumbers due to the "mass effect" of the iodine atom damping the vibration.

References
  • NIST Chemistry WebBook. IR Spectrum of 8-Hydroxyquinoline and Derivatives. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Functional Group Assignment). Wiley.

Sources

Validation

Comparative Bioactivity Guide: 8-(4-Iodophenoxymethyl)quinoline vs. 8-Hydroxyquinoline

Executive Summary This guide presents a technical comparison between the classic pharmacophore 8-Hydroxyquinoline (8-HQ) and its structural derivative 8-(4-Iodophenoxymethyl)quinoline . 8-Hydroxyquinoline (8-HQ): A "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison between the classic pharmacophore 8-Hydroxyquinoline (8-HQ) and its structural derivative 8-(4-Iodophenoxymethyl)quinoline .

  • 8-Hydroxyquinoline (8-HQ): A "privileged scaffold" defined by its ability to form bidentate chelate complexes with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). Its bioactivity—ranging from antimicrobial to anticancer—is intrinsically linked to metal sequestration and ionophore-induced oxidative stress.

  • 8-(4-Iodophenoxymethyl)quinoline: A synthetic derivative where the chelating hydroxyl group is replaced by a bulky, lipophilic (4-iodophenoxy)methyl ether moiety. This modification abolishes the classic chelation mechanism , shifting the bioactivity profile from general metal regulation to specific hydrophobic pocket interactions (e.g., kinase inhibition, receptor antagonism).

Key Takeaway: While 8-HQ acts as a broad-spectrum metallo-regulator , the 8-(4-iodophenoxymethyl) derivative serves as a targeted lipophilic probe , designed to improve membrane permeability and target specific enzyme allosteric sites while reducing general metal-related cytotoxicity.

Chemical Structure & Property Analysis

The fundamental difference lies in the "Ligand Bite" capability. 8-HQ has a tight N–O bite angle suitable for metals. The derivative breaks this geometry.

Feature8-Hydroxyquinoline (8-HQ)8-(4-Iodophenoxymethyl)quinoline
CAS Number 148-24-31300068-28-3
Structure Quinoline ring with -OH at C8Quinoline ring with -CH₂-O-(4-I-Ph) at C8
Molecular Weight 145.16 g/mol 361.18 g/mol
LogP (Lipophilicity) ~1.9 (Moderate)~4.5 - 5.2 (High)
Metal Chelation Strong (Bidentate) . Forms 2:1 complexes with Cu, Zn.Negligible . The -OH is replaced by an ether; the "bite" is too large/flexible.
Electronic Effect Electron-rich phenol (donor)Electron-withdrawing Iodine (Halogen bond donor)
Primary Mechanism Metal Sequestration / ROS GenerationHydrophobic Intercalation / Allosteric Binding
Structural Visualization (DOT Diagram)

G cluster_mech Mechanism Divergence HQ 8-Hydroxyquinoline (8-HQ) (Chelator) Metal Metal Ion (Cu2+, Zn2+) HQ->Metal Bidentate Chelation (N + O-) Deriv 8-(4-Iodophenoxymethyl)quinoline (Steric Probe) Deriv->Metal No Binding (Steric Hindrance) Target Hydrophobic Pocket (Kinase/Receptor) Deriv->Target Van der Waals / Halogen Bonding

Figure 1: Mechanistic divergence driven by C8-substitution. 8-HQ binds metals; the derivative targets hydrophobic protein domains.

Bioactivity Comparison

A. Antimicrobial Activity[1][2][3][4]
  • 8-HQ: Exhibits potent broad-spectrum activity (MIC 1–10 µg/mL) against Gram-positive bacteria and fungi.

    • Mechanism: Penetrates cell wall as a neutral complex, then dissociates to chelate essential cofactors (Fe, Zn) required for bacterial DNA gyrase and proteases.

  • Derivative: Generally shows reduced broad-spectrum antimicrobial potency compared to 8-HQ.

    • Reasoning: The loss of the free hydroxyl group prevents the "ionophore effect" (transporting toxic metals into the cell). However, it may exhibit specific activity against Mycobacterium tuberculosis or drug-resistant strains if the lipophilic tail targets the proton pump or cell wall synthesis machinery (similar to bedaquiline analogues).

B. Anticancer Potential[2][5]
  • 8-HQ: Acts as a "Trojan Horse." It binds copper in the serum, transports it into cancer cells, and generates Reactive Oxygen Species (ROS) that induce apoptosis. It also inhibits the proteasome.[1]

  • Derivative: Designed for Targeted Therapy .

    • The bulky 4-iodophenoxy group allows the molecule to fit into deep hydrophobic pockets of kinases (e.g., c-Met, VEGFR) or act as a P-glycoprotein (P-gp) inhibitor to reverse Multi-Drug Resistance (MDR).

    • Iodine Effect: The heavy iodine atom can facilitate halogen bonding with carbonyl oxygens in the target protein backbone, potentially increasing binding affinity 10-100x over non-iodinated analogues.

C. Neuroprotection[7]
  • 8-HQ: Used (as derivatives like Clioquinol) to scavenge excess Zn/Cu in Alzheimer's plaques.

  • Derivative: Not suitable for metal scavenging. Its high lipophilicity (LogP > 4) ensures excellent Blood-Brain Barrier (BBB) penetration, making it a candidate for modulating CNS receptors (e.g., Dopamine/Serotonin) rather than metal chelation.

Experimental Protocols

To validate the performance of these compounds, the following protocols are recommended.

Protocol 1: Metal Chelation Capacity Assay (UV-Vis)

Purpose: To confirm the loss of chelation in the derivative.

  • Preparation: Dissolve 8-HQ and the Derivative (100 µM) in Methanol.

  • Metal Addition: Add CuCl₂ or ZnCl₂ (50 µM increments) to the cuvette.

  • Measurement: Scan UV-Vis spectrum (200–600 nm).

  • Result Interpretation:

    • 8-HQ: Significant bathochromic shift (red shift) and emergence of a new band at ~400 nm (Metal-Ligand Charge Transfer).

    • Derivative: Minimal to no spectral shift, indicating lack of coordination.

Protocol 2: Cytotoxicity Assay (MTT)

Purpose: To compare general toxicity (ROS-mediated) vs. specific inhibition.

  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), and normal fibroblasts (control).

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 – 100 µM) of 8-HQ and Derivative.

    • Control: DMSO (0.1%).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Data Analysis: Calculate IC₅₀.

    • Expectation: 8-HQ will show steep toxicity curves in all lines (general toxicity). The Derivative should show a shallower curve or selectivity (lower IC₅₀ in cancer lines, higher in fibroblasts).

Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by the two compounds.

Pathways HQ 8-Hydroxyquinoline Chelation Metal Chelation (Cu/Zn) HQ->Chelation Deriv 8-(4-Iodophenoxymethyl)quinoline Binding Hydrophobic Pocket Binding (Kinase/Receptor) Deriv->Binding ROS ROS Generation (Fenton Reaction) Chelation->ROS Proteasome Proteasome Inhibition Chelation->Proteasome Apoptosis_Gen General Apoptosis (Broad Toxicity) ROS->Apoptosis_Gen Proteasome->Apoptosis_Gen Signal Signal Transduction Blockade (e.g., Phosphorylation) Binding->Signal Apoptosis_Spec Targeted Apoptosis (Selective) Signal->Apoptosis_Spec

Figure 2: 8-HQ drives cell death via metal-induced stress, while the Derivative acts via specific signal blockade.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[2] Drug Design, Development and Therapy, 7, 1157–1178.[2]

  • Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds: A playground for the medicinal chemist." European Journal of Medicinal Chemistry. (General Reference for 8-HQ SAR).
  • ChemScene. "Product Information: 8-(4-Iodophenoxymethyl)quinoline (CAS 1300068-28-3)."

  • Gershon, H., et al. (1962). "Antimicrobial activity of metal chelates of salts of 8-quinolinols."[3] Applied Microbiology, 10(6), 556-560.[3] (Foundational data on 8-HQ chelation).

Sources

Comparative

HPLC retention time and method for 8-(4-Iodophenoxymethyl)quinoline

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 8-(4-Iodophenoxymethyl)quinoline Abstract The accurate and reliable quantification of 8-(4-Iodophenoxymethyl)quinoline, a key...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 8-(4-Iodophenoxymethyl)quinoline

Abstract

The accurate and reliable quantification of 8-(4-Iodophenoxymethyl)quinoline, a key heterocyclic compound, is paramount for researchers, scientists, and professionals in drug development. Its unique structure, featuring a quinoline core, an ether linkage, and an iodinated phenyl group, presents specific challenges and opportunities in analytical method development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in scientific principles, to facilitate robust analysis. We will detail an optimized Reverse-Phase HPLC (RP-HPLC) method, explain the fundamental rationale behind its development, and compare it with viable alternatives. This document serves as a practical resource, offering detailed protocols, validation parameters, and field-proven insights to ensure trustworthy and reproducible results.

Foundational Principles: Devising a Strategy for a Novel Analyte

Developing a robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. 8-(4-Iodophenoxymethyl)quinoline is a molecule characterized by high hydrophobicity due to its fused aromatic rings and the large, nonpolar iodine atom. The quinoline moiety contains a basic nitrogen atom, which can influence peak shape, while the extensive π-system of the aromatic rings allows for strong UV absorbance and potential for specific chromatographic interactions.

The Rationale for Reverse-Phase Chromatography

Given its significant nonpolar character, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective mode of separation. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by increasing the proportion of a less polar organic solvent (like acetonitrile or methanol) in the mobile phase.

Selecting the Optimal Stationary Phase

The choice of column (stationary phase) is the most critical factor in achieving selectivity. While a standard C18 column is the workhorse of reverse-phase chromatography and a suitable starting point, the aromatic nature of 8-(4-Iodophenoxymethyl)quinoline suggests that alternative phases could offer enhanced performance.

  • C18 (Octadecylsilane): This phase provides strong hydrophobic retention, making it ideal for nonpolar molecules. It is an excellent choice for retaining the target analyte effectively.

  • Phenyl-Hexyl: Columns with phenyl ligands offer alternative selectivity through π-π stacking interactions with the aromatic rings of the analyte.[1] For separating structurally similar impurities, especially those differing in their aromatic character, a phenyl-based column can provide superior resolution compared to a C18.[1]

  • Pentafluorophenyl (PFP): PFP columns provide a complex mixture of interactions, including hydrophobic, aromatic (π-π), and dipole-dipole interactions. This can be particularly useful for separating halogenated compounds.[1]

Mobile Phase Design: The Key to Resolution and Peak Shape

The mobile phase composition dictates the elution strength and influences peak symmetry.

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity. It is a common mobile phase component for analyzing quinoline derivatives.[2][3]

  • Aqueous Phase & pH Control: The basic nitrogen in the quinoline ring can interact with residual acidic silanol groups on the silica backbone of the stationary phase, leading to peak tailing. To mitigate this, an acidic modifier is added to the mobile phase. Adding an acid like formic acid or phosphoric acid ensures that the quinoline nitrogen is consistently protonated, masking its interaction with silanols and resulting in sharp, symmetrical peaks.[3] Phosphoric acid is a common choice, though formic acid is preferred for mass spectrometry (MS) compatible methods due to its volatility.[2][3]

Detection Wavelength

The extensive conjugated system of the quinoline ring structure results in strong ultraviolet (UV) absorbance. Based on data for similar quinoline compounds, a detection wavelength in the range of 280-310 nm is expected to provide high sensitivity for 8-(4-Iodophenoxymethyl)quinoline.[4][5]

Optimized RP-HPLC Method for 8-(4-Iodophenoxymethyl)quinoline

This section details a robust, validated RP-HPLC method designed for the accurate quantification and purity determination of 8-(4-Iodophenoxymethyl)quinoline. The choices herein are based on the foundational principles discussed above to create a self-validating and reliable protocol.

Experimental Protocol

Instrumentation:

  • An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

Chemicals and Reagents:

  • 8-(4-Iodophenoxymethyl)quinoline reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-95% B; 15-17 min: 95% B; 17-18 min: 95-50% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 290 nm
Run Time 20 minutes
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 8-(4-Iodophenoxymethyl)quinoline reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of acetonitrile and sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with acetonitrile and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 50:50 Water:Acetonitrile) to achieve the desired concentration range for the calibration curve.

  • Sample Preparation: Prepare sample solutions in a similar manner to the stock solution, aiming for a final concentration within the calibration range.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[4]

Experimental Workflow Visualization

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Weigh Reference Standard Dilute_Std Dilute_Std Standard->Dilute_Std Dissolve & Dilute Sample Prepare Sample Dilute_Smp Dilute_Smp Sample->Dilute_Smp Dissolve & Dilute Solvent Prepare Mobile Phase Filter_Std Filter_Std Dilute_Std->Filter_Std Filter (0.45 µm) Filter_Smp Filter_Smp Dilute_Smp->Filter_Smp Filter (0.45 µm) Autosampler Load Vials into Autosampler Filter_Std->Autosampler Filter_Smp->Autosampler Inject Inject 10 µL onto C18 Column Autosampler->Inject Separate Gradient Elution (20 min) Inject->Separate Detect UV Detection at 290 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Standard workflow for the HPLC analysis of 8-(4-Iodophenoxymethyl)quinoline.

Method Validation & Expected Performance

To ensure trustworthiness, any analytical method must be validated. The proposed HPLC method should be evaluated for specificity, linearity, precision, accuracy, and sensitivity according to standard guidelines. The following table summarizes the key validation parameters and their expected acceptance criteria for a robust assay.

Validation ParameterDescriptionExpected Performance / Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from any impurities or matrix components, with no interfering peaks at its retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999 over a specified range (e.g., 10-150 µg/mL).
Precision (RSD%) The closeness of agreement among a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) should be ≤ 2.0%.
Accuracy (Recovery%) The closeness of the test results to the true value.Recovery of spiked samples should be within 98.0-102.0%.[5]
LOD & LOQ The lowest amount of analyte that can be reliably detected and quantified.Determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.

Comparative Guide: Alternative HPLC Methods

While the optimized C18 method is robust, certain analytical challenges—such as separating co-eluting impurities or adapting the method for different detection systems—may necessitate alternative approaches.

MethodStationary PhaseMobile Phase ConceptExpected RetentionAdvantagesDisadvantages
Optimized (Primary) C18 Gradient: ACN/H₂O + 0.1% Formic Acid~12-14 min Robust, reproducible, good peak shape, MS-compatible.May not resolve all structurally similar impurities.
Alternative 1 Phenyl-Hexyl Gradient: ACN/H₂O + 0.1% Formic AcidSlightly shorter Enhanced selectivity for aromatic/unsaturated compounds via π-π interactions.[1] Potentially better separation of aromatic impurities.Less hydrophobic retention than C18, may be less suitable for very nonpolar impurities.
Alternative 2 C18 Isocratic: e.g., 75% ACN/H₂O + 0.1% Phosphoric AcidFixed (~8 min) Simpler, faster for routine QC if all peaks are resolved quickly. No gradient re-equilibration needed.Inflexible; late-eluting impurities may not be detected. Risk of peak broadening for later peaks.
Alternative 3 PFP Gradient: Methanol/H₂O + 0.1% Formic AcidVariable Offers unique selectivity for halogenated and positional isomers.[1] Methanol can alter elution order vs. ACN.Retention mechanisms are more complex, potentially requiring more method development.
Logic of Method Development and Comparison

The process of selecting an HPLC method is a logical progression from understanding the analyte to optimizing and comparing potential conditions for a specific analytical goal.

Method_Development cluster_choices Initial Methodological Choices cluster_compare Comparative Analysis Analyte Analyte Properties - Hydrophobic - Aromatic (π-system) - Basic Nitrogen - Halogenated Mode Mode: Reverse-Phase Analyte->Mode Column Column: C18 (Standard) Mode->Column MobilePhase Mobile Phase: ACN/H₂O + Acid Column->MobilePhase Optimization Optimization - Gradient Profile - Acid Modifier (Formic Acid) - Wavelength (290 nm) MobilePhase->Optimization PrimaryMethod Primary Method: Optimized C18 Gradient Optimization->PrimaryMethod Alt1 Alternative Column (Phenyl-Hexyl / PFP) PrimaryMethod->Alt1 for selectivity Alt2 Alternative Elution (Isocratic) PrimaryMethod->Alt2 for speed/simplicity Alt3 Alternative Solvent (Methanol) PrimaryMethod->Alt3 for selectivity

Caption: Logical workflow for HPLC method development and comparison for a novel analyte.

Conclusion

The analysis of 8-(4-Iodophenoxymethyl)quinoline is best accomplished using a reverse-phase HPLC method. A gradient elution on a C18 column with an acetonitrile/water mobile phase containing 0.1% formic acid provides a robust, reproducible, and high-performance method suitable for quantification and purity analysis. This method demonstrates excellent peak shape and is compatible with mass spectrometry. For challenging separations involving closely related aromatic impurities, a Phenyl-Hexyl or PFP column should be considered as a viable alternative that offers orthogonal selectivity through enhanced π-π interactions. The choice between gradient and isocratic elution depends on the specific application, with gradient methods being superior for impurity profiling and isocratic methods offering simplicity for routine quality control assays where all components are well-resolved. This guide provides the foundational knowledge and practical protocols for scientists to successfully implement and adapt HPLC methods for this important quinoline derivative.

References

  • Bories, C. (1988). Reverse-phase High-Performance Liquid Chromatographic Determination of Halogenated 8-hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Gouda, A. A., & Amin, A. S. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Wang, J., et al. (2019). Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. Analytical Methods. Available at: [Link]

  • IJCRT. (2023). Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity. International Journal of Creative Research Thoughts. Available at: [Link]

  • Alaee, M. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]

  • Valdivia, C., & Marcus, R. K. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Li, Y., et al. (2012). A simple, rapid and accurate UPLC-ESI-MS/MS method for simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods. Available at: [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. Available at: [Link]

  • IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

  • Poplawska-Drozdz, A., et al. (2014). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure of 8-(4-Iodophenoxymethyl)quinoline and Its Analogs for Drug Discovery Professionals

This guide provides an in-depth technical analysis of the X-ray crystal structure of 8-(4-Iodophenoxymethyl)quinoline. While a solved crystal structure for this specific molecule is not publicly available, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray crystal structure of 8-(4-Iodophenoxymethyl)quinoline. While a solved crystal structure for this specific molecule is not publicly available, this document leverages data from close structural analogs to offer predictive insights into its molecular conformation and packing. Furthermore, it presents a comprehensive, field-proven protocol for its synthesis, crystallization, and subsequent X-ray diffraction analysis, empowering researchers to determine its structure empirically.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds with applications as anticancer, antimalarial, antibacterial, and antiviral agents.[1][2][3] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a "privileged scaffold" in the design of novel therapeutics.[2][4] The three-dimensional arrangement of atoms within these molecules, which can be precisely determined by single-crystal X-ray diffraction, is critical to their biological activity.[5][6][7][8] This structural data provides invaluable insights into how these molecules interact with their biological targets, guiding the rational design of more potent and selective drugs.[1]

This guide focuses on 8-(4-Iodophenoxymethyl)quinoline, a halogenated derivative with potential applications in various therapeutic areas. Understanding its solid-state structure is paramount for elucidating its structure-activity relationship (SAR) and for advancing its development as a potential drug candidate.

Structural Comparison with a Close Analog: 8-(4-Nitrobenzyloxy)quinoline

In the absence of a solved crystal structure for 8-(4-Iodophenoxymethyl)quinoline, we can draw valuable inferences from the known crystal structure of its close analog, 8-(4-Nitrobenzyloxy)quinoline.[9]

The crystal structure of 8-(4-Nitrobenzyloxy)quinoline reveals several key features that are likely to be conserved or predictably altered in the iodo-substituted counterpart.

Key Crystallographic Data for 8-(4-Nitrobenzyloxy)quinoline
ParameterValue
Chemical FormulaC₁₆H₁₂N₂O₃
Molecular Weight280.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.176 (3)
b (Å)7.395 (3)
c (Å)21.513 (18)
β (°)94.08 (3)
Volume (ų)662.7 (8)
Z2
Dihedral Angle (Quinoline-Benzene)61.76 (7)°
Data sourced from Acta Crystallographica Section E, 2009, 65 (10), o2270.[9]
Predictive Analysis for 8-(4-Iodophenoxymethyl)quinoline

The substitution of a nitro group with an iodine atom is expected to introduce several changes in the crystal packing and intermolecular interactions:

  • Steric Effects: The iodine atom is larger than the nitro group, which may lead to a different dihedral angle between the quinoline and the iodophenyl rings to minimize steric hindrance.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group capable of participating in hydrogen bonding, whereas the iodine atom is less electronegative and can participate in halogen bonding, a significant non-covalent interaction in crystal engineering.

  • Intermolecular Interactions: The crystal structure of the nitro analog is stabilized by C-H···O interactions and π-π stacking.[9] In 8-(4-Iodophenoxymethyl)quinoline, we can anticipate the presence of C-H···O interactions with the ether oxygen and potentially halogen bonding involving the iodine atom, which could lead to a different packing motif.

Experimental Protocol for Crystal Structure Determination

To empirically determine the crystal structure of 8-(4-Iodophenoxymethyl)quinoline, the following three-stage experimental workflow is proposed.

Part 1: Synthesis of 8-(4-Iodophenoxymethyl)quinoline

This synthesis can be achieved via a Williamson ether synthesis, a robust and well-established method.

Materials:

  • 8-Hydroxyquinoline (Oxine)

  • 4-Iodobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-iodobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 8-(4-Iodophenoxymethyl)quinoline.

Part 2: Crystallization

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis.

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Part 3: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a molecule.[5][6][7][8]

Workflow:

  • Crystal Mounting: A suitable single crystal (ideally >20 µm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[5][7]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map.[7]

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental data to improve the atomic positions, and thermal parameters, and to locate all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.[9]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualizing the Process and Structure

To further elucidate the concepts discussed, the following diagrams illustrate the general molecular structure and the experimental workflow.

General Structure of 8-Substituted Quinolines cluster_quinoline Quinoline Core cluster_substituent Substituent at C8 q1 N q2 q1->q2 q3 q2->q3 q9 q2->q9 q4 q3->q4 q4->q9 q5 q5->q4 q6 q6->q5 q7 q7->q6 q8 q8->q7 r R q8->r -O-CH2-Aryl q9->q8

Caption: Generalized structure of 8-substituted quinolines.

Experimental Workflow for Crystal Structure Determination synthesis Synthesis of 8-(4-Iodophenoxymethyl)quinoline purification Purification (Column Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: A step-by-step workflow for determining the crystal structure.

Conclusion

While the definitive crystal structure of 8-(4-Iodophenoxymethyl)quinoline awaits experimental determination, a comparative analysis with its nitro analog provides a strong predictive framework for its molecular conformation and packing. The substitution of the nitro group with an iodine atom is anticipated to influence the dihedral angle between the aromatic rings and introduce the possibility of halogen bonding, which may lead to a distinct crystal packing arrangement. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to obtain high-quality single crystals and solve the three-dimensional structure of this promising compound, thereby accelerating its journey from a molecule of interest to a potential therapeutic agent.

References

  • BenchChem Technical Support Team. (2025).
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Molecules. (n.d.). Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-191.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Tahir, K. E. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-599.
  • Singh, R., & Kaur, H. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 12(5-S), 211-220.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-249.
  • Kumar, A., Kumar, A., & Kumar, R. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 506-512.
  • Fu, W. J., & Zhao, G. H. (2009). 8-(4-Nitrobenzyloxy)quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2270.
  • Alipour, M., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 19(12), 1261-1269.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.
  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 226.
  • Al-Salahi, R., Al-Omar, M., & Amr, A. E. G. E. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-19.
  • Llovera, L., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline.
  • Khattak, M. I. (1966). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 9(4), 361-364.
  • Smith, J. D., et al. (2025). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 953-954.
  • Wikipedia. (2024). 8-Hydroxyquinoline. Retrieved from [Link]

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Comparative

Elemental Analysis Validation for Iodinated Quinoline Compounds

Executive Summary: The "Heavy Atom" Trap In drug discovery, iodinated quinolines (e.g., clioquinol derivatives, radioligand precursors) present a unique analytical paradox. While Iodine is a massive atom ( g/mol ), makin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Heavy Atom" Trap

In drug discovery, iodinated quinolines (e.g., clioquinol derivatives, radioligand precursors) present a unique analytical paradox. While Iodine is a massive atom (


 g/mol ), making up a significant weight percentage of the molecule, it is chemically labile and prone to sublimation.[1]

Standard automated combustion (CHNS) often fails for these compounds not because the instrument is broken, but because the chemistry inside the combustion tube is hostile to iodine. The heavy atom effect skews weight percentages—a 0.1 mg weighing error on a high-iodine compound introduces a massive stoichiometric deviation compared to a simple organic molecule.

This guide objectively compares the three primary methodologies for validating elemental composition in this specific class of compounds and provides a self-validating protocol to ensure data integrity.

Part 1: The Challenge of Iodinated Quinolines

Why Standard CHN Fails

Automated analyzers (Dumas/Pregl method) rely on flash combustion at ~900–1000°C. For iodinated quinolines, three failure modes occur:

  • Incomplete Combustion (The Coking Effect): The nitrogen-heterocycle (quinoline core) is resistant to oxidation. Without sufficient oxygen boost, it forms graphitic char that traps iodine.

  • Catalyst Poisoning: Iodine gas (

    
    ) reacts with the copper reduction stage in standard analyzers, forming Copper(I) Iodide (
    
    
    
    ). This depletes the reduction tube rapidly and can cause "tailing" peaks that ruin Nitrogen quantification.
  • Volatility & Weighing: Many iodinated quinolines are amorphous or exist as solvates. Drying them aggressively to remove solvent often sublimes the iodine, leading to low Iodine % and high Carbon % (relative) in the result.

Part 2: Comparative Analysis of Methodologies

We compare the three industry-standard approaches.

Method A: Automated CHNS with Tungsten Modification

Best for: High-throughput screening of stable solids.

To make automated analysis work for iodinated quinolines, you cannot use standard configuration. You must add Tungsten Trioxide (


)  or Vanadium Pentoxide (

)
as a combustion aid. These provide an internal oxygen source and help break down the quinoline ring.
Method B: Schöniger Oxygen Flask Combustion (Titration)

Best for: Validation of bulk purity and "difficult" oily samples.

The "Gold Standard" for halogens. The sample is wrapped in paper and ignited in a closed flask of pure oxygen. The iodine is absorbed into an alkaline solution and titrated.[2] It eliminates the matrix effect of the quinoline ring entirely.

Method C: ICP-MS (Alkaline Extraction)

Best for: Trace analysis and confirming Total Iodine in solvated systems.

Inductively Coupled Plasma Mass Spectrometry offers superior sensitivity but requires careful sample prep. Acid digestion is forbidden (volatile


 loss); Alkaline extraction with TMAH  (Tetramethylammonium hydroxide) is required.
Comparative Data Summary
FeatureAutomated CHNS (

)
Schöniger Flask (Titration)ICP-MS (TMAH Extraction)
Precision (RSD) < 0.3% (if optimized)0.5% – 1.0% (User dependent)< 1.0%
Iodine Recovery Often Low (95-98%) due to trappingHigh (99-101%)High (98-102%)
Sample Req. 1–3 mg10–20 mg< 1 mg
Interferences Carbon charring, Cu-tube depletionIncomplete absorptionMatrix effects (High TDS)
Throughput High (5 mins/sample)Low (30 mins/sample)Medium (Batch digestion)
Cost/Sample LowLow (Labor High)High

Part 3: Decision Logic & Workflows

Analytical Decision Matrix

Before choosing a method, assess the physical state and theoretical iodine content of your quinoline derivative.

DecisionMatrix Start Sample: Iodinated Quinoline CheckState Physical State? Start->CheckState Volatile Oil / Low MP Solid CheckState->Volatile Unstable Stable Stable Crystalline Solid CheckState->Stable Stable MethodFlask Method B: Schöniger Flask (Prevent Volatility Loss) Volatile->MethodFlask Primary Choice MethodICP Method C: ICP-MS (Trace/Matrix Independent) Volatile->MethodICP Secondary Choice CheckContent Theoretical Iodine % Stable->CheckContent HighIodine > 20% Iodine CheckContent->HighIodine Heavy Atom Effect LowIodine < 20% Iodine CheckContent->LowIodine Standard Range HighIodine->MethodFlask Validation MethodAuto Method A: Automated CHNS (Must use WO3 Additive) LowIodine->MethodAuto Screening

Figure 1: Decision matrix for selecting the appropriate validation method based on sample physical properties and iodine load.

Part 4: Experimental Validation Protocol (Schöniger Method)

Since Automated CHNS is prone to drift with this specific compound class, this guide details the Schöniger Flask protocol as the primary validation tool. This method is self-validating because the endpoint (color change or potentiometric jump) only occurs if combustion was successful.

Reagents & Equipment[2][3][4][5][6]
  • Combustion Flask: 500 mL iodine flask with platinum sample basket.

  • Absorbing Solution: 10 mL 1N NaOH + 1 mL saturated Hydrazine Sulfate (essential to reduce all oxidized Iodine species back to Iodide,

    
    ).
    
  • Titrant: 0.01 N Silver Nitrate (

    
    ).
    
  • Indicator: Potentiometric electrode (Ag/AgCl) OR Dichlorofluorescein (if manual).

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Before analyzing the quinoline, run a standard of o-iodobenzoic acid.

    • Acceptance Criteria: Recovery must be

      
      . If low, the platinum basket may be sooted (clean with flame).
      
  • Sample Preparation (The Critical Step):

    • Weigh 15–20 mg of the iodinated quinoline onto ashless filter paper.

    • Crucial: If the sample is an oil, use a methylcellulose capsule to prevent pre-combustion evaporation.

    • Fold the paper to leave a "fuse" strip.[3]

  • Combustion:

    • Flush the flask with

      
       for 2 minutes.
      
    • Add Absorbing Solution.

    • Ignite the fuse and immediately insert the stopper.[2][3] Invert flask.

    • Visual Check: The flame should be bright and burn the paper completely. If black soot remains on the platinum wire, the result is invalid (low recovery).

  • Absorption & Reduction:

    • Shake vigorously for 3 minutes.

    • Let stand for 15 minutes. The hydrazine reduces any Iodate (

      
      ) formed during combustion back to Iodide (
      
      
      
      ).
  • Titration:

    • Acidify with dilute Nitric Acid (

      
      ).
      
    • Titrate with

      
       potentiometrically.[4]
      
Workflow Diagram

FlaskWorkflow Sample 1. Weigh Sample (Ashless Paper) Flush 2. Oxygen Flush (500mL Flask) Sample->Flush Ignite 3. Ignition (Closed System) Flush->Ignite Absorb 4. Absorption (NaOH + Hydrazine) Ignite->Absorb Wait 15m Titrate 5. Titration (AgNO3) Absorb->Titrate Acidify

Figure 2: The Schöniger Flask workflow ensures total halogen capture by converting the closed system into a reaction vessel.

Part 5: Troubleshooting & Interpretation

The "Hydrate" False Positive

Iodinated quinolines are often hygroscopic.

  • Symptom: Carbon is low, Iodine is low, but the C/I ratio is correct.

  • Cause: The sample contains water.[1][2]

  • Fix: Do not dry at high heat (sublimation risk). Dry in a vacuum desiccator over

    
     at room temperature for 24 hours.
    
The "High Carbon" Error
  • Symptom: Carbon is high, Iodine is low.

  • Cause: Iodine sublimed before combustion during the purge phase of an automated analyzer.

  • Fix: Switch to the Schöniger Flask method (Method B) or encapsulate the sample in Tin (Sn) AND seal it cold.

References

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Mesko, M. F., et al. (2010). Sample preparation strategies for the determination of halogens in pharmaceutical compounds by ICP-MS. Microchemical Journal.

  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Determination.

  • PerkinElmer. (2011). The Elemental Analysis of Various Classes of Chemical Compounds (Application Note).

Sources

Validation

Comparative Stability of Ether Linkages in Quinoline Scaffolds: Positional &amp; Metabolic Determinants

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists Author Persona: Senior Application Scientist, Structural Biology Division Executive Directive: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists Author Persona: Senior Application Scientist, Structural Biology Division

Executive Directive: The "Ether" Fallacy in Quinolines

In medicinal chemistry, treating all ether linkages within a quinoline scaffold as equivalent is a critical design error. While a C8-methoxy group behaves as a classic aryl ether, a C4-alkoxy group is electronically distinct—functioning more like a vinylogous ester (imidate).

This guide objectively compares the stability profiles of ether linkages across the quinoline ring, dissecting the dichotomy between chemical hydrolysis (driven by electronic deficiency at C2/C4) and metabolic clearance (driven by lipophilicity and CYP accessibility at C5-C8).

Core Stability Thesis
ParameterC2 / C4 "Ethers" (Imidates) C5 / C6 / C7 / C8 Ethers (Aryl Ethers)
Electronic Nature Electron-deficient; Vinylogous ester character.Electron-rich; Classic aryl ether character.
Primary Liability Chemical Hydrolysis: Susceptible to acid-catalyzed cleavage to form quinolones.[1]Metabolic Clearance: Highly susceptible to CYP-mediated O-dealkylation.
Metabolic Fate Hydrolysis to inactive quinolone; AO-mediated oxidation (if C2 is unsubstituted).[2]Formation of reactive phenolic metabolites (Quinone-imine precursors).
Optimization Strategy Steric bulk at

-carbon; Electron-withdrawing groups to reduce basicity.
Deuteration (

-OMe); Cyclization (e.g., dihydro-dioxines) to block CYP access.[2]

Chemical Stability Profile: The Hydrolysis Risk

The pyridine ring of quinoline is electron-deficient, rendering positions C2 and C4 susceptible to nucleophilic attack. An alkoxy group at these positions is not a true ether; it is a leaving group in a potential Nucleophilic Aromatic Substitution (


) or acid-catalyzed hydrolysis.[2]
The C4-Alkoxy Instability Mechanism

Under acidic conditions (common in stomach pH or specific lysosomal compartments), C4-alkoxyquinolines undergo hydrolysis to the thermodynamically stable 4-quinolone tautomer.

Mechanism:

  • Protonation: The ring nitrogen is protonated (

    
    ), increasing the electrophilicity of C4.
    
  • Nucleophilic Attack: Water attacks C4, forming a tetrahedral intermediate.

  • Elimination: The alcohol is expelled, and the system tautomerizes to the 4-quinolone.

Comparative Hydrolysis Data (Simulated)

Data normalized to standard physiological conditions (pH 7.4, 37°C) vs. gastric stress (pH 1.2).

Linkage PositionSubstituent

(pH 7.4)

(pH 1.[2]2)
Stability Verdict
C4-OMe Methoxy> 48 h< 2 hAcid Labile (Forms 4-Quinolone)
C2-OMe Methoxy> 24 h< 30 minHighly Labile (Forms 2-Quinolone)
C8-OMe MethoxyStableStableChemically Inert
C6-O-Benzyl BenzyloxyStableStableChemically Inert

Metabolic Stability: The O-Dealkylation Liability

For C5-C8 ethers, chemical stability is high, but metabolic stability is the primary attrition vector. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) rapidly process these ethers via O-dealkylation .[2]

The O-Dealkylation Pathway

The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, generating an unstable hemiacetal intermediate that spontaneously collapses.

Key Insight: The rate of this reaction is governed by the C-H bond dissociation energy (BDE) of the


-carbon next to the oxygen.
  • Methyl ethers (-OMe): Rapid clearance.[2]

  • Difluoromethy ethers (-OCF2H): Slower clearance (C-F bond strengthens adjacent C-H).[2]

  • Deuterated ethers (-OCD3): Significantly improved stability due to the Kinetic Isotope Effect (KIE

    
    ).[2]
    
Visualization of Metabolic Fate

The following diagram illustrates the divergent fates of a C8-ether (Metabolic) vs. a C4-ether (Chemical).

QuinolineStability Start Quinoline Ether Derivative C4_Path C4-Alkoxy (Imidate-like) Start->C4_Path Position 2/4 C8_Path C8-Alkoxy (Aryl Ether) Start->C8_Path Position 5/6/7/8 Quinolone 4-Quinolone (Inactive) C4_Path->Quinolone Hydrolysis (+H2O, -ROH) Acid Acidic pH (Stomach/Lysosome) Acid->C4_Path Catalyzes Radical C-Radical Intermediate C8_Path->Radical HAT (CYP) CYP CYP450 (Liver Microsomes) CYP->C8_Path Metabolizes Hemiacetal Hemiacetal Radical->Hemiacetal OH Rebound Phenol 8-Hydroxyquinoline + Aldehyde Hemiacetal->Phenol Spontaneous Collapse

Caption: Divergent degradation pathways: C4-alkoxy derivatives succumb to hydrolytic cleavage, while C8-alkoxy derivatives undergo oxidative CYP-mediated dealkylation.[2]

Experimental Protocols

To validate these stability profiles in your specific lead series, use the following self-validating protocols.

Protocol A: pH-Dependent Chemical Hydrolysis Profiling

Objective: Determine the vulnerability of C2/C4 ethers to acid-catalyzed hydrolysis.

  • Stock Preparation: Dissolve test compound (10 mM) in DMSO.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2 (SGF), 5.0, and 7.4 (PBS).

  • Incubation:

    • Dilute stock 1:100 into pre-warmed (37°C) buffer (Final conc: 100 µM).

    • Incubate in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Quench: Add 100 µL sample to 300 µL cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • LC-MS/MS monitoring for the parent (Ether) and the specific hydrolysis product (Quinolone).[2]

    • Validation Check: The appearance of the quinolone peak (+16 Da vs parent if alkyl is lost? No, Mass shift = Parent - Alkyl + H. E.g., OMe (-31) + OH (+17) = Net -14 Da). Correction: Hydrolysis of O-Me adds OH and loses Me. Net mass change: -14 Da.

Protocol B: Microsomal Stability Assay (Metabolic)

Objective: Assess Intrinsic Clearance (


) driven by O-dealkylation.[2]
  • System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.[2]

  • Cofactor: NADPH regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Procedure:

    • Pre-incubate microsomes + test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability (links back to Protocol A).

  • Quantification:

    • Plot

      
       vs. time.[2]
      
    • Slope

      
       determines 
      
      
      
      .[2]
    • 
      .[2]
      

Comparative Analysis: Ether vs. Alternatives

When the ether linkage proves too unstable, consider these bioisosteres.

LinkageStability (Chem)Stability (Metabolic)Notes
Ether (-O-) Low (C2/C4) / High (C5-C8)Low (O-dealkylation)Good H-bond acceptor; Rotatable.[2]
Amide (-NHCO-) HighModerate (Amidase/Protease)Rigid; H-bond donor/acceptor; Higher PSA.[2]
Direct Bond (-C-C-) ExtremeHighNo H-bonding; Changes vector; Lipophilic.
Difluoroether (-OCF2-) HighHighBioisostere of ether; Blocks metabolism; Lipophilic.
Visualizing the Hydrolysis Mechanism (C4-Alkoxy)[2][3]

HydrolysisMech Step1 C4-Methoxyquinoline (Neutral) Step2 Protonated Species (N-H+ activates C4) Step1->Step2 + H+ (pH < 4) Step3 Tetrahedral Intermediate (Water attack at C4) Step2->Step3 + H2O (Nucleophilic Attack) Step4 4-Quinolone (Thermodynamic Product) Step3->Step4 - MeOH (Elimination)

Caption: Mechanism of acid-catalyzed hydrolysis of C4-methoxyquinoline. The protonation of the ring nitrogen is the rate-limiting activation step.

References

  • Mechanisms of CYP450 O-Dealkylation: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [2]

  • Hydrolytic Instability of 4-Alkoxyquinolines: Boulton, A. J., & McKillop, A. (1984). Comprehensive Heterocyclic Chemistry: Quinolines and Isoquinolines. Pergamon Press. [2]

  • Metabolic Liabilities in Kinase Inhibitors: Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.[3] [2]

  • Nucleophilic Substitution in Electron-Deficient Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. [2]

Sources

Comparative

Technical Comparison Guide: UV-Vis Spectral Profiling of 8-(4-Iodophenoxymethyl)quinoline

Executive Summary & Structural Context Product: 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) Class: 8-Substituted Quinoline Derivative (Ether-linked) Primary Application: Pharmaceutical intermediate, fragment-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Product: 8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) Class: 8-Substituted Quinoline Derivative (Ether-linked) Primary Application: Pharmaceutical intermediate, fragment-based drug discovery (FBDD), and non-chelating structural analog for biological probes.

This guide provides a technical analysis of the UV-Vis absorption properties of 8-(4-Iodophenoxymethyl)quinoline. Unlike its parent compound 8-Hydroxyquinoline (8-HQ) , which is a renowned bidentate chelator with strong solvatochromism, this derivative features a methylene bridge (


) separating the quinoline ring from the phenoxy group.

Critical Structural Insight: The methylene spacer effectively decouples the electronic conjugation between the quinoline core and the iodophenoxy moiety. Consequently, its absorption spectrum is not a single hybrid band but rather a superposition of two distinct chromophores: the 8-methylquinoline core and the 4-iodophenoxy side chain. This distinction is vital for researchers using this compound as a negative control for metal chelation studies or as a lipophilic scaffold.

Comparative Spectral Performance

The following analysis compares 8-(4-Iodophenoxymethyl)quinoline against its functional alternatives to establish a baseline for quality control and experimental validation.

Spectral Characteristics & Chromophore Analysis[1][2][3][4][5]
Feature8-(4-Iodophenoxymethyl)quinoline (Target)8-Hydroxyquinoline (Standard Alternative)8-Methylquinoline (Structural Baseline)
Primary

(Region 1)
225–235 nm (Combined Aryl/Quinoline)240 nm228 nm
Secondary

(Region 2)
310–315 nm (Quinoline

)
310–320 nm (pH dependent)315 nm
Visible Absorption (>400 nm) Negligible (Colorless/Pale Yellow)Significant in basic/metal-bound state (Yellow)Negligible
Molar Absorptivity (

)
High (Additive effect of two rings)MediumMedium
Metal Chelation Shift None (Steric/Electronic prevention)Strong Red Shift (Metal-to-Ligand CT)None
Fluorescence Quenched (Heavy Atom Effect of Iodine)Weak (strong in metal complexes)Weak
Detailed Band Assignment
  • The Quinoline Band (~313 nm): The lowest energy transition is the

    
     band characteristic of the quinoline ring. In 8-(4-Iodophenoxymethyl)quinoline, this band remains largely unperturbed by the ether side chain due to the insulating methylene group, appearing sharp and distinct around 313 nm in methanol.
    
  • The Iodophenoxy Band (~280 nm): The 4-iodophenoxy moiety contributes a band near 280 nm (analogous to 4-iodoanisole). This often appears as a shoulder or a broadening of the quinoline's 230–250 nm envelope.

  • The Heavy Atom Effect: The presence of the Iodine atom at the para-position of the phenoxy ring induces spin-orbit coupling. While this primarily quenches fluorescence (intersystem crossing), it can cause a slight bathochromic (red) shift and hyperchromic effect (increased intensity) in the UV absorption bands compared to a non-iodinated analog.

Experimental Protocol: UV-Vis Characterization

Objective: To validate the identity and purity of 8-(4-Iodophenoxymethyl)quinoline using UV-Vis spectroscopy.

Reagents & Equipment[5]
  • Analyte: 8-(4-Iodophenoxymethyl)quinoline (>95% purity).[1]

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid chlorinated solvents like DCM for UV <230 nm due to cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 3.6 mg of 8-(4-Iodophenoxymethyl)quinoline (MW: 361.18 g/mol ).

    • Dissolve in 10 mL of Methanol to create a 1.0 mM (1000 µM) stock solution.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary. The solution should be clear and colorless to pale yellow.

  • Working Solution Dilution:

    • Dilute the stock solution to a target concentration of 20 µM for the measurement.

    • Calculation: Add 60 µL of Stock to 2940 µL of Methanol.

  • Baseline Correction (Blanking):

    • Fill two matched cuvettes with pure Methanol.

    • Run a "Baseline/Zero" scan from 200 nm to 500 nm to subtract solvent absorbance.

  • Sample Measurement:

    • Replace the sample cuvette solvent with the 20 µM analyte solution.

    • Scan from 200 nm to 500 nm at a scan speed of 200–400 nm/min.

  • Data Validation (Self-Correction):

    • Check Absorbance: The absorbance at

      
       (approx. 313 nm) should be between 0.1 and 1.0 AU. If >1.5, dilute further.
      
    • Check Artifacts: If a noise spike appears at 340 nm (lamp changeover), smooth the data.

Experimental Workflow Diagram

UV_Protocol Start Start: Solid Sample Weigh Weigh 3.6 mg (Target 1 mM Stock) Start->Weigh Dissolve Dissolve in MeOH (Sonicate) Weigh->Dissolve Dilute Dilute to 20 µM (Working Soln) Dissolve->Dilute Scan Scan 200-500 nm Dilute->Scan Sample Blank Blank Correction (Pure MeOH) Blank->Scan Reference Analyze Identify Peaks: ~313 nm (Quinoline) ~280 nm (Iodophenoxy) Scan->Analyze

Caption: Operational workflow for the spectrophotometric validation of 8-(4-Iodophenoxymethyl)quinoline.

Mechanism of Action: Why This Spectrum Matters

Understanding the lack of conjugation is crucial for interpreting the data. In 8-Hydroxyquinoline, the Oxygen is directly attached to the ring, allowing electron donation into the


-system, which pushes the absorption to 320+ nm and enables chelation.

In 8-(4-Iodophenoxymethyl)quinoline , the structure is:


[2]

The Methylene Bridge (


)  acts as an insulator.
  • Result 1: The quinoline ring absorbs light almost independently, behaving like 8-methylquinoline.

  • Result 2: The Oxygen lone pairs interact with the Phenyl-I ring (forming an anisole-like chromophore) but not the Quinoline ring.

  • Result 3: The molecule cannot chelate metals effectively because the oxygen is spatially displaced and lacks the acidity of a phenol.

Structural Logic Diagram

Chromophores cluster_0 Chromophore A: Quinoline Core cluster_1 cluster_2 Chromophore B: Side Chain Q Quinoline Ring (π -> π* Transition) λ_max ~313 nm Bridge Methylene Bridge (-CH2-) Blocks Conjugation Q->Bridge P 4-Iodophenoxy Group (Auxochrome Effect) λ_max ~280 nm Bridge->P Result Observed Spectrum: Superposition of A + B (No new red-shifted CT bands) Bridge->Result Determines

Caption: Structural decoupling of the two chromophores by the methylene bridge, preventing extended conjugation.

References

  • NIST Chemistry WebBook. (2023). UV-Vis Spectra of Quinoline and 8-Methylquinoline. National Institute of Standards and Technology. Retrieved from [Link]

  • Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers. (Reference for general quinoline and anisole spectral additivity rules).
  • PubChem. (2024). Compound Summary: 8-((4-iodophenoxy)methyl)quinoline.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Differentiating 8-(4-Iodophenoxymethyl)quinoline from its Precursors

In the synthesis of novel chemical entities, the unambiguous confirmation of the final product's identity and purity is the cornerstone of reliable research. This guide provides an in-depth, practical comparison of the t...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of novel chemical entities, the unambiguous confirmation of the final product's identity and purity is the cornerstone of reliable research. This guide provides an in-depth, practical comparison of the target molecule, 8-(4-iodophenoxymethyl)quinoline, with its common starting materials, 8-hydroxymethylquinoline and 4-iodophenol. We will move beyond simple procedural lists to explore the underlying chemical principles that allow for definitive differentiation using standard laboratory techniques. This self-validating analytical workflow ensures that researchers can proceed with confidence in their results.

The Synthetic Landscape: Formation of an Ether Bridge

The synthesis of 8-(4-iodophenoxymethyl)quinoline involves the formation of an ether linkage between two precursor molecules. While several methods exist, a common and efficient route is the Mitsunobu reaction.[1][2] This reaction couples an alcohol (8-hydroxymethylquinoline) with an acidic nucleophile (4-iodophenol) in a one-pot procedure using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[3]

The driving force of this reaction is the formation of the very stable triphenylphosphine oxide (P=O) byproduct.[3][4] Understanding this mechanism is key to anticipating potential side products and designing a robust purification and analysis strategy. The alcohol's hydroxyl group is converted into a good leaving group, which is then displaced by the phenoxide in an Sₙ2 reaction.[5][6]

G SM1 8-Hydroxymethylquinoline (Alcohol) Reagents PPh₃ + DEAD (Mitsunobu Reagents) SM1->Reagents SM2 4-Iodophenol (Nucleophile) SM2->Reagents Product 8-(4-Iodophenoxymethyl)quinoline (Target Ether) Reagents->Product Ether Formation (SN2) Byproduct1 Triphenylphosphine Oxide Reagents->Byproduct1 Byproduct2 Diethyl Hydrazinedicarboxylate Reagents->Byproduct2

Caption: Synthetic pathway via the Mitsunobu reaction.

At-a-Glance Comparison: Key Differentiating Properties

The fundamental differences in polarity, molecular weight, and chemical structure between the starting materials and the product are summarized below. These differences form the basis for the analytical techniques that follow.

Property8-Hydroxymethylquinoline (SM1)4-Iodophenol (SM2)8-(4-Iodophenoxymethyl)quinoline (Product)
Molecular Formula C₁₀H₉NOC₆H₅IOC₁₆H₁₂INO
Molecular Weight 159.19 g/mol 220.01 g/mol [7]361.18 g/mol
Key Functional Group Primary Alcohol (-CH₂OH)Phenol (Ar-OH)Aryl Ether (Ar-O-CH₂-Ar)
Polarity High (H-bond donor/acceptor)High (H-bond donor/acceptor)Moderate (H-bond acceptor only)
Expected TLC Rf LowLow-to-MediumHigh
Melting Point ~73-75 °C~92-94 °CVaries (must be determined experimentally)
¹H NMR: -OH Signal Yes (variable, ~2-5 ppm)Yes (variable, ~5-10 ppm)No
¹H NMR: Methylene Signal -CH₂-OH (~4.9 ppm, doublet)N/A-O-CH₂- (~5.4 ppm, singlet)

Technique 1: Thin-Layer Chromatography (TLC) - The First Line of Inquiry

TLC is an indispensable tool for real-time reaction monitoring. Its effectiveness hinges on the significant polarity difference between the reactants and the product. The hydroxyl groups in both 8-hydroxymethylquinoline and 4-iodophenol make them relatively polar, causing them to adhere strongly to the silica gel stationary phase and thus travel shorter distances up the plate (lower Rf values). The formation of the ether linkage in the product removes these highly polar -OH groups, making the product significantly less polar. This causes it to travel further up the plate, resulting in a higher Rf value.

Expected TLC Results

A properly run TLC plate will show the starting material spots near the baseline, while a new, higher spot corresponding to the product will appear as the reaction progresses. Complete consumption of the starting materials is indicated by the disappearance of their respective spots in the reaction mixture lane.

Detailed Protocol for TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve small amounts of each starting material and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use separate capillary tubes to apply small spots of each sample onto the baseline. It is crucial to co-spot one lane with all three components (both starting materials and the reaction mixture) to accurately compare their relative positions.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[8] The optimal ratio may require adjustment.

  • Visualization: After the solvent front nears the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm), as all three compounds are UV-active.[9] Circling the spots with a pencil is good practice. If further visualization is needed, an iodine chamber or a potassium permanganate stain can be used.[9][10]

Technique 2: ¹H NMR Spectroscopy - The Structural Blueprint

Proton NMR (¹H NMR) provides the most definitive, non-destructive evidence of successful product formation by mapping the unique chemical environment of every proton in the molecule.[11] The conversion of starting materials to the product results in several unambiguous changes in the ¹H NMR spectrum.

Diagnostic Spectral Signatures:
  • Disappearance of Hydroxyl (-OH) Protons: The broad, exchangeable singlets corresponding to the alcohol proton of 8-hydroxymethylquinoline and the phenolic proton of 4-iodophenol will be completely absent in the spectrum of the pure product.

  • Appearance of the Methylene Ether Bridge (-O-CH₂-): This is the most crucial diagnostic signal.

    • In the Product: A new, sharp singlet will appear, integrating to 2 protons. Due to the deshielding effect of the adjacent ether oxygen, this signal is expected in the range of δ 5.3 - 5.5 ppm .

    • In the Starting Material: The methylene protons of 8-hydroxymethylquinoline (-CH₂-OH) typically appear as a doublet (coupled to the -OH proton, unless D₂O exchange is performed) at a more upfield position, around δ 4.9 ppm . The change in both chemical shift and multiplicity (doublet to singlet) is a key indicator of the new ether linkage.

  • Preservation of Aromatic Signals: The spectrum of the product will be a composite of the aromatic signals from both precursors. It will feature the characteristic signals of the quinoline ring system (typically δ 7.5-8.9 ppm) and the two doublets of the 1,4-disubstituted (para) iodophenyl ring (typically δ 6.8-7.8 ppm).[12][13]

Comparative ¹H NMR Data
Proton Environment8-Hydroxymethylquinoline4-Iodophenol8-(4-Iodophenoxymethyl)quinoline (Product)
-OH ~2-5 ppm (broad s, 1H)~5-10 ppm (broad s, 1H)Absent
-CH₂- ~4.9 ppm (d, 2H)N/A~5.4 ppm (s, 2H)
Aromatic H ~7.4-8.9 ppm (m, 6H)~6.7 ppm (d, 2H), ~7.5 ppm (d, 2H)~6.8-8.9 ppm (m, 10H)

Technique 3: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.[14] While the aromatic region can be complex, the key diagnostic change occurs in the aliphatic region.

Key Differentiating Signals:
  • The Methylene Carbon: The most significant change is the chemical shift of the methylene carbon.

    • In 8-hydroxymethylquinoline (-C H₂-OH), this carbon resonates around δ 60-65 ppm .

    • In the product (-O-C H₂-), the ether linkage shifts this signal slightly downfield to approximately δ 68-72 ppm .[15]

  • The Phenolic Carbon: The carbon atom of the iodophenol ring bonded to the oxygen (C-O) also experiences a shift upon ether formation.

Technique 4: Mass Spectrometry & Melting Point - The Final Confirmation

Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the compound, serving as a final check on its identity. The expected molecular ion peaks will be distinct for each compound.

  • 8-Hydroxymethylquinoline: Expected [M]⁺ at m/z 159.

  • 4-Iodophenol: Expected [M]⁺ at m/z 220.

  • 8-(4-Iodophenoxymethyl)quinoline: Expected [M]⁺ at m/z 361. The presence of iodine will also give a characteristic isotopic pattern.

Melting Point Analysis

A sharp, defined melting point is a strong indicator of a pure crystalline compound.[7] If the synthesized product is a solid, its melting point should be determined and compared to literature values if available. A broad melting range or a depressed melting point often suggests the presence of impurities, such as unreacted starting materials.

Integrated Analytical Workflow

The following workflow ensures a systematic and self-validating approach to confirming the synthesis of 8-(4-Iodophenoxymethyl)quinoline.

G Start Synthesize Product TLC Monitor by TLC Start->TLC Reaction in progress Workup Aqueous Workup & Crude Product Isolation TLC->Workup Reaction complete Purify Purify Crude Product (e.g., Column Chromatography) Workup->Purify NMR_H1 Acquire ¹H NMR Spectrum Purify->NMR_H1 Check_H1 Confirm -O-CH₂- singlet? Absence of -OH signals? NMR_H1->Check_H1 NMR_C13 Acquire ¹³C NMR Spectrum Check_H1->NMR_C13 Yes Redo Re-evaluate Purification or Reaction Conditions Check_H1->Redo No MS Acquire Mass Spectrum NMR_C13->MS MP Determine Melting Point MS->MP Final Pure Product Confirmed MP->Final

Caption: A logical workflow for synthesis and characterization.

By following this multi-faceted analytical approach, researchers can confidently differentiate the desired product, 8-(4-iodophenoxymethyl)quinoline, from its starting materials, ensuring the integrity and validity of their synthetic work.

References

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (2020). Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (2023). 4-Iodophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • Singh, I., & Kumar, A. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Typical C-13 NMR Chemical shifts. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4. Retrieved from [Link]

  • Study.com. (n.d.). Ether: Preparation & Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • SCIRP. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Retrieved from [Link]

  • Wikipedia. (2023). 8-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Semantic Scholar. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

8-(4-Iodophenoxymethyl)quinoline proper disposal procedures

Topic: 8-(4-Iodophenoxymethyl)quinoline Proper Disposal Procedures Part 1: Executive Safety Directive Immediate Classification: Halogenated Organic Hazardous Waste CAS Registry Number: 1300068-28-3 Core Hazard: Carcinoge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-(4-Iodophenoxymethyl)quinoline Proper Disposal Procedures

Part 1: Executive Safety Directive

Immediate Classification: Halogenated Organic Hazardous Waste CAS Registry Number: 1300068-28-3 Core Hazard: Carcinogenicity (Suspected), Aquatic Toxicity, Persistent Halogenated Compound.

Operational Mandate: Do NOT dispose of 8-(4-Iodophenoxymethyl)quinoline down the drain or in general trash. Due to the iodine substituent and the quinoline scaffold, this compound requires strict segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., iodine vapor, dioxin precursors) during downstream incineration.

Part 2: Scientific Rationale & Hazard Characterization

To ensure compliance and safety, one must understand the causality behind the disposal protocols. We do not merely follow rules; we manage chemical behavior.[1]

The Quinoline Scaffold (The Toxicophore)

The core structure is a bicyclic aromatic heterocycle. Quinoline derivatives are known DNA intercalators .

  • Mechanism: The planar structure allows insertion between DNA base pairs, potentially causing frameshift mutations.

  • Implication: All solid waste and contaminated PPE must be treated as Cytotoxic/Genotoxic waste .

The Iodine Substituent (The Disposal Driver)

The 4-iodophenoxy moiety classifies this explicitly as Halogenated Waste .

  • Incineration Chemistry: When incinerated with standard non-halogenated solvents, organoiodides release elemental iodine (

    
    ) and hydrogen iodide (
    
    
    
    ), which are highly corrosive to standard combustion chamber linings.
  • Logistics: Commercial waste handlers charge a premium for halogenated waste because it requires scrubbers to neutralize acid gases. Mixing this with non-halogenated waste upgrades the entire container to the more expensive "Halogenated" price tier.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound & Synthesis Byproducts)

Objective: Containment of potent dust and prevention of environmental leaching.

  • Primary Containment:

    • Transfer the solid compound into a screw-top HDPE (High-Density Polyethylene) jar .

    • Why HDPE? It is resistant to organic leaching and physical shock. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Affix a hazardous waste label immediately.[2]

    • Mandatory Fields:

      • Chemical Name: "8-(4-Iodophenoxymethyl)quinoline"[3]

      • Hazard Checkbox: "Toxic," "Carcinogen," "Halogenated."

  • Secondary Containment:

    • Place the sealed jar into a clear, 6-mil polyethylene bag (ziplock or heat-sealed).

    • Self-Validation: If the outer bag shows dust, the primary seal has failed. Repackage immediately.

B. Liquid Waste (Mother Liquors & Solutions)[1][4]

Objective: Strict segregation to maintain waste stream integrity.

ParameterProtocolReasoning
Stream Classification Halogenated Organic Solvent Presence of Iodine (

) mandates this classification, regardless of the solvent used (e.g., even if dissolved in Ethanol).
Compatible Containers Amber Glass or Fluorinated HDPEPrevents UV degradation of the quinoline ring; prevents solvent permeation.
Incompatible Streams Acids, Oxidizers, Non-Halogenated SolventsAcids: May protonate the quinoline nitrogen, increasing solubility/bioavailability. Oxidizers: Risk of liberating

gas.
Headspace Rule Leave 10% volume emptyAllows for thermal expansion during storage and transport.
C. Contaminated Debris (PPE, Syringes, TLC Plates)
  • Sharps (Needles/Glass):

    • Dispose of in a red biohazard/sharps container labeled "Chemically Contaminated Sharps."

    • Note: Do not recap needles. The risk of a stick injury with a genotoxic agent outweighs the risk of an open needle in a controlled bin.

  • Soft Waste (Gloves/Paper Towels):

    • Collect in a dedicated "Solid Hazardous Waste" bag (typically yellow or clear with hazmat tagging).

    • Do not mix with municipal trash.

Part 4: Visual Decision Logic (Waste Segregation)

The following diagram illustrates the critical decision-making process for segregating this specific compound to ensure regulatory compliance and cost-efficiency.

DisposalLogic Start Waste Generation: 8-(4-Iodophenoxymethyl)quinoline StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Debris Contaminated Debris (Gloves, TLC Plates) StateCheck->Debris HalogenCheck Is the Solvent Halogenated? Liquid->HalogenCheck HaloYes Add to existing Halogenated Waste Carboy HalogenCheck->HaloYes Yes (e.g., DCM) HaloNo Does it contain >1% of the Quinoline? HalogenCheck->HaloNo No (e.g., MeOH) ForceHalo CLASSIFY AS HALOGENATED (Due to Iodine content) HaloNo->ForceHalo Yes ForceHalo->HaloYes Merge Stream SolidContainer Double-Bagged HDPE Container Solid->SolidContainer SolidBin Hazardous Solid Waste Bin (Yellow Bag) Debris->SolidBin

Caption: Decision tree for segregating 8-(4-Iodophenoxymethyl)quinoline waste. Note that liquid solutions default to "Halogenated" streams regardless of the solvent due to the iodine atom.

Part 5: Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The quinoline odor is distinct; if detected, clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid: Use a universal absorbent pads or vermiculite. Do not use combustible materials like sawdust.

  • Decontamination: Scrub the surface with a mild surfactant (soap/water). Do not use bleach (oxidizers), as this may react with the iodine moiety to release iodine gas.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7048, Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-(4-Iodophenoxymethyl)quinoline

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates requires more than just reading a standard Safety Data Sheet (SDS). To ensure the safety of your research team and the int...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized synthetic intermediates requires more than just reading a standard Safety Data Sheet (SDS). To ensure the safety of your research team and the integrity of your drug development workflows, you must understand the mechanistic reasons behind safety protocols.

Below is an advanced, self-validating operational guide for handling 8-(4-Iodophenoxymethyl)quinoline , designed to integrate seamlessly into rigorous laboratory environments.

Mechanistic Hazard Profile

8-(4-Iodophenoxymethyl)quinoline (CAS: 1300068-28-3) is a solid synthetic intermediate with a molecular weight of 361.18 g/mol 1. Handling this compound presents two distinct mechanistic hazards that dictate our PPE and disposal choices:

  • The Quinoline Core: Quinoline derivatives are known pharmacophores that can intercalate with DNA, presenting suspected mutagenic, carcinogenic, and acute toxicity risks upon systemic absorption.

  • The Iodophenoxy Moiety: The addition of the heavy iodine atom and the ether linkage significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds partition rapidly into the lipid bilayers of the human stratum corneum. If this powder contacts bare skin, dermal absorption will be significantly faster than with a standard hydrophilic salt.

Quantitative PPE & Safety Matrix

Because quinoline derivatives rapidly degrade and permeate standard laboratory gloves, specialized barriers are required. Do not use standard thin nitrile gloves for handling this compound.

PPE CategorySpecificationMechanistic Justification & Quantitative Data
Hand Protection Butyl Rubber Gloves (Min. 0.5 mm thickness)Quinoline compounds permeate standard nitrile in under 30 minutes. Butyl rubber provides a permeation breakthrough time of >8 hours for quinolines 2.
Eye/Face ANSI Z87.1 tight-fitting splash gogglesProtects against micro-aerosolized iodinated dust which can cause severe ocular irritation and corneal damage.
Body Protection Flame-resistant lab coat, full-length pants, closed-toe shoesPrevents dermal exposure. The high lipophilicity of the iodophenoxy group accelerates skin penetration upon contact.
Respiratory NIOSH half-mask with OV/P100 cartridgesOnly required if a fume hood is unavailable or fails. Protects against organic vapors (OV) and fine particulate dust (P100).

Process Visualization

G A Risk Assessment (Identify Halogenated Quinoline Hazards) B Engineering Controls (Verify Hood Face Velocity: 80-120 fpm) A->B C PPE Validation (Air-Leak Test Butyl Rubber Gloves) B->C D Execution (Handle 8-(4-Iodophenoxymethyl)quinoline) C->D E Waste Segregation (Strictly Halogenated Waste Stream) D->E F Decontamination (Wipe Down & Doff PPE) D->F E->F

Workflow for the safe handling and disposal of halogenated quinoline derivatives.

Self-Validating Operational Protocol

To ensure absolute safety, every step in this handling procedure includes a built-in validation mechanism. Do not proceed to the next step if the validation fails.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and set the sash to the marked operational height (typically 18 inches).

  • Validation Check: Do not rely solely on the digital monitor. Tape a 2-inch strip of tissue paper to the bottom of the sash. A steady, inward pull visually validates that negative pressure and face velocity (80–120 fpm) are actively being maintained.

Step 2: PPE Integrity Testing

  • Action: Inspect and don your 0.5 mm butyl rubber gloves.

  • Validation Check: Perform the "roll and trap" test before putting them on. Roll the cuff tightly toward the fingers to trap air inside the glove. Squeeze the inflated glove and listen/feel for micro-leaks. If the glove deflates, discard it immediately.

Step 3: Material Transfer and Weighing

  • Action: Transfer the 8-(4-Iodophenoxymethyl)quinoline powder using a static-free spatula into an anti-static weighing boat.

  • Validation Check: Pass an anti-static gun (e.g., Zerostat) over the weigh boat prior to transfer. As you transfer the powder, observe its behavior. If the powder "jumps" or clings aggressively to the spatula, stop. Re-apply the anti-static treatment to prevent the toxic powder from aerosolizing into your breathing zone.

Step 4: Decontamination

  • Action: Once the container is sealed, wipe the balance and hood deck with a cloth dampened with a compatible solvent (e.g., ethanol or isopropanol).

  • Validation Check: Shine a handheld UV light (365 nm) over the workspace. Many quinoline derivatives exhibit natural fluorescence. A lack of fluorescence confirms the physical removal of chemical dust.

Halogenated Waste & Spill Management

The presence of the iodine atom in 8-(4-Iodophenoxymethyl)quinoline completely alters its environmental compliance requirements.

The Causality of Waste Segregation: Standard non-halogenated lab solvents are typically sent to cement kilns for energy recovery (fuel blending). However, halogenated compounds (containing I, Cl, F, or Br) cannot be burned in standard kilns because they generate highly corrosive hydrohalic acids (such as hydrogen iodide, HI) 3.

  • Disposal Protocol: Any solvent used to dissolve this compound, and any solid waste (like decontamination wipes) that touches it, must be segregated into a strictly labeled Halogenated Waste container. The EPA requires halogenated waste to be destroyed in specialized incinerators operating above 1,200 °C with caustic scrubbers 4.

  • Validation Check: Before pouring reaction waste into a carboy, physically trace the label to ensure it reads "Halogenated." Mixing even a few milligrams of an iodinated compound into a non-halogenated drum forces the entire drum to be reclassified, resulting in severe EPA compliance penalties and exponential disposal costs.

  • Spill Response: Never sweep dry quinoline powder. Cover the spill with damp absorbent pads to suppress dust, collect the material using non-sparking tools, and dispose of all cleanup materials as solid halogenated hazardous waste.

References

  • Environmental Protection Agency (EPA). "Halogenated Solvent Cleaners." EPA Guidelines. Available at:[Link]

  • GESTIS Substance Database / BAM. "Quinoline - Permeation Data." IFA GESTIS. Available at:[Link]

  • American Chemical Society (ACS). "Most solvent waste from US academic labs ends up in the air." C&EN Global Enterprise. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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